2-Bromo-5-fluorophenyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYALAIWRFVCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395780 | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-35-3, 1027513-65-0 | |
| Record name | 1-Bromo-4-fluoro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027513-65-0 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorophenyl isothiocyanate
This guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-fluorophenyl isothiocyanate, a valuable reagent in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of various synthetic strategies.
Introduction
This compound is a key building block in organic synthesis, primarily utilized for its reactive isothiocyanate group. This functional group readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols, enabling the construction of a diverse array of molecular architectures, including thioureas, thiocarbamates, and other heterocyclic systems. The presence of the bromo and fluoro substituents on the phenyl ring provides opportunities for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, making it a versatile intermediate in medicinal chemistry and materials science.
This guide will focus on the most prevalent and practical synthetic routes to this compound, starting from commercially available precursors. We will delve into the classical thiophosgene-based method, offering a detailed and safety-conscious protocol. Furthermore, we will explore modern, less hazardous alternatives that avoid the use of highly toxic reagents, reflecting the growing importance of green chemistry principles in contemporary research and development.
Part 1: Synthesis of the Precursor: 2-Bromo-5-fluoroaniline
The most common and economically viable starting point for the synthesis of this compound is the corresponding aniline, 2-Bromo-5-fluoroaniline. This precursor is typically prepared via the reduction of 2-bromo-5-fluoronitrobenzene.
Experimental Protocol: Reduction of 2-bromo-5-fluoronitrobenzene
Two reliable methods for the reduction of 2-bromo-5-fluoronitrobenzene are presented below: reduction with iron powder in an acidic medium and catalytic hydrogenation.
Method A: Reduction with Iron Powder
This method is a classic and robust procedure for nitro group reduction that is well-suited for laboratory-scale synthesis.
-
Reagents and Materials:
-
2-bromo-5-fluoronitrobenzene
-
Iron powder
-
Ethanol
-
Acetic acid
-
10 M Sodium hydroxide solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Water
-
Brine
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-bromo-5-fluoronitrobenzene (e.g., 5.0 g, 22.7 mmol) in a mixture of ethanol and acetic acid (e.g., 20 mL/20 mL) is prepared.[1]
-
Iron powder is added to the solution in one portion at room temperature.[1]
-
The reaction mixture is degassed by bubbling nitrogen through it for 5 minutes and then heated to reflux for 2 hours.[1]
-
After cooling to room temperature, the solvents are partially removed under reduced pressure.
-
The residue is partitioned between a 10 M aqueous sodium hydroxide solution (200 mL) and diethyl ether (200 mL).[1]
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic phases are washed with water (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.[1]
-
The solvent is removed under reduced pressure to yield 2-bromo-5-fluoroaniline as a light tan oil. The product is often of sufficient purity for the next step without further purification.[1]
-
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner alternative that often provides high yields and purity.
-
Reagents and Materials:
-
2-bromo-5-fluoronitrobenzene
-
Raney® Nickel (W-4 type)
-
Methanol
-
Bromine inhibitor (e.g., triethylamine)
-
Hydrogen gas
-
n-Hexane
-
Nitrogen gas
-
-
Procedure:
-
A hydrogenation vessel is charged with methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney® Nickel, and a bromine inhibitor.[1][2]
-
The vessel is sealed and purged with nitrogen, followed by hydrogen.
-
The hydrogenation reaction is carried out under hydrogen pressure at a controlled temperature until the reaction is complete (monitored by TLC or GC).[2]
-
After the reaction, the catalyst is filtered off under a nitrogen atmosphere.
-
Methanol is removed from the filtrate by distillation under reduced pressure.[1][2]
-
n-Hexane is added to the residue, and the organic phase is washed with water.
-
The organic phase is separated, dried, and the solvent is evaporated to afford 2-bromo-5-fluoroaniline.
-
| Parameter | Method A (Iron Reduction) | Method B (Catalytic Hydrogenation) |
| Reducing Agent | Iron Powder | Hydrogen Gas |
| Catalyst | None | Raney® Nickel |
| Solvent | Ethanol/Acetic Acid | Methanol |
| Temperature | Reflux | Typically mild (e.g., 45°C)[2] |
| Work-up | Liquid-liquid extraction | Filtration and extraction |
| Typical Yield | Quantitative[1] | High (e.g., 87%)[2] |
| Purity | Generally high | High |
Part 2: Synthesis of this compound
The conversion of 2-bromo-5-fluoroaniline to the target isothiocyanate can be achieved through several methods. The traditional approach utilizes the highly reactive but also highly toxic thiophosgene. In recent years, safer alternatives have been developed, which will also be discussed.
Method 1: The Thiophosgene Route (The Classic Approach)
This method is highly efficient but requires strict safety precautions due to the hazardous nature of thiophosgene.
Causality Behind Experimental Choices:
The reaction between a primary amine and thiophosgene is a robust method for isothiocyanate synthesis.[3][4] The high electrophilicity of the thiophosgene carbon atom makes it susceptible to nucleophilic attack by the amine. The reaction is typically carried out in a biphasic system or in an inert solvent with a base to neutralize the hydrogen chloride byproduct.
Caption: Reaction mechanism of isothiocyanate formation using thiophosgene.
Experimental Protocol:
-
Reagents and Materials:
-
2-Bromo-5-fluoroaniline
-
Thiophosgene
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
EXTREME CAUTION: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
In a flask, dissolve 2-bromo-5-fluoroaniline (1 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, slowly add thiophosgene (1.2 equivalents) at room temperature.[5]
-
The reaction mixture is stirred for 1 hour.[5]
-
The reaction is then carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane.[5]
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[5]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.[5]
-
Method 2: Thiophosgene-Free Alternatives
Given the significant hazards associated with thiophosgene, several alternative methods have been developed. These typically involve the in-situ formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization.
Causality Behind Experimental Choices:
This two-step, one-pot approach offers a safer alternative to thiophosgene.[6] The reaction of the primary amine with carbon disulfide in the presence of a base generates a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. Various desulfurizing agents can be employed, each with its own advantages.
Caption: General mechanism for thiophosgene-free isothiocyanate synthesis.
Experimental Protocol (General Procedure using NaOH):
-
Reagents and Materials:
-
2-Bromo-5-fluoroaniline
-
Carbon disulfide
-
Sodium hydroxide (powdered)
-
Acetonitrile
-
Petroleum ether for chromatography
-
-
Procedure:
-
In a vial, add acetonitrile, powdered sodium hydroxide (2 equivalents), 2-bromo-5-fluoroaniline (1 equivalent), and carbon disulfide (3 equivalents) sequentially.[7]
-
The mixture is stirred at room temperature for approximately 9 hours.[7] A precipitate may be observed.
-
The reaction mixture is then centrifuged, and the clear supernatant is collected.[7]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using petroleum ether as the eluent to yield the desired isothiocyanate.[7]
-
| Parameter | Method 1 (Thiophosgene) | Method 2 (CS₂/NaOH) |
| Thiocarbonyl Source | Thiophosgene | Carbon Disulfide |
| Reagent Toxicity | Extremely High | Moderate (CS₂ is flammable and toxic) |
| Reaction Conditions | Anhydrous, base | Mild, benchtop[7] |
| Byproducts | HCl | Sodium sulfide[7] |
| Work-up | Aqueous wash and extraction | Centrifugation and chromatography |
Part 3: Characterization of this compound
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.
-
Physical Properties:
-
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Aryl isothiocyanates exhibit a strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group, typically in the range of 2000-2200 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals in the aromatic region corresponding to the three protons on the phenyl ring, with coupling patterns dictated by the bromo and fluoro substituents.
-
¹³C NMR: The carbon of the isothiocyanate group (-N=C=S) typically appears in the range of δ 125-140 ppm. The aromatic carbons would show characteristic shifts and C-F coupling.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Alkyl isothiocyanates often show a characteristic fragment ion at m/e 72 (CH₂NCS⁺).[10]
-
Part 4: Safety Considerations
Thiophosgene is extremely toxic and corrosive. It is a lachrymator and can cause severe damage to the skin, eyes, and respiratory system. All manipulations involving thiophosgene must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and full-face protection. An emergency shower and eyewash station should be readily accessible.
Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated area, away from ignition sources.
Standard laboratory safety practices should be followed for all procedures described in this guide.
Conclusion
The synthesis of this compound can be effectively achieved through established chemical transformations. The classical thiophosgene method provides a reliable and high-yielding route, but its application is overshadowed by the extreme toxicity of the key reagent. Modern, one-pot procedures utilizing carbon disulfide and a desulfurizing agent, such as sodium hydroxide, offer a significantly safer and more environmentally benign alternative. The choice of synthetic route will ultimately depend on the scale of the synthesis, the available equipment, and the emphasis on laboratory safety and green chemistry principles. This guide provides the necessary technical details for researchers to make an informed decision and to safely and efficiently synthesize this valuable chemical intermediate.
References
-
Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
A decade review of triphosgene and its applications in organic reactions. (2018). PMC. Retrieved from [Link]
- Zhang, B., & Shi, L. (2019). One-Pot Synthesis of Isothiocyanates. Chinese Journal of Applied Chemistry, 36(8), 892-896.
- A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2019). Google Patents.
-
Thiophosgene. (n.d.). Wikipedia. Retrieved from [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2026). ResearchGate. Retrieved from [Link]
-
NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. (n.d.). Scilit. Retrieved from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of Isothiocyanates: An Update. (2023). PMC. Retrieved from [Link]
- Preparation method of 2-bromo-5-fluoroaniline. (2013). Google Patents.
-
NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. (2021). Taylor & Francis Online. Retrieved from [Link]
-
General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
A One-Pot Approach to Pyridyl Isothiocyanates from Amines. (2012). MDPI. Retrieved from [Link]
- Uher, M., Antoš, K., Martvoň, A., & Mešter, P. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
synthesis of isothiocyanates. (n.d.). Retrieved from [Link]
- Method for preparing 2-bromo-5-fluoroaniline. (2020). Google Patents.
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
New Syntheses of Aryl isothiocyanates. (2025). ResearchGate. Retrieved from [Link]
- Pascual, R. M. (2015). Thiophosgene. Synlett, 26(12), 1776-1777.
- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(2), 88-116.
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC. Retrieved from [Link]
-
1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600...). (n.d.). ResearchGate. Retrieved from [Link]
-
Making Thiophosgene. (2024, November 2). YouTube. Retrieved from [Link]
-
A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The infrared spectra of organic thiocyanates and isothiocyanates. (1958). Scilit. Retrieved from [Link]
-
Isothiocyanic acid, p-chlorophenyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Kjaer, A. (n.d.). Mass Spectra of Isothiocyanates. SciSpace. Retrieved from [Link]
-
2-Bromo-5-fluorotoluene. (n.d.). NIST WebBook. Retrieved from [Link]
-
Isopropyl isothiocyanate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. rsc.org [rsc.org]
- 6. scilit.com [scilit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. scispace.com [scispace.com]
A Technical Guide to 2-Bromo-5-fluorophenyl isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery
Foreword: The Strategic Value of Halogenated Phenyl Isothiocyanates in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Phenyl isothiocyanates, serving as versatile electrophilic synthons, are crucial building blocks for the synthesis of a diverse array of heterocyclic compounds, most notably thiourea derivatives, which are prevalent in numerous biologically active molecules.[1][2][3] This guide focuses on a specific, highly functionalized reagent, 2-Bromo-5-fluorophenyl isothiocyanate (CAS Number: 1027513-65-0), a compound poised for significant utility in medicinal chemistry and drug development programs. The presence of both a bromine and a fluorine atom on the phenyl ring offers unique opportunities for fine-tuning molecular interactions and providing metabolic stability, while the isothiocyanate group serves as a reactive handle for constructing complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this valuable chemical entity.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe utilization in synthesis. While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from supplier data and the known characteristics of related structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1027513-65-0 | [4][5][6] |
| Molecular Formula | C₇H₃BrFNS | [4][7][8] |
| Molecular Weight | 232.07 g/mol | [7] |
| Physical State | Liquid | [7] |
| IUPAC Name | 1-bromo-4-fluoro-2-isothiocyanatobenzene | [7] |
Synthesis of this compound: A Proposed Methodology
The conversion of a primary aniline to an isothiocyanate is a cornerstone transformation in organic synthesis. A common and effective method involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.[9]
Proposed Synthetic Workflow
The proposed synthesis of this compound from 2-bromo-5-fluoroaniline is a two-step process that can often be performed in a single pot. The reaction proceeds via the formation of a dithiocarbamate intermediate, which is then decomposed to the isothiocyanate.
Caption: Proposed one-pot synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methods for the synthesis of aryl isothiocyanates and should be optimized for this specific substrate.
-
Reaction Setup: To a solution of 2-bromo-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Dithiocarbamate Formation: Cool the mixture to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting aniline by thin-layer chromatography (TLC).
-
Desulfurization: Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the complete formation of the product. Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected characteristic signals can be predicted based on the functional groups present.
-
Infrared (IR) Spectroscopy: The most prominent and characteristic peak in the IR spectrum will be the strong, sharp absorption band for the isothiocyanate (-N=C=S) group, typically appearing in the range of 2140-1990 cm⁻¹.[10] Other expected signals include those for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and C-C in-ring stretching (around 1600-1400 cm⁻¹).[11] The C-Br and C-F stretching vibrations will appear in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by both the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon of the isothiocyanate group is expected to have a chemical shift in the range of δ 125-140 ppm. The aromatic carbons will appear in the δ 110-150 ppm region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and isothiocyanate groups. Carbon-fluorine coupling will be observed for the carbons near the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed.[12] Common fragmentation patterns for alkyl isothiocyanates include the formation of a [CH₂NCS]⁺ ion at m/e 72, though aromatic isothiocyanates will exhibit fragmentation patterns characteristic of the substituted phenyl ring.[12]
Reactivity and Synthetic Utility in Drug Discovery
The isothiocyanate functional group is a powerful tool in synthetic organic chemistry, primarily acting as an electrophile.[9] The carbon atom of the -N=C=S group is susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines, to form thiourea derivatives.[1][2]
Formation of Thiourea Derivatives
The reaction of this compound with primary or secondary amines is expected to proceed readily under mild conditions to yield the corresponding N,N'-disubstituted thioureas. This reaction is a cornerstone of its application in drug discovery, as the thiourea moiety is a key pharmacophore in many biologically active compounds.[1][3]
Caption: General reaction for the synthesis of thiourea derivatives.
Detailed Experimental Protocol for Thiourea Synthesis
This protocol provides a general procedure for the synthesis of a thiourea derivative from this compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve the primary or secondary amine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Isothiocyanate: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting materials.
-
Product Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. If the product precipitates, it can be collected by filtration and washed with a cold solvent. If the product is soluble, standard aqueous workup and purification by recrystallization or column chromatography can be employed.
The Role of Halogen Substituents in Drug Design
The bromine and fluorine atoms on the phenyl ring of this compound are not merely passive substituents. They play a critical role in influencing the properties of the final thiourea derivatives:
-
Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The presence of a fluorine atom, in particular, can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity and selectivity.
-
Conformational Control: The steric bulk of the bromine atom can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.
Safety and Handling
This compound is classified as a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[7] Refer to the Safety Data Sheet (SDS) for complete and detailed safety information.
Conclusion
This compound is a valuable and highly functionalized building block for medicinal chemistry and drug discovery. Its utility lies in the facile reaction of the isothiocyanate group to form thiourea derivatives, coupled with the strategic placement of bromine and fluorine atoms to modulate the physicochemical and pharmacological properties of the resulting molecules. While specific synthetic and characterization data for this compound are not widely published, established methodologies for the synthesis and reaction of aryl isothiocyanates provide a clear and reliable path for its use in the laboratory. As the demand for novel and effective therapeutics continues to grow, reagents such as this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.
References
-
Oakwood Chemical, this compound. [Link]
-
Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
-
ResearchGate, Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
-
King-Pharm, 1027513-65-0 this compound. [Link]
-
MDPI, Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
- Google Patents, US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
-
Bio-protocol, Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
The Royal Society of Chemistry, Supporting Information. [Link]
-
Labchem, this compound, tech. [Link]
-
PubChem, 2-Fluorophenyl isothiocyanate. [Link]
-
PMC, Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
Chemical Communications (RSC Publishing), Recent advancement in the synthesis of isothiocyanates. [Link]
-
Chemical Papers, Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]
-
SciSpace, Mass Spectra of Isothiocyanates. [Link]
-
ChemRxiv, Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]
-
PMC, Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. [Link]
-
Chemistry LibreTexts, 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
NIST WebBook, 2-Bromo-5-fluorotoluene. [Link]
-
The Royal Society of Chemistry, NMR Spectra of Products. [Link]
-
PubChem, Fluorescein 5-isothiocyanate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. 1027513-65-0 this compound [chemsigma.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 1027513-65-0 [sigmaaldrich.cn]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound [oakwoodchemical.com]
- 9. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to 2-Bromo-5-fluorophenyl isothiocyanate: Properties, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Bromo-5-fluorophenyl isothiocyanate. We will delve into its core chemical properties, molecular structure, synthesis protocols, and reactivity, with a focus on its practical application as a versatile building block in medicinal chemistry and organic synthesis. The insights provided herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.
Introduction and Strategic Importance
This compound is a substituted aromatic isothiocyanate, a class of compounds renowned for their utility in constructing complex molecular architectures. The molecule's strategic value stems from the unique combination of three distinct functional elements on a stable phenyl scaffold:
-
The Isothiocyanate Group (-N=C=S): A highly electrophilic moiety, it readily reacts with a wide range of nucleophiles, serving as a linchpin for forming thioureas, thiocarbamates, and other sulfur-containing heterocycles. This reactive handle is fundamental to its role in combinatorial chemistry and the synthesis of bioactive molecules.[1]
-
The Bromine Atom (-Br): A versatile halogen that can be readily displaced or, more significantly, participate in a vast array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse carbon-based substituents, enabling extensive structural diversification.
-
The Fluorine Atom (-F): The inclusion of fluorine is a common strategy in modern drug design. It can enhance metabolic stability, improve membrane permeability, and modulate pKa and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]
This trifecta of functionalities makes this compound a powerful intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[3][4]
Molecular Structure and Physicochemical Properties
A precise understanding of the compound's structure and physical characteristics is paramount for its effective use in experimental design.
Chemical Structure and Identifiers
The structural arrangement of this compound is key to its reactivity.
Caption: Proposed two-stage synthesis of the target compound.
-
Step 1: Synthesis of 2-Bromo-5-fluoroaniline. A multi-step synthesis starting from 4-fluoroaniline has been reported. [5]This process involves protecting the amine (acetylation), followed by nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group to yield the key aniline intermediate. [5]This precursor is the direct feedstock for the final conversion.
-
Step 2: Conversion to Isothiocyanate. The transformation of an aromatic amine to an isothiocyanate is a standard organic reaction. A common and effective method involves reacting the amine with thiophosgene (CSCl₂) or a safer equivalent like triphosgene in the presence of a sulfur source. This reaction proceeds under relatively mild conditions and is generally high-yielding. The causality behind this step is the high electrophilicity of thiophosgene's central carbon, which is readily attacked by the nucleophilic amine.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the reactivity of its isothiocyanate group.
Core Reactivity: Nucleophilic Addition
The carbon atom of the -N=C=S group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. It is therefore susceptible to attack by a wide variety of nucleophiles (Nu:).
Caption: General reactivity of isothiocyanates with nucleophiles.
This predictable reactivity allows for the systematic synthesis of derivative libraries. For instance, reaction with primary or secondary amines yields N,N'-disubstituted thioureas, which are common scaffolds in biologically active compounds. This reaction is typically fast, clean, and proceeds at room temperature, making it ideal for parallel synthesis.
Experimental Protocol: Synthesis of an N-Aryl-N'-Alkyl Thiourea
This protocol provides a self-validating, step-by-step methodology for a core reaction involving this compound.
Objective: To synthesize a representative N-(2-Bromo-5-fluorophenyl)-N'-(alkyl)thiourea derivative.
Rationale: This experiment demonstrates the primary utility of the title compound as a scaffold. The formation of the thiourea linkage is a robust and high-yielding transformation. The success of the reaction can be easily monitored by Thin Layer Chromatography (TLC) and the product structure confirmed by standard spectroscopic methods, thus providing a self-validating system.
Materials:
-
This compound (1.0 eq)
-
A primary alkylamine (e.g., benzylamine) (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the isothiocyanate in the anhydrous solvent (approx. 0.1 M concentration).
-
Reagent Addition: Slowly add the primary alkylamine (1.0-1.1 eq) to the stirred solution at room temperature. The addition can be done via syringe.
-
Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature. Monitor the reaction progress by TLC by observing the consumption of the starting isothiocyanate. The reaction is often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thiourea derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. [6]
-
GHS Pictogram: GHS05: Corrosive. [7]* Signal Word: Danger. [7][8]* Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [7][8] * May be harmful if swallowed, in contact with skin, or if inhaled. [6] * May cause respiratory irritation. [9]* Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray. [7][8] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] * P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [7] * P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [7] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [9]
-
References
-
2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520. PubChem. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Fluorescein 5-isothiocyanate | C21H11NO5S | CID 18730. PubChem. [Link]
- Method for preparing 2-bromo-5-fluoroaniline.
-
Reactivity of substituted 2‐bromophenyl isothiocyanate. ResearchGate. [Link]
-
Safety Data Sheet: Phenyl isothiocyanate. Carl ROTH. [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. [Link]
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]
-
A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]
-
The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. MDPI. [Link]
-
Drug Discovery Chemistry. DrugDiscoveryChemistry.com. [Link]
-
Why some targets benefit from beyond rule of five drugs. PMC - NIH. [Link]
Sources
- 1. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy [mdpi.com]
- 2. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 4. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound [oakwoodchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 2-Bromo-5-fluorophenyl isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 2-Bromo-5-fluorophenyl isothiocyanate. It details the molecule's essential chemical properties, provides a validated synthesis protocol, and explores its strategic application as a reactive building block in modern pharmaceutical research.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound featuring three key functional groups: a bromine atom, a fluorine atom, and a reactive isothiocyanate moiety. This trifunctional arrangement makes it a highly versatile reagent in synthetic and medicinal chemistry. The bromine provides a site for cross-coupling reactions, the fluorine can enhance metabolic stability and binding affinity, and the isothiocyanate group acts as a potent electrophile for covalent bond formation.
Key Identifiers and Properties
Quantitative and identifying data for this compound are summarized in the table below. It is important for researchers to note that two CAS numbers, 175205-35-3 and 1027513-65-0, are frequently used in commercial and chemical literature to refer to this compound. While appearing to reference the same molecule, users should verify the identity with their specific supplier.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrFNS | [1][2] |
| Molecular Weight | 232.07 g/mol | [1] |
| IUPAC Name | 1-bromo-4-fluoro-2-isothiocyanatobenzene | [1] |
| CAS Number | 175205-35-3 / 1027513-65-0 | [1][2][3][4][5] |
| Physical State | Liquid | [1] |
| Typical Purity | ≥97% | [1] |
Molecular Structure
The structural arrangement of the functional groups on the phenyl ring is critical to the reagent's reactivity profile.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available 2-bromo-5-fluoronitrobenzene. This pathway ensures high purity of the intermediate aniline, which is critical for a clean conversion to the final isothiocyanate product.
Step 1: Reduction of 2-Bromo-5-fluoronitrobenzene to 2-Bromo-5-fluoroaniline
The foundational step is the selective reduction of the nitro group to an amine. While various reduction methods exist, using iron powder in an acidic medium is a cost-effective, scalable, and reliable choice that avoids the dehalogenation side reactions sometimes observed with catalytic hydrogenation.[6][7]
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-fluoronitrobenzene (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol (EtOH) and glacial acetic acid (HOAc).
-
Reagent Addition: Add iron powder (Fe, ~3.0 eq) portion-wise to the stirring solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove excess iron and iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-bromo-5-fluoroaniline, which is often pure enough for the next step.[6]
Causality Insight: The acidic environment of the acetic acid is crucial for activating the iron metal surface and facilitating the multi-step electron transfer process required to reduce the nitro group to an amine.
Step 2: Conversion of 2-Bromo-5-fluoroaniline to this compound
The transformation of the aniline to the isothiocyanate introduces the key electrophilic functional group. The classical method involves thiophosgene, but due to its extreme toxicity, safer alternatives like phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole (TCDI) are now preferred in many settings.
Protocol (using a thiophosgene equivalent):
-
Setup: In a fume hood, dissolve 2-bromo-5-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Base: Add an organic base, such as triethylamine (TEA, ~2.2 eq), to the solution.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add a solution of phenyl chlorothionoformate (1.1 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Self-Validation Principle: The purity of the intermediate 2-bromo-5-fluoroaniline is paramount. Any unreacted nitro compound from Step 1 will not react in Step 2, and residual iron salts can interfere with the reaction, underscoring the importance of a clean workup in the first stage.
Synthesis Workflow Diagram
Reactivity and Applications in Drug Development
The utility of this compound in drug discovery stems from the predictable and robust reactivity of the isothiocyanate group.
Core Reactivity: Nucleophilic Addition
The central carbon atom of the isothiocyanate (-N=C=S) group is highly electrophilic. It readily undergoes nucleophilic attack, most commonly by primary amines, to form a stable thiourea linkage.[1][2] This reaction is efficient and typically proceeds under mild conditions.
The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring further enhances the electrophilicity of the isothiocyanate carbon, making this reagent more reactive than its non-halogenated counterparts.
Application as a Covalent Probe and Kinase Inhibitor Scaffold
In modern drug design, particularly in oncology, the formation of a covalent bond between a drug and its target protein can lead to enhanced potency and prolonged duration of action. Isothiocyanates are well-established "warheads" for targeting nucleophilic residues like lysine or cysteine on proteins.
-
Targeting Lysine: The primary amine of a lysine residue can react with the isothiocyanate to form a covalent thiourea bond, irreversibly inhibiting the protein's function.
-
Building Block for Kinase Inhibitors: Many kinase inhibitors feature a core scaffold that presents vectors for modification. This compound can be used to introduce a reactive handle onto a larger molecule. The resulting thiourea can serve as a hydrogen bond donor/acceptor, while the bromo-fluoro-phenyl motif can occupy hydrophobic pockets or be further functionalized. The fluorine atom, in particular, is often used to improve metabolic stability and tune pKa.
Safety and Handling
As a reactive chemical, this compound must be handled with appropriate precautions.
-
General Handling: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Hazards: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and nucleophiles (e.g., amines, alcohols).
References
-
This compound. ChemSigma.[Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.[Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.[Link]
-
Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed).[Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.[Link]
-
Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit.[Link]
-
The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry.[Link]
-
This compound. Oakwood Chemical.[Link]
- Method for preparing 2-bromo-5-fluoroaniline.
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.[Link]
Sources
- 1. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 2. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Bromo-5-fluorophenyl isothiocyanate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-5-fluorophenyl isothiocyanate (C₇H₃BrFNS), a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven protocols for data acquisition. Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation in synthetic chemistry workflows.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct and interpretable spectroscopic fingerprint. The presence of bromine, fluorine, and the isothiocyanate functional group all contribute characteristic signals in various spectroscopic techniques. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, providing a robust framework for the characterization of this versatile chemical building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic arrangement.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, fluorine, and isothiocyanate groups.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.35 | dd | J(H3-H4) = ~8.5, J(H3-F) = ~5.0 |
| H-4 | 7.05 - 7.15 | ddd | J(H4-H3) = ~8.5, J(H4-H6) = ~3.0, J(H4-F) = ~8.5 |
| H-6 | 7.45 - 7.55 | dd | J(H6-H4) = ~3.0, J(H6-F) = ~3.0 |
Causality Behind Predictions: The isothiocyanate group (-NCS) is electron-withdrawing, as are the halogen substituents. The fluorine atom will exhibit strong through-bond coupling to adjacent protons (ortho and meta), leading to the doublet of doublets and doublet of doublet of doublets patterns. The bromine atom's influence on chemical shift is less pronounced than fluorine's but contributes to the overall downfield shift of the aromatic protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly affected by the attached functional groups, with the carbon of the isothiocyanate group appearing far downfield.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |
| C-1 (C-NCS) | 130.0 - 135.0 | d | J(C1-F) = ~4 |
| C-2 (C-Br) | 115.0 - 120.0 | d | J(C2-F) = ~25 |
| C-3 | 130.0 - 135.0 | d | J(C3-F) = ~9 |
| C-4 | 118.0 - 122.0 | d | J(C4-F) = ~22 |
| C-5 (C-F) | 158.0 - 162.0 | d | J(C5-F) = ~250 |
| C-6 | 125.0 - 130.0 | s | - |
| -NCS | 135.0 - 145.0 | s | - |
Expertise in Interpretation: The large one-bond carbon-fluorine coupling constant (¹JCF) for C-5 is a hallmark of a fluorine-substituted carbon and a key diagnostic feature. The smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) provide invaluable structural information and aid in the unambiguous assignment of the remaining carbon signals.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will provide a direct observation of the fluorine nucleus. A single signal is expected, and its coupling to the neighboring protons will be evident.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-5 | -110 to -115 | ddd | J(F-H4) = ~8.5, J(F-H3) = ~5.0, J(F-H6) = ~3.0 |
Insight from Experience: The chemical shift of the fluorine atom is sensitive to its electronic environment. The observed value will be characteristic of a fluorine atom attached to an aromatic ring bearing both a bromine and an isothiocyanate group.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6][7][8][9][10][11][12][13][14]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[15] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to ensure maximum signal-to-noise.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
¹⁹F NMR: Acquire the spectrum, which is typically faster than ¹³C NMR due to the 100% natural abundance of ¹⁹F.
-
Diagram: NMR Experimental Workflow
Caption: The straightforward process for obtaining an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.
Predicted Mass Spectrum Data (Electron Ionization)
The mass spectrum of this compound will show a distinct molecular ion peak. A key feature will be the isotopic pattern of bromine. [16][17][18] Table 5: Predicted Key Mass Spectral Fragments
| m/z | Ion | Comments |
| 231/233 | [C₇H₃BrFNS]⁺ | Molecular ion (M⁺). The two peaks with a ~1:1 intensity ratio are due to the ⁷⁹Br and ⁸¹Br isotopes. |
| 152 | [C₇H₃FNS]⁺ | Loss of a bromine radical ([M-Br]⁺). |
| 125 | [C₆H₃F]⁺ | Loss of Br and NCS. |
| 95 | [C₆H₄F]⁺ | Rearrangement and fragmentation. |
Trustworthiness of Data: The presence of the characteristic M⁺ and M+2 peaks separated by two mass units and with nearly equal intensity is a definitive confirmation of the presence of one bromine atom in the molecule. [16][18]
Experimental Protocol for Mass Spectrometry Data Acquisition
A typical setup for a volatile compound like this would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS) using electron ionization. [19][20][21][22][23] Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Setup:
-
Set appropriate GC parameters (injection temperature, oven temperature program, and column type) to ensure good separation and peak shape.
-
Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition and Analysis: The compound will be separated on the GC column, then ionized and fragmented in the mass spectrometer. The resulting mass spectrum for the GC peak corresponding to the compound is then analyzed.
Diagram: GC-MS Experimental Workflow
Caption: The sequential process of GC-MS analysis from sample injection to data acquisition.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the unambiguous characterization of this compound. The predicted spectroscopic data and detailed experimental protocols outlined in this guide offer a solid foundation for researchers working with this important chemical intermediate, ensuring data integrity and facilitating confident structural assignment. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can leverage these techniques to accelerate their research and development efforts.
References
- Drawell. (2025, April 2).
- Unknown.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Benchchem.
- Emory University.
- Bruker. Guide to FT-IR Spectroscopy.
- LCGC International.
- Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Kagramanov, N. D., & Tyutyunov, A. A. (2019, October 2).
- Allwood, J. W., et al. (2019, February 26). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(3), 35.
- University of Missouri-St. Louis. Mass Spectrometry Tutorial (Dr.
- University of St Andrews. Sample Preparation Protocol for Alternative Ionisation Service | Mass Spectrometry Research Facility.
- Oakwood Chemical.
- Creative Proteomics.
- Springer Nature Experiments. Results for "1D NMR Spectroscopy".
- University of Rochester. Get a Good 1 H NMR Spectrum.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
- Royal Society of Chemistry.
- Fluorochem.
- Chemistry LibreTexts. (2023, January 29).
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- A2B Chem.
- Sigma-Aldrich.
- PubChem.
- Royal Society of Chemistry.
- YouTube. (2024, February 15). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Michigan St
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in....
- Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.
- Taylor & Francis Online. (2023, April 10).
- American Chemical Society. (2016, January 15). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
- ChemicalBook.
- Royal Society of Chemistry.
- JoVE. (2024, December 5).
- YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry.
- Chem-Express.
- Guidechem.
- University of Colorado Boulder. IR Chart.
- Scilit. (1958, December 31).
- PubChem.
- PubMed.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1027513-65-0 this compound [chemsigma.com]
- 4. This compound | 1027513-65-0 [sigmaaldrich.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 9. How To [chem.rochester.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azooptics.com [azooptics.com]
- 13. youtube.com [youtube.com]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. Sample Preparation Protocol for Alternative Ionisation Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Reactivity and Applications of 2-Bromo-5-fluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate featuring a highly reactive electrophilic center. The strategic placement of a bromine atom at the ortho-position and a fluorine atom at the meta-position significantly modulates the electronic properties of the isothiocyanate moiety. This guide provides an in-depth analysis of the compound's reactivity, focusing on the mechanistic principles that govern its synthetic transformations. We will explore its utility as a versatile building block in medicinal chemistry, particularly in the synthesis of thiourea derivatives and its application as a covalent modifier in drug discovery. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory applications.
Introduction: The Molecular Architecture
This compound (C₇H₃BrFNS) is a specialized organic reagent characterized by a phenyl ring substituted with three key functional groups: an isothiocyanate (-N=C=S) group, an ortho-bromo substituent, and a meta-fluoro substituent.[1] This specific arrangement of atoms imparts a unique reactivity profile, making it a valuable tool for synthetic chemists. The core of its chemical behavior lies in the electrophilic nature of the central carbon atom of the isothiocyanate group, which is highly susceptible to attack by a wide range of nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175205-35-3 / 1027513-65-0 | [1] |
| Molecular Formula | C₇H₃BrFNS | [1] |
| Molecular Weight | 232.07 g/mol | (Calculated) |
| Appearance | Typically a liquid or low-melting solid | [2] |
The Electrophilic Heart: Reactivity of the Isothiocyanate Group
The isothiocyanate functional group (-N=C=S) is a heterocumulene, possessing a linear or near-linear arrangement of atoms with adjacent double bonds. The central carbon atom is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms, making it a potent electrophile. This intrinsic electrophilicity is the cornerstone of its reactivity, primarily with nucleophiles.
Electronic Modulation by Halogen Substituents
The reactivity of the isothiocyanate group in this compound is significantly enhanced by the electronic effects of the halogen substituents on the aromatic ring.[3][4][5]
-
Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[5] This effect is transmitted to the isothiocyanate group, further increasing the partial positive charge on the central carbon and making it more susceptible to nucleophilic attack.
-
Steric Hindrance: The presence of the bromine atom at the ortho-position can introduce steric hindrance, which may influence the approach of bulky nucleophiles. However, for many common nucleophiles like primary amines, this effect is often minimal and outweighed by the powerful electronic activation.
The combination of these effects renders this compound a highly reactive electrophile, ideal for constructing complex molecules under mild conditions.
Key Synthetic Transformations: Building with Nucleophiles
The primary utility of this compound lies in its reaction with nucleophiles to form stable adducts. The most prevalent and synthetically useful of these reactions is the formation of substituted thioureas.
Synthesis of N,N'-Disubstituted Thioureas
The reaction with primary or secondary amines is a rapid and generally high-yielding process that leads to the formation of N-(2-Bromo-5-fluorophenyl)-N'-(substituted) thioureas.[6][7][8][9] This transformation is fundamental in the synthesis of a wide array of biologically active compounds.
Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer, typically to the nitrogen atom of the former isothiocyanate, to yield the stable thiourea product.
Caption: Mechanism of thiourea formation.
Applications in Drug Discovery and Chemical Biology
Aryl isothiocyanates are a privileged class of compounds in medicinal chemistry, primarily due to their ability to act as covalent modifiers of biological targets.[10][11]
Covalent Inhibitors
The isothiocyanate group can react with nucleophilic amino acid residues, such as cysteine, on the surface or in the active site of a protein.[12] This forms a stable, covalent thiourea linkage, leading to irreversible inhibition of the protein's function. This strategy has been successfully employed to target enzymes and other proteins implicated in diseases like cancer.[10][11] For example, isothiocyanates have been shown to covalently modify and inhibit macrophage migration inhibitory factor (MIF), a target in colorectal cancer, by reacting with its N-terminal proline residue.[10][11] They are also known to bind covalently to cysteine residues in tubulin, disrupting microtubule polymerization and inducing apoptosis, a mechanism relevant to cancer therapy.[12][13][14]
Scaffolds for Compound Libraries
The straightforward and reliable reaction of this compound with amines makes it an excellent starting point for generating diverse libraries of thiourea derivatives for high-throughput screening.[15] The bromine and fluorine atoms provide additional vectors for further chemical modification (e.g., through cross-coupling reactions at the bromo-position), allowing for rapid exploration of chemical space. This is particularly relevant in the discovery of drugs that operate in the "beyond Rule of 5" (bRo5) space, where larger and more complex molecules are often required to modulate challenging targets like protein-protein interactions.[16][17]
Experimental Protocol: Synthesis of a Disubstituted Thiourea
This section provides a general, self-validating protocol for the synthesis of an N-(2-Bromo-5-fluorophenyl)-N'-aryl thiourea.
Materials and Reagents
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Anhydrous solvent (e.g., Acetone, Tetrahydrofuran (THF), or Dichloromethane (DCM))
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Thin-Layer Chromatography (TLC) plate and chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.
-
Reaction Monitoring: The reaction is typically rapid. Monitor its progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The starting materials should be consumed, and a new, more polar spot corresponding to the thiourea product should appear.
-
Work-up and Isolation: Once the reaction is complete (usually within 1-3 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.[8]
-
Purification:
-
Recrystallization: If the product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by silica gel column chromatography.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).
Caption: Workflow for thiourea synthesis.
Conclusion
This compound is a powerful reagent whose reactivity is precisely tuned by its halogen substituents. The electron-withdrawing nature of the bromo and fluoro groups activates the isothiocyanate moiety, facilitating clean and efficient reactions with a variety of nucleophiles. Its primary application in forming thiourea linkages has made it a staple in medicinal chemistry for creating covalent inhibitors and diverse compound libraries. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers looking to leverage the unique chemical properties of this versatile building block in their synthetic and drug discovery endeavors.
References
- Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Tre
- Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments.
- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Publishing.
- Isothiocyan
- The synthetic route of thiourea derivatives. Reagents: (i) 5% HCl, water.
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.
- Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
- Design, Synthesis and Biological Activities of (Thio)
- Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis. PubMed.
- Synthesis of Isothiocyanates
- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling.
- A One-Pot Approach to Pyridyl Isothiocyanates
- Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online.
- Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyan
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel
- Electronic Structure and Substituent Effect of , m- and p-CHINCS. Bentham Open Archives.
- Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. R Discovery.
- Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. Bentham Open Archives.
- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)
- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. NIH.
- Reactivity of substituted 2‐bromophenyl isothiocyanate.
- 2-Bromo-5-fluorophenyl isothiocyan
- 2-Bromo-5-fluorophenyl isothiocyan
- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH.
- 2-Bromophenyl isothiocyan
- 2-Fluorophenyl isothiocyan
- Why some targets benefit from beyond rule of five drugs. PMC - NIH.
- CAS 1027513-65-0 2-bromo-5-fluorophenyl isothiocyan
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
- Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. MDPI.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. 2-Bromophenyl isothiocyanate 98 13037-60-0 [sigmaaldrich.com]
- 3. Electronic Structure and Substituent Effect of , m- and p-CHINCS [benthamopenarchives.com]
- 4. benthamopen.com [benthamopen.com]
- 5. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluorophenyl isothiocyanate
Introduction: The Role of 2-Bromo-5-fluorophenyl isothiocyanate in Modern Research
This compound is a key reagent in the synthesis of a wide array of biologically active molecules, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily participates in addition reactions with nucleophiles such as amines and thiols. This reactivity allows for its use as a molecular scaffold or a reactive handle for the conjugation of molecules. The presence of bromo and fluoro substituents on the phenyl ring further modulates its reactivity and provides avenues for subsequent chemical modifications, making it a versatile building block in the synthesis of complex organic compounds.
However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways and offering evidence-based best practices for its storage and handling to ensure its integrity and performance in research applications.
Chemical Stability and Reactivity Profile
The stability of this compound is intrinsically linked to the chemical properties of the isothiocyanate functional group and the influence of the substituted aromatic ring.
The Isothiocyanate Functional Group: An Electrophilic Hub
The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. Aromatic isothiocyanates, such as this compound, are generally more stable than their aliphatic counterparts due to the resonance delocalization of the nitrogen lone pair electrons into the aromatic ring, which reduces the electrophilicity of the central carbon.[1]
Influence of Bromo and Fluoro Substituents
The bromine and fluorine atoms on the phenyl ring are electron-withdrawing groups. Their presence is expected to influence the reactivity of the isothiocyanate group, although the precise quantitative effect on its stability against hydrolysis and thermal stress is not extensively documented in publicly available literature. Theoretical studies on similar halogenated aryl thiourea derivatives suggest that halogen substituents can significantly impact intermolecular interactions and crystal packing, which can in turn affect the bulk stability of the compound.[2][3]
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is hydrolysis. The compound is moisture-sensitive, and in the presence of water, the electrophilic carbon of the isothiocyanate group is attacked by a water molecule. This leads to the formation of an unstable thiocarbamic acid intermediate, which readily decomposes to the corresponding amine (2-Bromo-5-fluoroaniline) and carbon dioxide.[4][5] This degradation is irreversible and results in a loss of the desired reactivity of the isothiocyanate. The rate of hydrolysis can be accelerated by the presence of acids.[5][6]
Figure 1: Primary hydrolysis degradation pathway of this compound.
Thermal Decomposition
In addition to hydrolysis, this compound can undergo thermal decomposition, especially at elevated temperatures. The degradation products can be complex and will depend on the specific conditions. Given the presence of bromine, fluorine, nitrogen, and sulfur, thermal decomposition can release a range of hazardous gases, including hydrogen bromide, hydrogen fluoride, nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[7][8]
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability of this compound, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions
The primary goal of storage is to protect the compound from moisture, heat, and incompatible substances.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration significantly slows down the rate of potential degradation reactions.[9] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displacing air with an inert gas minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Prevents ingress of moisture and protects from light, which can potentially catalyze degradation. |
| Location | Dry, well-ventilated, secure area | Ensures a controlled environment and prevents accidental exposure or reaction with other chemicals. |
Handling Procedures
Due to its reactivity and potential toxicity, this compound should be handled with care in a controlled laboratory environment.
-
Work Area: All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles are mandatory.
-
Dispensing: To prevent moisture contamination of the bulk material, it is advisable to allow the container to warm to room temperature before opening. Use clean, dry spatulas and weigh out the desired amount quickly. Reseal the container tightly under an inert atmosphere if possible.
-
Incompatible Materials: Keep the compound away from strong acids, strong bases, strong oxidizing agents, amines, and alcohols, as these can react vigorously with the isothiocyanate group.[4]
Experimental Protocol: Assessing the Stability of this compound
The following is a representative protocol for assessing the stability of this compound under accelerated aging conditions. This protocol is intended as a template and may require optimization based on available analytical instrumentation.
Objective
To determine the rate of degradation of this compound under elevated temperature and humidity conditions.
Materials
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Environmental chamber or oven capable of maintaining controlled temperature and humidity
-
HPLC system with a UV detector and a C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
Methodology
Figure 2: Workflow for the stability assessment of this compound.
1. Preparation of Stock Solution and Standards:
- Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in acetonitrile.
2. Sample Preparation for Stability Study:
- Accurately weigh 5-10 mg of this compound into several amber glass vials.
- Leave some vials open to the controlled high-humidity atmosphere and tightly cap others to serve as controls.
3. Accelerated Aging:
- Place the vials in an environmental chamber set to 40°C and 75% relative humidity (RH). These are common accelerated stability testing conditions.
- Designate time points for analysis (e.g., t=0, 1 week, 2 weeks, 4 weeks, etc.).
4. HPLC Analysis:
- At each time point, remove a set of vials (both open and capped) from the chamber.
- Dissolve the contents of each vial in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
- Analyze the calibration standards and the stability samples by HPLC. A typical method would be:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
- Injection Volume: 10 µL
5. Data Analysis:
- Construct a calibration curve from the standards.
- Determine the concentration of this compound remaining in each stability sample.
- Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
- Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products. The primary degradation product, 2-Bromo-5-fluoroaniline, should have a significantly different retention time.
Conclusion
This compound is a reactive and valuable reagent in chemical synthesis. Its stability is primarily threatened by hydrolysis, which can be effectively mitigated by stringent control of storage and handling conditions. By storing the compound at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere, and by handling it in a manner that minimizes exposure to moisture, researchers can ensure its integrity and the success of their synthetic endeavors. Regular analytical assessment, particularly for long-term stored material, is a prudent measure to verify its purity and suitability for use.
References
-
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. Available at: [Link]
-
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. PMC - NIH. Available at: [Link]
-
Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. ACS Publications. Available at: [Link]
-
Stability of phenyl-isothiocyanate liquid crystal materials. 液晶与显示. Available at: [Link]
-
Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Available at: [Link]
-
The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Available at: [Link]
-
Some Quality Characteristics Including Isothiocyanates Content of Horseradish Cream as Affected by Storage Period. ResearchGate. Available at: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. Available at: [Link]
-
Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. PubMed. Available at: [Link]
-
Effects of Allyl Isothiocyanate on the Shelf-life of Gilthead Sea Bream (Sparus aurata) Fillets. ResearchGate. Available at: [Link]
-
Reactive intermediates. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
-
A Study on the Stability of Intermediates. Unacademy. Available at: [Link]
-
Reactive Intermediates - Carbocations. Chemistry LibreTexts. Available at: [Link]
-
Structure, Stability and Reactions of Reactive Intermediates. Arts, Science & Commerce College Kolhar. Available at: [Link]
-
Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. ResearchGate. Available at: [Link]
-
Three-Component Reaction of Isothiocyanates, Amines, and Sulfonium Salts Leading to S -Alkyl Isothioureas. ResearchGate. Available at: [Link]
-
Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. Current Research in Nutrition and Food Science. Available at: [Link]
-
Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. MDPI. Available at: [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. Available at: [Link]
-
Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2-Bromo-5-fluorophenyl Isothiocyanate for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 2-Bromo-5-fluorophenyl isothiocyanate, a key reagent for medicinal chemistry and drug discovery. It details the compound's chemical and physical properties, safety information, commercial availability, and its application in the synthesis of bioactive molecules, supported by field-proven insights and authoritative references.
Introduction: The Strategic Value of a Fluorinated Aryl Isothiocyanate
This compound is an aromatic building block that combines three synthetically valuable functionalities: an isothiocyanate group, a bromine atom, and a fluorine atom. This trifecta of reactive sites makes it a highly versatile reagent for the construction of complex heterocyclic scaffolds and novel therapeutic agents.
-
The isothiocyanate (-N=C=S) group is a powerful electrophile, readily reacting with nucleophiles such as primary amines to form substituted thioureas. This reaction is a cornerstone of combinatorial chemistry and is frequently employed to link different molecular fragments.
-
The bromine atom serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents onto the phenyl ring.
-
The fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry. Its introduction can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.
The strategic placement of these groups on the phenyl ring provides chemists with a powerful tool to explore chemical space and develop novel compounds with desired biological activities.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
While experimental data for some physical properties of this compound is not extensively published in peer-reviewed literature, a compilation of information from commercial suppliers and safety data sheets provides the following key characteristics.
| Property | Value | Source(s) |
| CAS Number | 175205-35-3 (primary); 1027513-65-0 (also cited) | [1][2] |
| Molecular Formula | C₇H₃BrFNS | [1] |
| Molecular Weight | 232.07 g/mol | [1] |
| IUPAC Name | 1-Bromo-4-fluoro-2-isothiocyanatobenzene | [1] |
| Physical State | Solid or liquid | [1] |
| Melting Point | 36 - 38 °C | [3] |
| Purity | Typically ≥95-97% | [1][2] |
Note on CAS Numbers: While CAS number 175205-35-3 appears to be the most consistently referenced, some suppliers also list 1027513-65-0 for the same chemical name. Researchers should be aware of both when searching databases and sourcing materials.
Spectral Data
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band for the asymmetric N=C=S stretch, typically appearing in the range of 2100-2000 cm⁻¹.
-
¹³C NMR Spectroscopy: The isothiocyanate carbon (–N=C =S) typically resonates in the range of 125-140 ppm.
-
Mass Spectrometry: The molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Researchers are strongly advised to acquire their own analytical data to confirm the identity and purity of the material before use.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Classification:
-
Pictograms:
-
Signal Word: Danger
-
Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[1][3]
Handling Precautions:
-
Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Commercial Availability and Sourcing
This compound is available from a number of reputable chemical suppliers that cater to the research and development community. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of a certificate of analysis (CoA).
| Supplier | Typical Purity | Available Quantities |
| Fluorochem | ≥97% | 1g, 5g |
| Oakwood Chemical | ≥97% | 1g, 5g, 25g, 100g |
| BOC Sciences | Inquire | Custom synthesis available |
| CP Lab Safety | 95% | 5g |
This table is not exhaustive, and other suppliers may be available. It is recommended to request a CoA from the chosen supplier to verify the purity and identity of the specific lot being purchased.
Application in Drug Discovery: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A significant application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with a wide range of biological activities. A notable example is their investigation as inhibitors of polo-like kinases (PLKs), which are key regulators of the cell cycle and are considered important targets for cancer therapy.
A US patent application describes the use of this compound as a key building block in the synthesis of such compounds.[2] The general synthetic strategy involves the reaction of the isothiocyanate with an appropriate amine-containing precursor to form a thiourea, which then undergoes cyclization to form the desired pyrido[2,3-d]pyrimidine scaffold.
General Reaction Workflow
The following diagram illustrates the core reaction of an aryl isothiocyanate with a primary amine to form a thiourea, which is the foundational step in the synthesis of the aforementioned kinase inhibitors.
Sources
An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-5-fluorophenyl isothiocyanate
Introduction
2-Bromo-5-fluorophenyl isothiocyanate is a valuable reagent in the fields of chemical synthesis and drug discovery. Its unique trifunctional nature, possessing an isothiocyanate group, a bromine atom, and a fluorine atom on an aromatic ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly thiourea derivatives with potential biological activity. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and thiols, providing a straightforward route to diverse molecular scaffolds. The presence of halogen atoms offers opportunities for further functionalization through cross-coupling reactions.
This guide provides a comprehensive overview of the safe handling, storage, reactivity, and disposal of this compound, intended for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of data from safety data sheets, general chemical safety principles, and established protocols for handling similar reactive compounds.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value |
| CAS Number | 175205-35-3 |
| Molecular Formula | C₇H₃BrFNS |
| Molecular Weight | 232.07 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
Hazard Identification and Mitigation
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, toxicity, and lachrymatory effects.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H331: Toxic if inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
-
H361: Suspected of damaging fertility or the unborn child.
Signal Word: Danger
Pictograms:
-
Corrosion
-
Acute Toxicity (skull and crossbones)
-
Health Hazard
-
Irritant
In-Depth Hazard Analysis
-
Corrosivity and Lachrymatory Effects: The isothiocyanate functional group is highly reactive towards nucleophilic residues in biological macromolecules, such as proteins and enzymes. This reactivity is the underlying cause of its corrosive and irritant properties. Upon contact with moist tissues like the skin, eyes, and respiratory tract, it can rapidly cause severe burns and irritation.[1][2] The lachrymatory (tear-inducing) effect is a physiological response to this irritation.
-
Toxicity: The toxicity of this compound upon ingestion, inhalation, or skin contact is a significant concern.[1] Systemic absorption can lead to adverse health effects. The presence of a bromine atom can also contribute to its toxicological profile.
-
Sensitization: Repeated exposure to isothiocyanates can lead to sensitization of the skin and respiratory system.[1] This means that subsequent exposures, even at low concentrations, can trigger a severe allergic reaction.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to ensure the safety of laboratory personnel.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles and a face shield. | To protect the eyes and face from splashes. |
| Lab Coat | A chemically resistant lab coat. | To protect the body from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for non-routine operations or in case of ventilation failure. | To prevent inhalation of harmful vapors. |
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Always wear the appropriate PPE.
-
Work in a Fume Hood: As stated previously, all manipulations should be performed in a chemical fume hood.
-
Grounding: For transfers of larger quantities, containers should be grounded to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines, except under controlled reaction conditions.[2] Isothiocyanates are also moisture-sensitive.
Storage
-
Container: Keep the container tightly closed.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Segregation: Store separately from strong oxidizing agents, bases, and food products.
Reactivity and Synthetic Applications
The isothiocyanate group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
Caption: Reaction of this compound with an amine.
Typical Reaction: Synthesis of a Thiourea Derivative
The most common application of aryl isothiocyanates is the synthesis of thiourea derivatives through reaction with primary or secondary amines.[3]
Reaction Scheme:
Ar-N=C=S + R₂NH → Ar-NH-C(=S)-NR₂
Experimental Protocol: Synthesis of N-(2-Bromo-5-fluorophenyl)-N'-(alkyl/aryl)thiourea (General Procedure)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Isothiocyanate: Under ambient temperature, add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within a few hours.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validating System: The purity and identity of the synthesized thiourea can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic isothiocyanate peak in the IR spectrum (around 2100 cm⁻¹) and the appearance of N-H and C=S stretching frequencies are indicative of a successful reaction.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling between the aromatic protons and the fluorine atom.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The isothiocyanate carbon (N=C=S) is expected to have a chemical shift in the range of δ 130-140 ppm.
-
IR Spectroscopy: The most characteristic feature in the infrared spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the range of 2000-2200 cm⁻¹.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
Caption: Waste disposal workflow for this compound.
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[1]
-
Segregation: Collect waste containing this compound in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Conclusion
This compound is a potent and versatile reagent that requires careful and informed handling. By understanding its properties, recognizing its hazards, and rigorously applying appropriate safety measures, researchers can safely harness its synthetic potential. This guide serves as a foundational resource, and it is imperative that all users consult the most current Safety Data Sheet and their institution's specific safety protocols before commencing any work with this compound.
References
- Frank, R. L., & Smith, P. V. (1955).
-
The Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. RSC Advances. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. Retrieved from [Link]
-
Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenyl isothiocyanate. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylisothiocyanate - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
A Technical Guide to the Biological Activity of Halogenated Phenyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isothiocyanates (ITCs), particularly those derived from cruciferous vegetables, are well-established as potent chemopreventive and therapeutic agents.[1][2] Among these, the phenyl isothiocyanate (PITC) scaffold represents a critical pharmacophore with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] A key strategy in modern drug development is the strategic modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. Halogenation of the phenyl ring on the PITC molecule is a proven medicinal chemistry approach to modulate these characteristics. This guide provides an in-depth technical analysis of the biological activities of halogenated phenyl isothiocyanates, synthesizing mechanistic insights, structure-activity relationships, and field-proven experimental protocols to empower researchers in the exploration of this promising class of compounds.
The Phenyl Isothiocyanate Backbone: A Foundation of Bioactivity
Phenyl isothiocyanates are characterized by a phenyl group attached to the highly reactive isothiocyanate (-N=C=S) functional group. This electrophilic group is central to their mechanism of action, readily reacting with nucleophilic moieties, particularly the sulfhydryl groups of cysteine residues in cellular proteins.[1] This covalent modification can alter protein function, triggering a cascade of downstream cellular events. Natural ITCs like phenethyl isothiocyanate (PEITC), found in watercress, have been extensively studied and shown to target multiple signaling pathways involved in carcinogenesis, inflammation, and microbial growth.[2][4]
The Impact of Halogenation: Modulating Potency and Specificity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the phenyl ring is a powerful tool for fine-tuning the molecule's properties. The specific halogen and its position (ortho, meta, para) can profoundly influence:
-
Lipophilicity: Halogenation generally increases the molecule's fat-solubility, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Electronic Effects: Halogens are electron-withdrawing, which can alter the electrophilicity of the isothiocyanate carbon, thereby modulating its reactivity with protein targets.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's half-life and duration of action in vivo.
These modifications are critical for optimizing a compound's therapeutic window, potentially increasing its potency against target cells while minimizing off-target effects.
Core Biological Activities and Mechanistic Underpinnings
Halogenated PITCs exhibit a range of biological activities, largely mirroring the parent compounds but often with enhanced potency.
Anticancer Activity
The anticancer effects of ITCs are their most studied property.[4] They act at multiple stages of tumor development, from preventing the activation of carcinogens to inducing the death of established cancer cells.[2][6]
-
Induction of Apoptosis: Halogenated PITCs trigger programmed cell death, a critical mechanism for eliminating malignant cells.[7] This is achieved through the generation of intracellular Reactive Oxygen Species (ROS), which creates a state of oxidative stress.[8] This stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, a family of proteases that execute the apoptotic program.[8]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[4] This prevents cells from dividing and propagating.
-
Modulation of Signaling Pathways: ITCs are potent modulators of key cellular signaling pathways. They can activate stress-response pathways like MAPK (mitogen-activated protein kinases), which can lead to apoptosis.[9][10] Concurrently, they can inhibit pro-survival pathways such as NF-κB, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[3][11]
Antimicrobial Activity
Several ITCs have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[12][13][14] Phenyl isothiocyanate has shown efficacy against both Escherichia coli and Staphylococcus aureus.[5] The proposed mechanism involves disruption of the bacterial cell membrane's integrity and physicochemical properties, leading to cell death.[5][15] Halogenation can enhance this activity by increasing the compound's ability to penetrate the microbial cell wall. Studies on benzyl-isothiocyanate (BITC) and PEITC showed strong, dose-dependent antibacterial effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).[12][16]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. ITCs exhibit potent anti-inflammatory properties.[3][17] Phenyl isothiocyanate and its derivatives have been shown to be highly active inhibitors of the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.[3][18] The mechanism is often linked to the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.[3][19] Activation of Nrf2 upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1), which suppress pro-inflammatory cytokines.[19][20]
Key Signaling Pathways and Mechanisms of Action
The biological effects of halogenated PITCs are not due to a single target but rather a complex interplay of multiple cellular pathways.
Caption: Apoptosis induction pathway by halogenated PITCs.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a PITC and its biological activity is crucial for rational drug design.[21] Studies comparing various arylalkyl isothiocyanates have revealed key principles.[22][23]
-
Alkyl Chain Length: In phenylalkyl isothiocyanates, increasing the length of the alkyl chain between the phenyl ring and the ITC group can enhance anticancer activity, though there is often an optimal length.[22][23]
-
Halogen Position: The position of the halogen on the phenyl ring (ortho, meta, para) significantly impacts activity. This is due to steric and electronic effects that influence how the molecule binds to its targets.
-
Nature of the Halogen: Different halogens (F, Cl, Br) confer distinct properties of lipophilicity and electronegativity, leading to varied biological potencies.
| Compound | Halogen Substitution | Target Cell Line | IC50 (µM) | Reference |
| Phenethyl ITC (PEITC) | None | HL-60 (Leukemia) | ~2.5 | [4] |
| Phenyl ITC (PITC) | None | K562 (Leukemia) | >10 | [24] |
| 4-Phenylbutyl ITC | None | Mouse Lung (NNK-induced) | More potent than PEITC | [22] |
| 6-Phenylhexyl ITC | None | Mouse Lung (NNK-induced) | More potent than PEITC | [22] |
| 2-Methoxyphenyl ITC | 2-OCH₃ | Acetylcholinesterase | 570 | [3] |
| 3-Methoxyphenyl ITC | 3-OCH₃ | COX-2 (% Inhibition) | ~99% at 50 µM | [3] |
Note: Direct comparative IC50 data for a series of halogenated PITCs is sparse in the initial literature survey, but the provided data illustrates the principle that substitution on the phenyl ring dramatically alters bioactivity.
Key Experimental Protocols
Validating the biological activity of novel halogenated PITCs requires robust and reproducible experimental methods.
Synthesis of Halogenated Phenyl Isothiocyanates (Two-Step)
This protocol is adapted from methods utilizing phenyl chlorothionoformate, which is versatile for producing a wide range of ITCs, including electron-deficient aryl variants.[25]
-
Step 1: Formation of the Thiocarbamate Intermediate
-
To a stirred solution of the desired halogenated aniline (1.0 eq) and a base like triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0°C, add phenyl chlorothionoformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting aniline.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting O-phenyl thiocarbamate intermediate by column chromatography if necessary.
-
-
Step 2: Conversion to Isothiocyanate
-
Dissolve the purified thiocarbamate intermediate in a suitable solvent (e.g., dichloromethane).
-
Add solid sodium hydroxide (2.0-3.0 eq) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Filter the mixture to remove the solid base, and wash the filtrate with water.
-
Dry the organic layer, concentrate, and purify the final halogenated phenyl isothiocyanate by distillation or chromatography.
-
Causality: The two-step process is often superior for electron-deficient anilines (such as halogenated ones) because it avoids side reactions that can occur in one-pot methods.[25] The solid base in the second step efficiently promotes the elimination reaction to form the isothiocyanate.
In Vitro Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[26]
Caption: Standard workflow for an MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the halogenated PITC in culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Self-Validation: Include a vehicle control (e.g., DMSO in medium) and a positive control for cell death (e.g., a known cytotoxic drug).
-
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (like DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration required to inhibit growth by 50%).
Challenges and Future Directions
While promising, the development of halogenated PITCs faces challenges. Their high reactivity can lead to off-target effects and rapid conjugation with glutathione in vivo, potentially limiting bioavailability.[27] Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broad library of halogenated PITCs to build a comprehensive understanding of how halogen type and position affect activity against various cancer cell lines and microbial strains.
-
Pharmacokinetic Profiling: Conducting in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lead candidates.
-
Combination Therapies: Investigating the synergistic effects of halogenated PITCs with existing anticancer drugs to enhance efficacy and overcome chemoresistance.[28]
Conclusion
Halogenated phenyl isothiocyanates represent a promising and versatile class of bioactive molecules. By leveraging the foundational anticancer, antimicrobial, and anti-inflammatory properties of the PITC scaffold and strategically employing halogenation, it is possible to develop next-generation therapeutic agents with enhanced potency and improved drug-like properties. The mechanistic insights and experimental frameworks provided in this guide serve as a resource for researchers dedicated to unlocking the full therapeutic potential of these compounds.
References
- Vertex AI Search. (n.d.). Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC - PubMed Central.
- PubMed Central. (2018). Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC.
- PubMed Central. (n.d.). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC.
- Semantic Scholar. (n.d.). Advances in molecular signaling mechanisms of β-phenethyl isothiocyanate antitumor effects.
- Frontiers. (n.d.). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells.
- PubMed. (2011). Notch activation by phenethyl isothiocyanate attenuates its inhibitory effect on prostate cancer cell migration.
- Redalyc. (n.d.). Mechanism of action of isothiocyanates. A review.
- BenchChem. (n.d.). Unraveling the Cellular Mechanisms of Isothiocyanates: A Technical Guide.
- (1994). Anticarcinogenic activities of organic isothiocyanates: Chemistry and mechanisms.
- PubMed Central. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC.
- MDPI. (n.d.). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA).
- PubMed Central. (n.d.). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC.
- Frontiers. (n.d.). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome.
- AACR Journals. (n.d.). Selected isothiocyanates rapidly induce growth inhibition of cancer cells.
- PubMed. (n.d.). In vitro antiproliferative activity of isothiocyanates and nitriles generated by myrosinase-mediated hydrolysis of glucosinolates from seeds of cruciferous vegetables.
- (2017). Synthesis of Aroyl Isothiocyanate Derivatives of Biological Interest.
- ResearchGate. (2025). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA).
- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
- (n.d.). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity.
- ResearchGate. (2025). In vitro and in vivo antifungal activity of synthetic pure isothiocyanates against Sclerotinia sclerotiorum.
- Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
- PubMed Central. (n.d.). Are isothiocyanates potential anti-cancer drugs? - PMC.
- PubMed. (n.d.). Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus.
- PubMed. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates.
- PubMed. (n.d.). Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice.
- Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of isothiocyanates - Chemical Communications.
- PubMed. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors.
- MDPI. (n.d.). A Comparative Review of Key Isothiocyanates and Their Health Benefits.
- (n.d.). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.
- ResearchGate. (2025). Selected isothiocyanates rapidly induce growth inhibition of cancer cells.
- (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.
- PubMed. (n.d.). The antibacterial properties of isothiocyanates.
- Penn State Research Database. (n.d.). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-l-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice - Fingerprint.
- Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.
- ResearchGate. (2025). Antibacterial Activity of Phenyl Isothiocyanate on Escherichia coli and Staphylococcus aureus.
- ResearchGate. (2025). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice.
- MDPI. (n.d.). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections.
- PubMed Central. (2024). Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef - PMC - NIH.
- PubMed. (n.d.). Effect of naturally occurring allyl and phenyl isothiocyanates in the inhibition of experimental pulmonary metastasis induced by B16F-10 melanoma cells.
- Organic Syntheses. (n.d.). Phenyl isothiocyanate - Organic Syntheses Procedure.
- PubMed. (n.d.). Inhibition of carcinogenesis by isothiocyanates.
- ResearchGate. (2025). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes | Request PDF.
- MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
Sources
- 1. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome [frontiersin.org]
- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro antiproliferative activity of isothiocyanates and nitriles generated by myrosinase-mediated hydrolysis of glucosinolates from seeds of cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 28. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Bromo-5-fluorophenyl Isothiocyanate in Modern Organic Synthesis
Abstract
2-Bromo-5-fluorophenyl isothiocyanate (CAS No. 175205-35-3) has emerged as a highly versatile and strategic building block in organic synthesis.[1][2] Its unique trifunctional molecular architecture—featuring an electrophilic isothiocyanate group, a synthetically malleable bromine atom, and a fluorine atom for modulating electronic properties—offers a powerful toolkit for the construction of complex molecules. This guide provides an in-depth exploration of its core reactivity, focusing on its application in the synthesis of high-value heterocyclic compounds and thiourea derivatives, which are pivotal scaffolds in medicinal chemistry and agrochemical development. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into leveraging this reagent's full synthetic potential.
Introduction: Understanding the Reagent's Profile
This compound is a liquid at room temperature, characterized by the potent electrophilicity of the central carbon atom in its isothiocyanate (-N=C=S) moiety.[3][4] This inherent reactivity makes it an excellent substrate for nucleophilic attack, forming the basis of its wide-ranging applications. The presence of both a bromine and a fluorine atom on the phenyl ring provides two key advantages:
-
Orthogonal Reactivity: The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold after the isothiocyanate has been transformed.
-
Pharmacokinetic Modulation: The fluorine atom is a well-established bioisostere for hydrogen, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity of the final molecule to its biological target.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 175205-35-3 | [1] |
| Molecular Formula | C₇H₃BrFNS | [1][2] |
| Molecular Weight | 232.07 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97.0% | [1] |
Core Reactivity: The Isothiocyanate as an Electrophilic Hub
The foundational chemistry of this compound is dictated by the reaction of its -N=C=S group with nucleophiles. The central carbon is highly susceptible to attack, leading to the formation of a tetrahedral intermediate that subsequently rearranges to a stable product. This reactivity is the cornerstone of its utility in constructing thioureas, dithiocarbamates, and various heterocyclic systems.[3][4]
Caption: Fundamental nucleophilic addition to the isothiocyanate group.
Application I: Synthesis of N,N'-Disubstituted Thiourea Derivatives
Thioureas are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The reaction of this compound with primary or secondary amines provides a direct and high-yielding route to N-(2-Bromo-5-fluorophenyl)-N'-substituted thioureas.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate.[5] This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast and often exothermic.[6]
Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.
Experimental Protocol: Synthesis of N-(2-Bromo-5-fluorophenyl)-N'-(benzyl)thiourea
This protocol provides a representative example for the synthesis of a thiourea derivative.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Benzylamine (1.0 mmol, 107 mg, 109 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM.
-
Reagent Addition: To the stirring solution, add benzylamine (1.0 mmol) dropwise at room temperature over 5 minutes. The reaction is typically exothermic; for more reactive amines, cooling the flask in an ice bath is recommended.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the consumption of the starting isothiocyanate.
-
Isolation: Upon completion, the thiourea product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold DCM. If no precipitate forms, reduce the solvent volume in vacuo until a solid forms, then collect by filtration.[6]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(2-Bromo-5-fluorophenyl)-N'-(benzyl)thiourea as a white solid.
Application II: Synthesis of 2-Substituted Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds of immense interest in medicinal chemistry, with applications as anticancer, antimicrobial, and anticonvulsant agents.[7][8][9] this compound can serve as a precursor for benzothiazole synthesis, particularly through intramolecular cyclization strategies. A powerful method involves the reaction with a Grignard reagent to form a thioamide, followed by a base-induced intramolecular cyclization.[10]
Mechanistic Rationale
This two-step synthesis leverages distinct reactivities:
-
Thioamide Formation: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the isothiocyanate carbon. A subsequent aqueous workup protonates the intermediate to yield an N-(2-fluorophenyl)thioamide. In our case, the bromine is para to the fluorine, and the key is the fluorine atom ortho to the isothiocyanate group, which is essential for the subsequent cyclization. While our starting material has the fluorine meta to the bromine, a related precursor, 2-fluorophenyl isothiocyanate, demonstrates this pathway effectively.[10] The principle can be adapted for precursors where the halogen facilitates cyclization.
-
Intramolecular Cyclization: In the presence of a strong base (e.g., NaH or K₂CO₃), the thioamide nitrogen is deprotonated. The resulting anion attacks the carbon atom bearing the fluorine (or other suitable leaving group) via an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, closing the five-membered thiazole ring to form the benzothiazole core.
Caption: Two-part workflow for benzothiazole synthesis.[10]
Representative Protocol: Synthesis of 2-Phenylbenzothiazole (Adapted)
This protocol is adapted from methodologies using ortho-halo isothiocyanates and demonstrates the general principle.[10]
Materials:
-
N-(2-Fluorophenyl)thiobenzamide (intermediate, 1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL).
-
Substrate Addition: Add a solution of the intermediate N-(2-fluorophenyl)thiobenzamide (1.0 mmol) in DMF (5 mL) dropwise to the NaH suspension at 0°C.
-
Cyclization Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 2-phenylbenzothiazole product.
Expected Outcome & Versatility
This synthetic route is powerful because the substituent at the 2-position of the benzothiazole is directly determined by the choice of the Grignard reagent (R-MgX), allowing for the synthesis of a diverse library of analogs.
| R- group in R-MgX | Corresponding 2-Substituent | Potential Application Area |
| Phenyl | 2-Phenyl | Anticancer Agents[8] |
| Methyl | 2-Methyl | Agrochemicals |
| Cyclohexyl | 2-Cyclohexyl | Material Science |
| Thienyl | 2-(Thiophen-2-yl) | Antimicrobial Agents[7] |
Conclusion and Future Outlook
This compound is a reagent of significant strategic value. Its predictable reactivity with nucleophiles enables the straightforward synthesis of thioureas, while its halogenated aromatic ring opens pathways to complex heterocyclic systems like benzothiazoles. The bromine atom, in particular, offers a crucial advantage for post-synthesis modification via cross-coupling chemistry, embodying the principles of late-stage functionalization that are central to modern drug discovery and materials science. Researchers and drug development professionals can leverage this versatile building block to accelerate the discovery of novel chemical entities with tailored biological and physical properties.
References
-
National Center for Biotechnology Information. "Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates." PubChem. Available at: [Link]
-
De Zotti, M., et al. "Reaction of isothiocyanates with nucleophiles." ResearchGate. Available at: [Link]
-
Shaw, R. A., and P. Ward. "The kinetics and mechanism of aminolysis of isothiocyanates." Journal of the Chemical Society, Perkin Transactions 2, 1976. Available at: [Link]
-
Li, X., et al. "Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles." ResearchGate. Available at: [Link]
-
Zhang, X., et al. "Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-isothiocyanato)phenyl Ester." Journal of Organic Chemistry, 2000. Available at: [Link]
-
Joseph, V. B., et al. "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." Journal of the Chemical Society, Perkin Transactions 2, 1992. Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of benzothiazoles." Organic Chemistry Portal. Available at: [Link]
-
Taylor & Francis Online. "Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent." Taylor & Francis Online. Available at: [Link]
-
Ares, J. J. "Synthesis of 2-Substituted Benzothiazoles from 2-Fluorophenylisothiocyanate." Synthetic Communications, 1991. Available at: [Link]
-
Farshbaf, M., et al. "SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES." Pharmaceutical Sciences, 2019. Available at: [Link]
-
Kurt, B. Z., et al. "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells." Anticancer Research, 2017. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. "Synthesis and Pharmacological Activities of Benzothiazole Derivatives." ijper.org. Available at: [Link]
-
Oakwood Chemical. "this compound." Oakwood Chemical. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Sci-Hub. Synthesis of 2-Substituted Benzothiazoles from 2-Fluorophenylisothiocyanate / Synthetic Communications, 1991 [sci-hub.ru]
Application Note: 2-Bromo-5-fluorophenyl Isothiocyanate as a Pre-Column Derivatization Reagent for the Sensitive HPLC-MS Analysis of Primary and Secondary Amines
Introduction
The quantitative analysis of small molecules containing primary and secondary amine functional groups is crucial in numerous fields, including pharmaceutical development, metabolomics, and clinical diagnostics. However, the inherent polarity and often poor ionization efficiency of many amines present significant challenges for their direct analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1] Chemical derivatization offers a robust strategy to overcome these limitations by chemically modifying the analytes to enhance their chromatographic retention on reversed-phase columns and improve their ionization efficiency in the mass spectrometer.[1]
This application note details the use of 2-Bromo-5-fluorophenyl isothiocyanate as a highly effective pre-column derivatization reagent for the sensitive detection of primary and secondary amines by HPLC-MS. The introduction of the bromo- and fluoro-substituted phenyl group imparts several advantageous properties to the analyte derivatives, including increased hydrophobicity for better chromatographic separation and a distinct isotopic signature from the bromine atom that facilitates confident identification.
Principle of Derivatization
The derivatization reaction is based on the well-established chemistry of isothiocyanates, which readily react with nucleophilic primary and secondary amines under mild conditions to form stable thiourea derivatives.[2] This reaction is analogous to the Edman degradation chemistry used for peptide sequencing.[3] The reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group.
Reaction Mechanism
Sources
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 异硫氰酸苯酯 for HPLC derivatization, the detection of alcohols and amines, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
Application of 2-Bromo-5-fluorophenyl Isothiocyanate in Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Strategic Value of 2-Bromo-5-fluorophenyl Isothiocyanate in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. This compound has emerged as a highly versatile and valuable reagent for the synthesis of diverse heterocyclic scaffolds with significant biological potential. Its unique trifunctional nature—comprising a reactive isothiocyanate group, a synthetically tractable bromine atom, and a fluorine atom for modulating physicochemical properties—offers a powerful platform for generating libraries of compounds for drug discovery programs.
The isothiocyanate moiety serves as an excellent electrophile, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thiourea derivatives. These thioureas are not merely stable end-products but are often key intermediates for the construction of more complex heterocyclic systems such as benzothiazoles, thiazolidinones, and triazoles.[1][2] The presence of the bromine atom provides a handle for further structural diversification through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds. This application note provides a comprehensive overview of the utility of this compound, complete with detailed protocols for the synthesis of key intermediates and a discussion of their potential applications in medicinal chemistry.
Core Application: Synthesis of Substituted Thioureas and Subsequent Cyclization
A primary application of this compound is in the synthesis of N-(2-bromo-5-fluorophenyl)thiourea derivatives. This reaction is typically straightforward, high-yielding, and tolerant of a wide variety of functional groups on the amine coupling partner. The resulting thioureas are valuable pharmacophores in their own right, known to exhibit a broad spectrum of biological activities.[3][4][5] Furthermore, they are excellent precursors for intramolecular cyclization to form 2-aminobenzothiazole scaffolds, a privileged structure in medicinal chemistry.
Visualizing the Synthetic Pathway
Caption: General reaction scheme for the synthesis of thiourea derivatives and their subsequent cyclization to benzothiazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(2-bromo-5-fluorophenyl)-N'-(substituted) Thioureas
This protocol outlines a general method for the reaction of this compound with a diverse range of primary and secondary amines to yield the corresponding thiourea derivatives.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the desired amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified. For solid products, this can often be achieved by trituration with a non-polar solvent like hexane or ether, followed by filtration. Alternatively, column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) can be employed for purification.
-
The structure of the purified thiourea derivative should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate group.
-
Inert Atmosphere: An inert atmosphere minimizes side reactions, particularly with sensitive amine substrates.
-
Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to decomposition of the starting materials or products.
Protocol 2: Potential Cyclization of N-(2-bromo-5-fluorophenyl)-N'-(substituted) Thioureas to 2-Aminobenzothiazoles
This protocol describes a potential method for the intramolecular cyclization of the synthesized thioureas to form the corresponding 2-aminobenzothiazole derivatives, a reaction analogous to those reported for similar fluorinated phenylthioureas.
Materials:
-
N-(2-bromo-5-fluorophenyl)-N'-(substituted) thiourea
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the N-(2-bromo-5-fluorophenyl)-N'-(substituted) thiourea (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the base (1.1-1.5 equivalents) at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Base: The base is essential to deprotonate the thiourea nitrogen, facilitating the intramolecular nucleophilic attack on the carbon bearing the bromine atom.
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are used to dissolve the thiourea and to facilitate the SNAr-type cyclization reaction.
-
Heating: Thermal energy is typically required to overcome the activation barrier for the intramolecular cyclization.
Medicinal Chemistry Applications and Data Presentation
The thiourea and benzothiazole scaffolds derived from this compound are of significant interest in medicinal chemistry due to their wide range of biological activities.
| Scaffold | Potential Biological Targets/Activities | Rationale for Activity |
| N-Aryl Thioureas | Kinase inhibitors, Antimicrobial agents, Antiviral agents, Anticancer agents.[3][4] | The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The aryl substituents can be tailored to optimize binding affinity and selectivity. |
| 2-Aminobenzothiazoles | Kinase inhibitors (e.g., VEGFR, EGFR), Antimicrobial agents, Anticancer agents, Neuroprotective agents. | The benzothiazole ring is a bioisostere for other aromatic systems and can participate in π-stacking and hydrophobic interactions within protein binding sites. The 2-amino group provides a key point for interaction and further derivatization. |
Illustrative Workflow for Drug Discovery
Caption: A typical workflow for the utilization of this compound in a drug discovery program.
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block for the synthesis of medicinally relevant thiourea and benzothiazole derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The inherent synthetic tractability of this reagent, coupled with the proven biological significance of its derivatives, ensures its continued importance in the pursuit of novel therapeutics. Future work in this area will likely focus on the development of one-pot procedures for the synthesis of benzothiazoles and the expansion of the derivative library for screening against a wider range of biological targets.
References
- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
- Yeşilkaynak, T., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23.
- El-Atawy, M. A., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(15), 4495.
- Hassanzadeh, F., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, e10217.
- Sumaira, Q., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- Patel, R. V., et al. (2012). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols for Protein Labeling with 2-Bromo-5-fluorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unlocking Proteomic Insights with a Halogenated Labeling Reagent
In the dynamic fields of proteomics, chemical biology, and drug development, the precise labeling of proteins is a foundational technique for elucidating their structure, function, and interactions. The covalent modification of proteins with specific chemical reporters enables a deeper understanding of complex biological processes. Among the various classes of labeling reagents, isothiocyanates (ITCs) have long been favored for their ability to form stable covalent bonds with primary amines, such as the N-terminus of a protein and the ε-amino group of lysine residues.[1][2] This reaction, which proceeds efficiently under mild alkaline conditions, results in a robust thiourea linkage.[3][4]
This application note introduces 2-Bromo-5-fluorophenyl isothiocyanate as a specialized reagent for protein labeling. The unique halogenation pattern of this compound—featuring both a bromine and a fluorine atom—offers distinct advantages, particularly in mass spectrometry-based applications. The presence of bromine, with its characteristic isotopic signature, provides a readily identifiable mass tag for differentiating labeled from unlabeled peptides.[5][6] This guide will provide detailed protocols for protein labeling with this compound, purification of the resulting conjugate, and its characterization, with a focus on leveraging its unique properties for advanced proteomic analysis.
Expertise & Experience: The Rationale Behind Using this compound
The choice of a labeling reagent is a critical experimental decision. While a plethora of fluorescent and biotin-based isothiocyanates are available, this compound is engineered for applications where mass spectrometry is the primary analytical endpoint.
The Bromine Isotopic Signature: A Built-in Mass Marker
Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly equal natural abundance (approximately 51% 79Br and 49% 81Br).[5] This results in a characteristic doublet peak in the mass spectrum for any bromine-containing fragment, with the two peaks separated by approximately 2 Da and having nearly equal intensity. This unique isotopic pattern serves as an unambiguous indicator of a successfully labeled peptide, simplifying data analysis and increasing confidence in peptide identification.[6][7]
Fluorine for Enhanced Analytical Properties
The inclusion of a fluorine atom can further enhance the analytical properties of the labeled protein. In some instances, fluorination can improve the ionization efficiency in mass spectrometry and alter the chromatographic behavior of peptides, potentially leading to better separation and detection.[8]
Stability of the Thiourea Linkage
The thiourea bond formed between the isothiocyanate group and a primary amine is known to be highly stable under a wide range of conditions encountered in biochemical and analytical workflows, ensuring the integrity of the label throughout the experimental process.[3]
Core Protocols: A Step-by-Step Guide to Labeling and Analysis
These protocols are designed to be a starting point and may require optimization based on the specific protein of interest and downstream application.
Protocol 1: Labeling of a Purified Protein
This protocol outlines the covalent attachment of this compound to a purified protein.
Materials:
-
Purified protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting spin column or gel filtration column)
-
Reaction tubes
-
Stir plate and stir bar (optional)
Step-by-Step Methodology:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the isothiocyanate stock solution to achieve a desired molar excess over the protein. A starting point of a 10- to 20-fold molar excess is recommended.[1]
-
Slowly add the this compound stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1] For proteins that may be unstable at room temperature, the lower temperature is advised.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted isothiocyanate.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 2: Purification of the Labeled Protein
It is crucial to remove the unreacted this compound and its hydrolysis byproducts from the labeled protein.
Methodology (using a desalting spin column):
-
Equilibrate a desalting spin column appropriate for the molecular weight of your protein with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the center of the column.
-
Centrifuge the column according to the manufacturer's instructions.
-
The purified, labeled protein will be in the eluate.
Protocol 3: Characterization of the Labeled Protein
1. Spectrophotometric Analysis (Optional):
While this compound is not a fluorescent label, the aromatic ring will have a UV absorbance. A UV-Vis spectrum can be taken to confirm the presence of the label, although this is not a quantitative method for determining the degree of labeling.
2. Mass Spectrometry Analysis:
Mass spectrometry is the most powerful tool for characterizing the labeled protein.
-
Intact Protein Analysis:
-
Analyze the purified labeled protein using ESI-MS or MALDI-TOF MS.
-
Compare the mass of the labeled protein to the unlabeled protein. The mass shift will correspond to the number of incorporated labels (mass of this compound is approximately 232.07 Da).
-
-
Peptide Mapping and Identification of Labeling Sites:
-
Denature, reduce, and alkylate the labeled protein.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the this compound label on lysine residues and the N-terminus.
-
Look for the characteristic bromine isotopic pattern in the MS1 spectra of the identified labeled peptides to confirm their identity.
-
Data Presentation and Visualization
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.0 | Deprotonation of primary amines to enhance nucleophilicity.[1][2] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to maintain protein stability.[1] |
| Molar Excess of ITC | 10-20 fold | A starting point for achieving sufficient labeling. May require optimization.[1] |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | Allows for the reaction to proceed to completion.[1] |
Diagrams:
Caption: Figure 1: Reaction of this compound with a primary amine on a protein to form a stable thiourea bond.
Caption: Figure 2: Experimental workflow for protein labeling and analysis.
Trustworthiness: Ensuring Self-Validating Systems
To ensure the reliability and reproducibility of your labeling experiments, incorporate the following validation steps:
-
Negative Control: Perform a mock reaction without the this compound to ensure that any observed changes in the protein are due to the labeling reagent.
-
Protein Activity Assay: If your protein has a known biological activity (e.g., enzymatic activity), perform an assay before and after labeling to assess if the modification has affected its function.
-
Titration of Reagent: To avoid over-labeling, which can lead to protein precipitation or loss of function, perform a titration of the this compound to determine the optimal molar excess for your specific protein.
-
Mass Spectrometry Confirmation: The ultimate validation is the confirmation of labeling by mass spectrometry, as described in Protocol 3. The presence of the expected mass shift and the bromine isotopic pattern provides definitive evidence of successful and specific labeling.
Conclusion
This compound is a valuable tool for the covalent labeling of proteins, particularly for applications involving mass spectrometry. Its unique halogenation provides a distinct isotopic signature that simplifies the identification of labeled peptides. By following the detailed protocols and incorporating the validation steps outlined in this guide, researchers can confidently and reliably label their proteins of interest to gain deeper insights into their biological roles.
References
- BenchChem. (2025).
-
PubMed. (n.d.). Polycyclic aromatic isothiocyanate compounds as fluorescent labeling reagents. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Retrieved from [Link]
-
University of Connecticut Digital Commons. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]
-
PubMed. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Retrieved from [Link]
-
PubMed Central. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
SlideShare. (n.d.). Protein labelling with FITC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
PubMed. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Retrieved from [Link]
-
PubMed. (2005). Photodissociation tandem mass spectrometry at 266 nm of an aliphatic peptide derivatized with phenyl isothiocyanate and 4-sulfophenyl isothiocyanate. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
-
PubMed Central. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
-
ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
Scilit. (n.d.). Photodissociation tandem mass spectrometry at 266 nm of an aliphatic peptide derivatized with phenyl isothiocyanate and 4‐sulfophenyl isothiocyanate. Retrieved from [Link]
-
PubMed Central. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Bromine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
The Versatile Role of 2-Bromo-5-fluorophenyl Isothiocyanate in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: A Privileged Reagent for Bioactive Scaffold Synthesis
2-Bromo-5-fluorophenyl isothiocyanate is a key building block for medicinal chemists and drug discovery scientists, offering a versatile platform for the synthesis of a wide array of bioactive molecules. Its unique trifunctional nature—an electrophilic isothiocyanate group, a synthetically malleable bromine atom, and a fluorine atom that can enhance metabolic stability and binding affinity—makes it an invaluable tool in the construction of diverse heterocyclic scaffolds. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, complete with detailed protocols, mechanistic insights, and a survey of the biological activities of the resulting molecules. The strategic incorporation of the bromo and fluoro substituents has been shown to enhance the potency of various compounds, particularly in the realm of antibacterial agents[1].
The isothiocyanate functional group is a powerful electrophile that readily reacts with nucleophiles such as primary amines to form thiourea derivatives. This reaction is often the first step in a cascade of synthetic transformations leading to more complex heterocyclic systems. The presence of the bromine atom on the phenyl ring opens up possibilities for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the molecular scaffold.
Core Applications in Bioactive Compound Synthesis
The primary applications of this compound lie in the synthesis of two major classes of bioactive compounds: N,N'-disubstituted thioureas and 2-aminobenzothiazoles. Both of these scaffolds are prevalent in a multitude of compounds with demonstrated therapeutic potential.
Synthesis of Bioactive N,N'-Disubstituted Thiourea Derivatives
The reaction of this compound with primary amines is a straightforward and high-yielding method for the preparation of N-(2-bromo-5-fluorophenyl)-N'-(substituted) thioureas. These thiourea derivatives themselves can exhibit a range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The general mechanism for this reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate group.
General Reaction Scheme: Formation of N,N'-Disubstituted Thioureas
Caption: General reaction for the synthesis of N,N'-disubstituted thioureas.
Protocol 1: General Procedure for the Synthesis of N-(2-Bromo-5-fluorophenyl)-N'-(aryl)thioureas
This protocol is adapted from general methods for thiourea synthesis from isothiocyanates and anilines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous ethanol or dichloromethane (as solvent)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(2-bromo-5-fluorophenyl)-N'-(aryl)thiourea.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol is a common choice as it readily dissolves both reactants and is relatively inert under the reaction conditions. Dichloromethane can be used as an alternative for less soluble anilines.
-
Temperature: The reaction is often exothermic and can proceed at room temperature. Gentle heating can be applied to accelerate the reaction with less nucleophilic anilines.
-
Purification: The thiourea products are often crystalline solids with limited solubility in cold ethanol, allowing for easy isolation and purification by filtration and washing.
Table 1: Examples of Bioactive Thiourea Derivatives
| Compound Class | Biological Activity | Reference |
| N-aryl thioureas | Anticancer, Antiviral | [2] |
| N-heterocyclic thioureas | Antibacterial, Antifungal | [3] |
| Fluorophenyl thiourea derivatives | Antioxidant, Antidiabetic | [4] |
Synthesis of 2-Aminobenzothiazole Scaffolds
A significant application of this compound is in the synthesis of 2-aminobenzothiazole derivatives. This is typically achieved through a two-step process: initial formation of an N-(2-bromophenyl)thiourea intermediate, followed by an intramolecular cyclization to form the benzothiazole ring. This cyclization is often promoted by a base or a transition metal catalyst. A zinc(II)-catalyzed approach has been reported for the synthesis of 2-aminobenzothiazole derivatives from 2-bromophenyl isothiocyanate and various amines[5].
General Reaction Scheme: Synthesis of 2-Aminobenzothiazoles
Caption: Two-step synthesis of 2-aminobenzothiazoles from this compound.
Protocol 2: Synthesis of 2-(Arylamino)-5-fluorobenzothiazoles via Intramolecular Cyclization
This protocol is a conceptual adaptation based on established methods for the synthesis of 2-aminobenzothiazoles from ortho-haloaryl isothiocyanates.
Materials:
-
N-(2-Bromo-5-fluorophenyl)-N'-(aryl)thiourea (from Protocol 1) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene or dioxane (as solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the N-(2-bromo-5-fluorophenyl)-N'-(aryl)thiourea (1.0 eq), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(arylamino)-5-fluorobenzothiazole.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium catalysts, particularly with bulky phosphine ligands like Xantphos, are effective for intramolecular C-S bond formation via cross-coupling reactions.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the thiourea and promotes the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
-
Solvent: High-boiling aprotic solvents like toluene or dioxane are used to achieve the necessary reaction temperatures for efficient catalytic turnover.
Bioactive Compounds Derived from this compound
The thiourea and benzothiazole scaffolds synthesized from this compound are present in a variety of compounds with important biological activities.
Kinase Inhibitors
The benzothiazole nucleus is a common feature in many kinase inhibitors. The 2-amino group provides a key hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase ATP-binding pocket. The fluorine atom can enhance binding affinity through favorable interactions with the protein, while the rest of the scaffold can be further elaborated to achieve selectivity and potency. While specific examples originating directly from this compound are not extensively documented in readily available literature, the synthetic routes described provide a clear pathway to such molecules.
Table 2: Representative Kinase Inhibitor Scaffolds Accessible from this compound
| Kinase Target Family | Rationale for Synthesis from this compound |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | The 2-aminobenzothiazole core can be functionalized to target the ATP binding site. |
| Serine/Threonine Kinases (e.g., Aurora Kinases, CDKs) | The versatile scaffold allows for the introduction of various substituents to achieve selectivity. |
Antimicrobial Agents
Benzothiazole derivatives have a long history of investigation as antimicrobial agents. The presence of the fluorine atom in compounds derived from this compound can enhance their lipophilicity, potentially improving cell membrane penetration and leading to increased antibacterial and antifungal activity.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile reagent for the synthesis of bioactive compounds. The straightforward preparation of thiourea and benzothiazole derivatives, coupled with the potential for further diversification through the bromo substituent, provides a rich platform for drug discovery. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. Future work in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, as well as the exploration of a wider range of biological targets for compounds derived from this versatile building block.
References
-
Saeed, A., et al. (2019). N-(2-Bromophenyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1033–1036. Available at: [Link]
-
Shafiee, A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488. Available at: [Link]
-
Yadav, P., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Chemistry – A European Journal, 25(19), 5016-5025. Available at: [Link]
-
Kalsoom, S., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available at: [Link]
-
Lee, S., et al. (2018). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Organic & Biomolecular Chemistry, 16(43), 8341-8345. Available at: [Link]
-
Abdel-Rahman, A. A.-H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
-
Saeed, A., et al. (2019). N-(2-Bromophenyl)thiourea. ResearchGate. Available at: [Link]
-
Neetha, M., et al. (2024). Unravelling the Synthesis of 2-Aminobenzo[d]thiazole Derivatives via a Novel Zinc(II)-Catalyzed Strategy. ResearchGate. Available at: [Link]
-
Al-Omair, M. A., et al. (2025). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Molecules, 30(15), 1-15. Available at: [Link]
-
Gallo, M. (Ed.). (2023). Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II. MDPI. Available at: [Link]
-
Ragab, F. A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Available at: [Link]
-
Dang, J., et al. (Eds.). (2023). Discovery of Bioactive Compounds from Natural Organisms and Their Molecular Mechanisms against Diseases. MDPI. Available at: [Link]
-
Kumar, S., et al. (2022). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega, 7(42), 37865–37876. Available at: [Link]
-
Gallo, M. (Ed.). (2023). Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II. MDPI. Available at: [Link]
-
Zadykowicz, B., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4434. Available at: [Link]
-
Selvin, J., et al. (2022). Promising bioactive compounds from the marine environment and their potential effects on various diseases. Journal of King Saud University - Science, 34(1), 101732. Available at: [Link]
-
de la Torre, M. C., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2953. Available at: [Link]
-
Shafi, S., et al. (1970). The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. Journal of the Chemical Society B: Physical Organic, 359-361. Available at: [Link]
Sources
Application Notes and Protocols for 2-Bromo-5-fluorophenyl isothiocyanate in Agrochemical Development
Introduction: The Strategic Role of the 2-Bromo-5-fluorophenyl Moiety in Modern Agrochemical Design
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management strategies, the strategic incorporation of specific structural motifs is paramount. 2-Bromo-5-fluorophenyl isothiocyanate has emerged as a valuable building block for the synthesis of a new generation of pesticides. The presence of both bromine and fluorine atoms on the phenyl ring offers a unique combination of lipophilicity and metabolic stability, which can significantly influence the biological activity and pharmacokinetic properties of the resulting agrochemical compounds.
The isothiocyanate functional group is a highly versatile reactive handle, readily undergoing nucleophilic addition reactions with a wide range of amines, hydrazines, and other nucleophiles. This reactivity provides a straightforward and efficient route to a diverse library of thiourea, thiosemicarbazone, and heterocyclic derivatives. These classes of compounds have a well-documented history of potent herbicidal, fungicidal, and insecticidal activities.[1][2] The 2-bromo-5-fluorophenyl scaffold, in particular, has been explored for its potential to impart favorable characteristics to the final active ingredient.
This guide provides a comprehensive overview of the application of this compound in the development of novel agrochemicals. It is intended for researchers, scientists, and drug development professionals in the agrochemical industry, offering detailed protocols, insights into the rationale behind experimental choices, and a framework for the biological evaluation of newly synthesized compounds.
Core Principles of Application: Leveraging the Isothiocyanate Reactivity
The primary application of this compound in agrochemical synthesis lies in its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for lead generation and optimization in a discovery chemistry setting.
The general reaction scheme is as follows:
Caption: General reaction of this compound with an amine.
The resulting thiourea derivatives can then be screened for a variety of agrochemical activities. The nature of the 'R' group introduced from the amine component is a critical determinant of the final compound's biological activity and spectrum.
Detailed Protocols
Protocol 1: General Synthesis of N-(2-Bromo-5-fluorophenyl)-N'-aryl/alkyl Thioureas
This protocol describes a general method for the synthesis of a library of thiourea derivatives from this compound and various amines.
Rationale: This synthetic approach is foundational for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically varying the amine component, researchers can probe the impact of different substituents on herbicidal, fungicidal, or insecticidal efficacy. The use of a simple, robust reaction allows for the rapid generation of analogs for biological screening.
Materials:
-
This compound (CAS: 175205-35-3)
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the desired amine in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
Addition of Isothiocyanate: While stirring at room temperature under an inert atmosphere (N₂ or Ar), add a solution of 1.0 equivalent of this compound in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours at room temperature. For less reactive amines, gentle heating (e.g., reflux in DCM or THF) may be required.[3]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired thiourea derivative.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Experimental Workflow:
Caption: Workflow for the synthesis and purification of N-substituted thioureas.
Protocol 2: Screening for Herbicidal Activity
This protocol outlines a primary screening method to evaluate the herbicidal potential of newly synthesized thiourea derivatives.
Rationale: A tiered screening approach is efficient for identifying promising herbicidal candidates. This initial in vitro or greenhouse-based assay provides a rapid assessment of a compound's general phytotoxicity, allowing for the prioritization of compounds for more extensive testing.
Materials:
-
Synthesized thiourea derivatives
-
Control herbicide (e.g., a commercial standard)
-
Seeds of representative monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
Petri dishes or small pots
-
Growth medium (e.g., agar or soil)
-
Solvent for dissolving test compounds (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the synthesized thiourea derivatives and the control herbicide in a suitable solvent. For application, dilute the stock solutions with water containing a small amount of surfactant to the desired test concentrations (e.g., 10, 50, 100 ppm).
-
Seed Germination Assay (In Vitro):
-
Place a filter paper in each Petri dish and moisten with a known volume of the test solution.
-
Place a set number of seeds of the target weed species on the filter paper.
-
Seal the Petri dishes and place them in a growth chamber.
-
After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.
-
-
Whole Plant Assay (Greenhouse):
-
Sow seeds of the target weed species in pots containing growth medium.
-
Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test solutions to the plants as a foliar spray.
-
Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.
-
-
Data Analysis: Compare the effects of the test compounds to a negative control (solvent and surfactant only) and the positive control herbicide. Calculate the percentage of inhibition for germination, root growth, and shoot growth. For the whole plant assay, visually score the level of plant injury.
Data Presentation
Quantitative data from biological screenings should be presented in a clear and organized manner to facilitate comparison and SAR analysis.
Table 1: Example of Herbicidal Activity Data for N-(2-Bromo-5-fluorophenyl)-N'-aryl Thiourea Derivatives
| Compound ID | R-Group on Amine | Concentration (ppm) | % Inhibition of E. crus-galli Root Growth | % Inhibition of A. retroflexus Root Growth |
| BFPT-1 | 4-chlorophenyl | 100 | 85 | 92 |
| BFPT-2 | 3,4-dichlorophenyl | 100 | 95 | 98 |
| BFPT-3 | 4-methoxyphenyl | 100 | 30 | 45 |
| Control | Standard Herbicide | 100 | 99 | 99 |
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published, general trends for phenylthiourea herbicides can be extrapolated. The electronic and steric properties of the substituents on the second phenyl ring (the 'R' group) are known to significantly impact herbicidal activity.[4] Generally, electron-withdrawing groups on the second aromatic ring tend to enhance herbicidal activity. The data presented in Table 1 is hypothetical but illustrates this trend, where the chloro-substituted derivatives show higher activity than the methoxy-substituted analog.
Conclusion and Future Directions
This compound represents a promising starting material for the discovery of novel agrochemicals. Its straightforward reactivity allows for the synthesis of a wide array of thiourea and other heterocyclic derivatives. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of these compounds. Future research should focus on expanding the diversity of the amine nucleophiles used in the synthesis to explore a wider chemical space. Furthermore, detailed mechanistic studies on any identified active compounds will be crucial for understanding their mode of action and for their further development as commercial agrochemical products.
References
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]
-
(2-bromo-5-fluorophenyl)thiourea. Synthonix. [Link]
-
Synthesis and herbicidal activity of N-(o-fluorophenoxyacetyl)thioureas derivatives and related fused heterocyclic compounds. ARKIVOC. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]
Sources
Application Note: Enhanced Analysis of Primary and Secondary Amines Using 2-Bromo-5-fluorophenyl Isothiocyanate Derivatization
Abstract
The quantitative analysis of molecules containing primary and secondary amine functional groups is a critical task in pharmaceutical development, metabolomics, and clinical diagnostics. These compounds are often highly polar and lack a native chromophore, presenting significant challenges for retention on reversed-phase liquid chromatography (RPLC) columns and sensitive detection. This application note presents a robust pre-column derivatization strategy using 2-Bromo-5-fluorophenyl isothiocyanate (2-Br-5-F-PITC) to overcome these analytical hurdles. The protocol details the conversion of amines into stable, hydrophobic phenylthiourea (PTU) derivatives. This transformation not only improves chromatographic behavior but also incorporates a strong ultraviolet (UV) chromophore and unique mass spectrometry tags (Bromine and Fluorine), enabling highly sensitive and selective analysis by HPLC-UV and LC-MS/MS.
Introduction: The Challenge of Amine Analysis
Primary and secondary amines are foundational components of a vast range of biologically active molecules, including amino acids, biogenic amines, neurotransmitters, and pharmaceutical compounds. However, their inherent physicochemical properties—high polarity and lack of significant UV absorbance—make direct analysis difficult.[1][2] Poor retention on common RPLC columns leads to elution near the solvent front, where matrix interference is most pronounced, while the absence of a chromophore necessitates the use of less universal detection methods like evaporative light scattering or charged aerosol detection.
Chemical derivatization is a powerful and widely adopted pre-analytical strategy to address these issues.[3][4] By covalently modifying the amine group, the resulting derivative gains properties favorable for analysis. Isothiocyanates, such as the classic Edman reagent phenyl isothiocyanate (PITC), are well-established derivatizing agents that react with amines to form stable thiourea derivatives.[5][6][7]
This guide focuses on this compound, a reagent designed to provide superior analytical performance. The presence of bromine and fluorine atoms on the phenyl ring offers distinct advantages for modern analytical platforms, particularly mass spectrometry.
Principle of Derivatization
The core of the methodology is the nucleophilic addition reaction between the amine and the electrophilic isothiocyanate group.
Reaction Mechanism
Under mildly basic conditions, the non-protonated primary or secondary amine acts as a nucleophile, attacking the central carbon atom of the isothiocyanate moiety (-N=C=S) of 2-Br-5-F-PITC.[8][9] This forms a stable N,N'-disubstituted phenylthiourea (PTU) derivative, as illustrated below. The reaction is typically rapid and proceeds to completion at room temperature.[8]
Caption: Derivatization of a primary amine with 2-Br-5-F-PITC.
Advantages of this compound
The unique substitution pattern of 2-Br-5-F-PITC provides multiple analytical benefits over traditional reagents:
-
Improved Chromatography: The addition of the bulky, hydrophobic phenyl group drastically increases the retention of polar amines on reversed-phase columns, moving them away from the void volume and reducing matrix effects.[5]
-
Enhanced UV Detection: The aromatic ring acts as a strong chromophore, allowing for sensitive detection by HPLC-UV, typically around 254 nm.[6][8]
-
Selective Mass Spectrometry:
-
Bromine Signature: The natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br) imparts a characteristic M/M+2 doublet in the mass spectrum, providing a highly specific marker for identifying derivatives and increasing confidence in analyte identification.
-
Fluorine Tag: The presence of fluorine can be leveraged for ¹⁹F NMR-based quantification, offering an orthogonal analytical technique.[10]
-
-
Stable Derivatives: The resulting thiourea linkage is robust, permitting offline sample preparation and storage before automated analysis without significant degradation.[8]
Detailed Experimental Protocol
This protocol provides a general framework for the derivatization of amines in solution. Optimization may be required depending on the specific analyte and sample matrix.
Materials and Reagents
-
Derivatization Reagent: this compound (CAS: 175205-35-3)[11][12]
-
Analytes: Amine-containing standards or samples
-
Coupling Solution: Ethanol:Water:Pyridine (1:1:1, v/v/v) or Acetonitrile with 5% Triethylamine. Note: Basic conditions are required to ensure the amine is deprotonated and nucleophilic.[13]
-
Derivatization Solution: 5% (v/v) solution of 2-Br-5-F-PITC in acetonitrile. Prepare fresh daily.
-
Quenching/Extraction Solvent: n-Hexane or Heptane (HPLC Grade)
-
Reconstitution Solvent: Acetonitrile:Water (1:1, v/v) or initial mobile phase conditions
-
Equipment: Reaction vials (e.g., 1.5 mL glass autosampler vials), vortex mixer, centrifuge, nitrogen evaporator.
Step-by-Step Derivatization Procedure
Caption: General experimental workflow for amine derivatization.
-
Sample Preparation & Drying:
-
Pipette a known volume (e.g., 10-50 µL) of the amine-containing sample or standard solution into a clean reaction vial.
-
Evaporate the solvent to complete dryness using a vacuum concentrator or a gentle stream of nitrogen. This step is critical as water can hydrolyze the isothiocyanate.
-
-
Derivatization Reaction:
-
Add 50 µL of the Coupling Solution to the dried residue and vortex to dissolve.
-
Add 25 µL of the 5% 2-Br-5-F-PITC Derivatization Solution.
-
Vortex the mixture thoroughly for 20-30 seconds.
-
Incubate at room temperature for 30 minutes in the dark.[5]
-
-
Removal of Excess Reagent:
-
Add 200 µL of n-Hexane to the reaction mixture to extract the unreacted, lipophilic 2-Br-5-F-PITC.[8]
-
Vortex vigorously for 30 seconds and centrifuge briefly (e.g., 1 min at 2000 x g) to ensure phase separation.
-
Carefully aspirate and discard the upper organic (n-Hexane) layer.
-
Repeat this extraction step two more times to ensure complete removal of the excess reagent, which can interfere with chromatography.
-
-
Final Preparation:
-
Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative residue in a precise volume (e.g., 100 µL) of the Reconstitution Solvent.
-
The sample is now ready for injection into the HPLC or LC-MS system.
-
Analytical Conditions & Expected Results
The derivatized amines are well-suited for RPLC. The following tables provide starting conditions for method development.
Table 1: Recommended Analytical Conditions
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 2.6 µm, 100 x 2.1 mm | C18, <2 µm, 50 x 2.1 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 min | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 40 °C | 50 °C |
| Injection Volume | 5 µL | 2 µL |
| UV Wavelength | 254 nm | N/A |
| Ionization Mode | N/A | ESI Positive |
| Key MS/MS Transition | N/A | Monitor for precursor ion and characteristic product ion resulting from cleavage of the thiourea C-N bond.[10][14] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Derivative Peak | Incomplete drying of sample (residual acid/water); Inactive reagent.[8] | Ensure the sample is completely dry before adding reagents. Use a freshly prepared 2-Br-5-F-PITC solution. |
| Large Reagent Peak | Incomplete extraction of excess reagent. | Ensure vigorous vortexing during the hexane wash. Repeat the wash step three times. |
| Multiple Analyte Peaks | Incomplete reaction; Side reactions.[8] | Optimize reaction time and temperature. Ensure the pH of the coupling solution is sufficiently basic. |
| Poor Peak Shape | Column degradation; Sample overload; Inappropriate reconstitution solvent.[8] | Use a guard column. Inject a smaller volume. Ensure the reconstitution solvent is weaker than or matched to the initial mobile phase. |
Conclusion
Derivatization of primary and secondary amines with this compound is a highly effective strategy to enhance analytical performance. This method significantly improves the chromatographic retention and detectability of otherwise challenging polar analytes. The resulting stable phenylthiourea derivatives are ideal for analysis by both HPLC-UV and LC-MS/MS, with the incorporated bromine and fluorine atoms providing unique tags for highly selective and confident identification in complex matrices. The protocol described herein is robust, straightforward, and serves as an excellent foundation for methods requiring sensitive and reliable quantification of amines.
References
-
Krause, I., Bock, H., Halmich, S., & Krauss, D. (2001). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. PubMed. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for (1-Isothiocyanatoethyl)
-
ResearchGate. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]
-
Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. Available at: [Link]
-
Schwarz, H., D'Souza, E., & Huber, K. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Yang, Z., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]
-
García-Flores, M., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. Available at: [Link]
-
Aitken, A., & Learmonth, M. (2002). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. Springer Protocols. Available at: [Link]
- Heinrikson, R., & Meredith, S. (1989). Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor. Google Patents.
-
Santa, T., et al. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography. Available at: [Link]
-
Schwarz, H., D'Souza, E., & Huber, K. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. Available at: [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Cheregi, M., & Ratiu, A. (2022). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. MDPI. Available at: [Link]
-
Murakami, K., & Amajiki, S. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
Murakami, K., & Amajiki, S. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Villanueva, J., & Canete, M. (1998). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Histochemistry and Cell Biology. Available at: [Link]
- BenchChem. (2025).
-
Aslam, S., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound [oakwoodchemical.com]
- 13. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor - Google Patents [patents.google.com]
- 14. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Bromo-5-fluorophenyl Isothiocyanate as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-5-fluorophenyl isothiocyanate, a uniquely functionalized building block for advanced heterocyclic synthesis. Its strategic placement of bromo, fluoro, and isothiocyanate groups on the phenyl ring offers a powerful platform for constructing diverse and complex molecular architectures. We will detail field-proven protocols for the synthesis of high-value heterocyclic systems, including 2-substituted benzothiazoles, quinazolinones, and N,N'-disubstituted thioureas. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Advantage of this compound
This compound (C₇H₃BrFNS) is more than a simple aromatic isothiocyanate; it is a trifunctionalized reagent engineered for sequential and regioselective transformations.[1][2] The isothiocyanate group (-N=C=S) serves as a potent electrophile, readily reacting with nucleophiles to form key intermediates like thioureas.[3][4] The fluorine atom, positioned ortho to the isothiocyanate, acts as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, facilitating intramolecular cyclizations.[5] Finally, the bromine atom provides a reactive handle for post-synthesis modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of further molecular diversity. This combination makes it an invaluable tool for building libraries of complex molecules for screening in drug discovery programs.[6][7]
Synthesis of 2-Substituted-6-fluorobenzothiazoles via Grignard Addition and Intramolecular Cyclization
The synthesis of 2-substituted benzothiazoles is a cornerstone application of this building block. The process follows a logical two-step sequence: nucleophilic attack on the isothiocyanate followed by an intramolecular cyclization that expels the fluoride ion.
Mechanistic Rationale
The reaction is initiated by the addition of a Grignard reagent (R-MgX) to the electrophilic carbon of the isothiocyanate group. This forms a magnesium salt of a thioamide intermediate. The subsequent and crucial step is a base-induced intramolecular SₙAr reaction. The deprotonated nitrogen of the thioamide acts as an internal nucleophile, attacking the carbon atom bearing the fluorine. The electron-withdrawing nature of the adjacent groups activates the ring for this nucleophilic attack, and fluoride's stability as a leaving group drives the reaction to completion, forming the stable benzothiazole ring system.[5]
Experimental Protocol: Synthesis of 2-Benzyl-6-fluorobenzothiazole
This protocol details a representative synthesis using benzylmagnesium chloride.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylmagnesium chloride (1.2 eq, 2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Thioamide Formation: To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq) dissolved in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath.
-
Add benzylmagnesium chloride (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C. The causality for slow addition is to control the exotherm and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.
-
Work-up (Intermediate): Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude thioamide intermediate can be purified by column chromatography or used directly in the next step.
-
Cyclization: Dissolve the crude thioamide in anhydrous THF (0.2 M) in a separate flame-dried flask under nitrogen. Cool to 0 °C.
-
Add NaH (1.5 eq) portion-wise. The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the thioamide nitrogen without competing in a nucleophilic attack.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 4 hours, or until TLC analysis indicates the complete formation of the benzothiazole.
-
Final Work-up and Purification: Cool the reaction to 0 °C and quench with water. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure 2-benzyl-6-fluorobenzothiazole.
Data Presentation
| R-Group (from R-MgX) | Product | Typical Yield (%) |
| Phenyl | 2-Phenyl-6-fluorobenzothiazole | 75-85% |
| Benzyl | 2-Benzyl-6-fluorobenzothiazole | 80-90% |
| Methyl | 2-Methyl-6-fluorobenzothiazole | 65-75% |
| n-Butyl | 2-(n-Butyl)-6-fluorobenzothiazole | 70-80% |
Yields are representative and may vary based on reaction scale and purification efficiency.
Visualization: Benzothiazole Synthesis Workflow
Caption: Workflow for 2-substituted benzothiazole synthesis.
Synthesis of 6-Bromo-7-fluoro-2-thioxoquinazolinones
Quinazoline and quinazolinone scaffolds are prevalent in medicinal chemistry, known for their wide range of biological activities, including anticancer properties.[6][8][9] Our building block provides a direct route to 2-thioxoquinazolinones.
Mechanistic Rationale
This synthesis involves the reaction of this compound with an anthranilic acid derivative. The primary amine of the anthranilic acid adds to the isothiocyanate to form an N,N'-disubstituted thiourea intermediate. In the presence of a base and heat, the carboxylic acid is deprotonated, and the resulting carboxylate attacks the thiourea's carbonyl-like carbon, leading to cyclization and dehydration to furnish the quinazolinone ring system.[8]
Experimental Protocol: Synthesis of 3-Butyl-6-bromo-7-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials and Reagents:
-
2-Amino-4-bromo-5-fluorobenzoic acid (1.0 eq)
-
Butyl isothiocyanate (1.1 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Absolute Ethanol
-
Ice/water mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-bromo-5-fluorobenzoic acid (1.0 eq) in absolute ethanol (0.3 M).
-
Add triethylamine (2.5 eq) followed by butyl isothiocyanate (1.1 eq). The base (Et₃N) is crucial here; it facilitates the initial nucleophilic attack and promotes the subsequent cyclization.[8]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into an ice/water mixture.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual triethylamine salts and other water-soluble impurities.
-
Dry the product under vacuum to yield the target quinazolinone. Further purification can be achieved by recrystallization from ethanol if necessary.
Visualization: Quinazolinone Synthesis Pathway
Caption: Pathway for quinazolinone synthesis from isothiocyanates.
Synthesis of N-(2-Bromo-5-fluorophenyl)-N'-substituted Thioureas
The most direct application of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thioureas. These compounds are not only valuable final products with potential biological activities but also serve as key intermediates for more complex heterocycles.[3][10][11]
Mechanistic Rationale
The synthesis is a straightforward nucleophilic addition reaction. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic central carbon atom of the isothiocyanate group (-N=C =S). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast, high-yielding, and occurs at room temperature.[3][12]
General Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), THF, or Ethanol)
Procedure:
-
Reaction: Dissolve this compound (1.0 eq) in a suitable solvent like DCM (0.2 M) in a round-bottom flask at room temperature.
-
Add the desired amine (1.0-1.1 eq), either neat or as a solution in the same solvent, dropwise to the stirred isothiocyanate solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often complete within this timeframe, which can be confirmed by TLC.
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms: Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.
-
Data Presentation
| Amine Nucleophile | Product | Typical Yield (%) |
| Aniline | N-(2-bromo-5-fluorophenyl)-N'-phenylthiourea | >95% |
| Benzylamine | N-(2-bromo-5-fluorophenyl)-N'-benzylthiourea | >95% |
| Morpholine | 4-((2-bromo-5-fluorophenyl)carbamothioyl)morpholine | >90% |
| Cyclohexylamine | N-(2-bromo-5-fluorophenyl)-N'-cyclohexylthiourea | >95% |
Yields are typically high due to the efficiency of the reaction.
Visualization: Thiourea Formation
Caption: General scheme for N,N'-disubstituted thiourea synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Ares, J. J. (1991). Synthesis of 2-Substituted Benzothiazoles from 2-Fluorophenylisothiocyanate.
- Al-Suhaimi, E. A., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PubMed Central.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6090.
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of thiazolo[2,3-b]quinazoline derivatives via base-promoted cascade bicyclization of o-alkenylphenyl isothiocyanates with propargylamines. Retrieved from [Link]
- Al-Salahi, R., et al. (2017).
-
Organic Chemistry Portal. (n.d.). Synthesis of thioureas. Retrieved from [Link]
- Rudraraju, R., et al. (2020). Reactivity of substituted 2‐bromophenyl isothiocyanate.
- Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Al-Dhfyan, A., et al. (n.d.). Design and Synthesis of (Thio)
- Chivu, A., et al. (2018).
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 164-210.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Chemistry, 6(1), 25-41.
-
ResearchGate. (n.d.). Synthesis of second-generation series of thiourea derivatives. Retrieved from [Link]
- Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1713–1743.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 5. Sci-Hub. Synthesis of 2-Substituted Benzothiazoles from 2-Fluorophenylisothiocyanate / Synthetic Communications, 1991 [sci-hub.ru]
- 6. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Bromo-5-fluorophenyl Isothiocyanate in the Innovation of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol
Introduction: A Multifunctional Building Block for Material Science
2-Bromo-5-fluorophenyl isothiocyanate is a unique aromatic compound that is emerging as a significant building block in the development of novel materials. Its trifunctional nature, featuring a highly reactive isothiocyanate group, a synthetically versatile bromine atom, and a fluorine atom that imparts specific electronic properties, offers a rich platform for chemical modification and polymerization. This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed protocols to facilitate its use in the laboratory.
The isothiocyanate (-N=C=S) group is well-known for its ability to react with nucleophiles such as amines, alcohols, and thiols, forming stable thiourea, thiocarbamate, and dithiocarbamate linkages, respectively.[1][2] This reactivity is central to its role in polymer synthesis and surface functionalization. The presence of a bromine atom on the phenyl ring opens up a vast array of possibilities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures and conjugated polymers.[3] Furthermore, the fluorine substituent can influence the electronic properties, thermal stability, and hydrophobicity of the resulting materials. This unique combination of reactive sites makes this compound a valuable precursor for a wide range of advanced materials, including functional polymers, specialized coatings, and cross-linked networks.[4][5]
Core Applications in Materials Development
The strategic incorporation of this compound into material design can lead to materials with tailored properties. Key application areas include:
-
Synthesis of Functional Polymers: The isothiocyanate group can serve as a reactive handle for grafting side chains onto existing polymer backbones or as a key functional group in step-growth polymerization. The bromo- and fluoro-substituents can be used to tune the electronic and physical properties of the resulting polymers, making them suitable for applications in electronics and photonics.
-
Surface Modification and Functionalization: The high reactivity of the isothiocyanate group allows for the covalent attachment of this molecule to a variety of substrates, including metals, metal oxides, and polymers. This enables the creation of surfaces with altered properties, such as hydrophobicity, biocompatibility, or specific binding capabilities for sensors and biomedical devices.[][7]
-
Development of Cross-linking Agents: The dual reactivity of the isothiocyanate and bromo groups allows this compound to act as a cross-linking agent.[2][4][] This is crucial for enhancing the mechanical strength, thermal stability, and solvent resistance of polymeric materials.
-
Precursor for Conductive Polymers: The aromatic structure and the potential for modification via cross-coupling reactions make this compound a candidate for the synthesis of novel monomers for conductive polymers.[8][9] These materials are of great interest for applications in flexible electronics, sensors, and energy storage devices.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of a Thiourea-Containing Polymer
This protocol details a representative method for the synthesis of a linear polymer through the reaction of this compound with a diamine. The resulting poly(thiourea) will possess pendant bromo- and fluoro-phenyl groups, which can be further modified.
Materials:
-
This compound (1 equivalent)
-
1,6-Hexanediamine (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve 1,6-hexanediamine in anhydrous DMF to a concentration of 0.5 M.
-
In a separate dry Schlenk flask, dissolve this compound in anhydrous DMF to a concentration of 0.5 M.
-
Slowly add the solution of this compound to the stirred solution of 1,6-hexanediamine at room temperature over a period of 1 hour using a syringe pump.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the thiourea linkage (characteristic C=S and N-H stretching vibrations), and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Diagram of Polymerization Reaction:
Caption: Workflow for surface functionalization with this compound.
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling for Material Synthesis
This protocol provides a general method for a Suzuki cross-coupling reaction using a thiourea derivative of this compound as a building block for more complex molecules or polymers.
Materials:
-
Thiourea derivative of this compound (synthesized as in Protocol 1 or a similar method) (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen gas supply
Procedure:
-
In a Schlenk flask, combine the thiourea derivative, arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture to the flask.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
-
Characterize the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
Diagram of Suzuki Cross-Coupling Reaction:
Caption: Suzuki cross-coupling of a bromo-functionalized thiourea derivative.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes
| Protocol | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1,6-Hexanediamine | DMF | 25 | 24 | >90 |
| 2 | Amine-functionalized surface | This compound | Toluene | 25 | 12-24 | N/A |
| 3 | Thiourea-bromo-fluorophenyl derivative | Phenylboronic acid | Dioxane/H2O | 90 | 16 | 75-85 |
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the creation of new materials with tailored functionalities. The protocols outlined in this guide provide a foundational framework for researchers to explore its potential in polymer synthesis, surface engineering, and the development of complex molecular architectures. The ability to independently address the three distinct functional groups on the molecule through a variety of chemical transformations opens up a vast design space for materials scientists. Future research will likely focus on exploiting these functionalities to create sophisticated materials for applications in organic electronics, biomedical engineering, and advanced coatings. The continued exploration of this and similar multifunctional monomers will undoubtedly contribute to the advancement of materials science.
References
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]
-
Zhu, S., & Li, J. (2021). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Chemické zvesti, 75, 3333–3340. [Link]
-
Fraunhofer ISC. (n.d.). Our Range of Functional Coatings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Ghorab, M. M., et al. (2023). Utility of sulfachloropyridazine in the synthesis of novel anticancer agents as antiangiogenic and apoptotic inducers. Bioorganic Chemistry, 14, 107411. [Link]
-
Chimica Lombarda. (n.d.). Cross-Linking Agents. Retrieved from [Link]
-
MDPI. (2024). Functional Coatings. Retrieved from [Link]
-
FHR Anlagenbau GmbH. (n.d.). Composites for Functional Coatings. Retrieved from [Link]
-
The Sherwin-Williams Company. (n.d.). Functional Powder Coatings via Isocyanate-Cured Phenolics and Benzoxazines. Retrieved from [Link]
- Singh, R. P., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 88-116.
-
APR Composites. (n.d.). Surface Modification. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Fraunhofer ISC. (n.d.). Functional Coatings. Retrieved from [Link]
-
Park, S., et al. (2012). Room temperature solid-state synthesis of a conductive polymer for applications in stable I₂-free dye-sensitized solar cells. ChemSusChem, 5(10), 2011-2016. [Link]
-
PubChem. (n.d.). Production of finely-divided metallic materials - Patent US-1739052-A. Retrieved from [Link]
-
Inamuddin, et al. (2023). Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. Polymers, 15(18), 3784. [Link]
-
S, S., & K, R. (2022). Recent Progress in Conducting Polymer Composite/Nanofiber-Based Strain and Pressure Sensors. Polymers, 14(19), 4169. [Link]
Sources
- 1. paint.org [paint.org]
- 2. Classification and selection of crosslinking agents- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. Room temperature solid-state synthesis of a conductive polymer for applications in stable I₂-free dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Functional Coatings and Its Applications [global.humanchem.com]
- 7. broadinstitute.org [broadinstitute.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Progress in Conducting Polymer Composite/Nanofiber-Based Strain and Pressure Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Bromo-5-fluorophenyl isothiocyanate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between isothiocyanates and the primary or secondary amine functionalities of amino acids to form thiourea derivatives is a cornerstone of bioconjugation chemistry. This application note provides a detailed guide to the reaction of a specific, electronically modified reagent, 2-Bromo-5-fluorophenyl isothiocyanate, with amino acids. The presence of the bromo and fluoro substituents on the phenyl ring modifies the electrophilicity of the isothiocyanate carbon, influencing reaction kinetics and providing a unique spectroscopic signature for product characterization.
This reaction is of significant interest in several areas of drug development and proteomics. The resulting phenylthiohydantoin (PTH) derivatives, formed after a cyclization step, are central to the Edman degradation method for N-terminal sequencing of peptides and proteins.[1][2][3][4] Furthermore, the unique substitution pattern of this compound can be leveraged in the design of novel therapeutic agents and as a tool for creating specific covalent modifications in biological systems.[5] Understanding and controlling this reaction is paramount for applications ranging from fundamental protein analysis to the synthesis of complex drug candidates.
Reaction Mechanism and Scientific Principles
The fundamental reaction is a nucleophilic addition of the amino group of an amino acid to the electrophilic carbon atom of the isothiocyanate group. This process results in the formation of a stable thiourea linkage.
The reaction proceeds in two main stages, particularly relevant in the context of peptide sequencing (Edman degradation):
-
Coupling Reaction (Thiourea Formation): The unprotonated α-amino group of the amino acid acts as a nucleophile, attacking the central carbon of the isothiocyanate. This reaction is typically carried out under mildly alkaline conditions (pH 8-10) to ensure the amino group is deprotonated and thus more nucleophilic.[6][7][8] The rate of this addition is influenced by the pKa of the amino group and steric hindrance around the reaction centers.[6][7]
-
Cleavage and Cyclization (Phenylthiohydantoin Formation): In the presence of a strong acid, such as trifluoroacetic acid, the newly formed thiourea derivative undergoes cyclization. The sulfur atom attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal amino acid as a thiazolinone derivative. This derivative is then converted to the more stable phenylthiohydantoin (PTH)-amino acid, which can be identified chromatographically.[1][2][3]
The electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring of this compound are expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates compared to unsubstituted phenyl isothiocyanate.
Caption: General reaction scheme for the formation of a thiourea adduct and its subsequent cyclization to a PTH derivative.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amino acid(s) of interest
-
Anhydrous acetone[9]
-
Dry acetonitrile
-
Triethylamine (TEA) or other suitable base
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Solvents for purification (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)[9]
Protocol 1: Synthesis of N-(2-Bromo-5-fluorophenyl)-N'-(amino acid)-thiourea Derivatives
This protocol details the initial coupling reaction to form the stable thiourea adduct.
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the desired amino acid in a mixture of deionized water and a suitable organic co-solvent (e.g., acetonitrile) to ensure solubility.
-
pH Adjustment: Adjust the pH of the amino acid solution to approximately 9.0-9.5 using a suitable base like triethylamine. This ensures the deprotonation of the amino group, enhancing its nucleophilicity.
-
Reagent Preparation: In a separate vial, dissolve this compound in anhydrous acetone or acetonitrile.
-
Reaction Initiation: Add the isothiocyanate solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9] A suitable eluent system would be a mixture of ethyl acetate and petroleum ether. The formation of the more nonpolar thiourea product can be visualized, for instance, with iodine vapor.
-
Reaction Work-up: Once the reaction is complete (as indicated by TLC), acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). This will protonate any unreacted amino acids and the carboxyl group of the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Workflow for the synthesis and purification of thiourea derivatives.
Characterization of Products
The synthesized thiourea derivatives should be thoroughly characterized to confirm their structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the aromatic protons of the 2-bromo-5-fluorophenyl group, the protons of the amino acid backbone, and the characteristic broad signals for the NH protons of the thiourea linkage.[10] |
| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 178-180 ppm.[9] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the expected thiourea derivative. Fragmentation patterns can provide further structural confirmation. |
| FT-IR Spectroscopy | Presence of characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the compound. HPLC is also the primary method for identifying PTH-amino acid derivatives in Edman sequencing.[3][11] |
Factors Influencing the Reaction
Several factors can influence the efficiency and outcome of the reaction between this compound and amino acids:
-
pH: As discussed, a mildly alkaline pH is crucial for the initial coupling reaction to deprotonate the amino group.[6][7][8] However, excessively high pH can lead to hydrolysis of the isothiocyanate.
-
Solvent: The choice of solvent is important for solubilizing both the amino acid and the isothiocyanate. A mixture of water and an organic co-solvent is often necessary. Anhydrous conditions are preferred for the synthesis of the isothiocyanate intermediate if starting from an acyl chloride and a thiocyanate salt.[9][10]
-
Steric Hindrance: Amino acids with bulky side chains may react more slowly due to steric hindrance around the α-amino group.[6][7]
-
Temperature: The reaction is typically carried out at room temperature. While heating can increase the reaction rate, it may also promote side reactions or degradation of the isothiocyanate.
Applications in Drug Discovery and Development
The formation of thiourea derivatives using reagents like this compound has several applications in the pharmaceutical industry:
-
Peptide and Protein Modification: The specific and covalent nature of this reaction allows for the targeted modification of peptides and proteins, which can be used to introduce labels, crosslinkers, or other functional groups.
-
Synthesis of Bioactive Molecules: Thiourea-containing compounds are known to exhibit a wide range of biological activities.[12] The reaction described herein provides a straightforward method for synthesizing libraries of novel thiourea derivatives for screening in drug discovery programs.
-
Fragment-Based Drug Discovery: The 2-bromo-5-fluorophenyl group can serve as a fragment for screening against various biological targets. The isothiocyanate functionality allows for the covalent linkage of this fragment to proteins, which can be useful for target identification and validation.
-
PROTACs and Chemical Probes: The principles of this reaction can be applied in the development of more complex molecules like PROTACs (Proteolysis Targeting Chimeras), which are of growing interest in the "beyond Rule of 5" chemical space.[13]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction, side reactions, or product loss during work-up. | Optimize reaction time and temperature. Ensure the pH is in the optimal range. Use a phase-transfer catalyst if dealing with a heterogeneous reaction mixture.[10] |
| Multiple Products on TLC | Side reactions, such as the formation of byproducts from the isothiocyanate. | Ensure the purity of the starting materials. Degas solvents to remove dissolved oxygen. |
| Difficulty in Purification | Similar polarities of the product and starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider derivatization to alter polarity for easier separation. |
Conclusion
The reaction of this compound with amino acids is a robust and versatile method for the synthesis of novel thiourea derivatives. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can effectively utilize this reaction for a variety of applications, from fundamental proteomics to the discovery and development of new therapeutic agents. The protocols and guidelines presented in this application note provide a solid foundation for successfully employing this important chemical transformation.
References
-
26.7: The Edman Degradation - Chemistry LibreTexts. (2022, September 25). Retrieved from [Link]
-
26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Synthesis and Characterization of Bis-thiourea Having Amino Acid Derivatives. (2018). AIP Conference Proceedings. Retrieved from [Link]
-
Edman degradation workflow in N-terminal protein sequencing. Beijing Baitai Paike Biotechnology Co., Ltd. Retrieved from [Link]
-
Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. MtoZ Biolabs. Retrieved from [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (2014). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. (2017). Organic Letters. Retrieved from [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. Retrieved from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Retrieved from [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Retrieved from [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). Molecules. Retrieved from [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]
-
Rapid analysis of phenyl isothiocyanate derivatives of amino acids present in Czech meads. (2021). Journal of Chromatography A. Retrieved from [Link]
-
Amino acid analysis utilizing phenylisothiocyanate derivatives. (1986). Journal of Chromatography. Retrieved from [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2021). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. (1996). The Protein Protocols Handbook. Retrieved from [Link]
-
Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. (1991). Analytical Biochemistry. Retrieved from [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. (2019). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. (2015). Chemical Society Reviews. Retrieved from [Link]
-
This compound. Oakwood Chemical. Retrieved from [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. ResearchGate. Retrieved from [Link]
-
A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). ChemistrySelect. Retrieved from [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. (2023). Molecules. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Edman degradation workflow in N-terminal protein sequencing | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 4. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. Rapid analysis of phenyl isothiocyanate derivatives of amino acids present in Czech meads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-fluorophenyl isothiocyanate
Welcome to the technical support center for 2-Bromo-5-fluorophenyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final products.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and application of this compound.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound from 2-bromo-5-fluoroaniline, but I am getting a low yield or no product at all. What are the likely causes and how can I improve my results?
Answer:
Low yields in the synthesis of aryl isothiocyanates, especially from electron-deficient anilines like 2-bromo-5-fluoroaniline, are a common challenge. The electron-withdrawing effects of the bromine and fluorine atoms reduce the nucleophilicity of the amine, making the reaction more difficult. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Synthetic Method:
The two most common methods for synthesizing aryl isothiocyanates are the thiophosgene method and the carbon disulfide method.
-
Thiophosgene Method: This is a classic and often efficient method. However, thiophosgene is highly toxic and moisture-sensitive. Ensure you are using fresh, high-purity thiophosgene and strictly anhydrous conditions. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or a solid-supported base to scavenge the HCl byproduct.[1]
-
Carbon Disulfide Method: This is a two-step, one-pot process that is generally safer than using thiophosgene.[2] The aniline is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. For electron-deficient anilines, this method may require optimization.
2. Key Optimization Parameters for the Carbon Disulfide Method:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic polar solvents like DMF or DMSO. Aqueous conditions with a phase-transfer catalyst can also be effective. | These solvents can help to dissolve the dithiocarbamate salt intermediate and facilitate the reaction. |
| Base | Stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium hydride (NaH) may be necessary. | Electron-deficient anilines require a stronger base to facilitate the formation of the dithiocarbamate salt.[1] |
| Desulfurizing Agent | Common choices include tosyl chloride, ethyl chloroformate, or cyanuric chloride.[1] | These reagents activate the dithiocarbamate for elimination to the isothiocyanate. |
| Temperature | Higher temperatures may be required to drive the reaction to completion. However, monitor carefully for side product formation. | Increased thermal energy can help overcome the activation barrier for less reactive substrates. |
| Reaction Time | Longer reaction times are often necessary for electron-deficient anilines. | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. |
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.
Issue 2: Formation of Symmetric Thiourea as a Major Byproduct
Question: My reaction is producing a significant amount of N,N'-bis(2-bromo-5-fluorophenyl)thiourea. How can I prevent this side reaction?
Answer:
The formation of a symmetrical thiourea is a classic side reaction in isothiocyanate synthesis. It occurs when the newly formed isothiocyanate reacts with the unreacted starting aniline.
Preventative Measures:
-
Control Stoichiometry: Ensure that the thiocarbonylating agent (thiophosgene or the activated dithiocarbamate) is in slight excess relative to the aniline. This will consume the aniline before it can react with the isothiocyanate product.
-
Slow Addition: Add the aniline slowly to the reaction mixture containing the thiocarbonylating agent. This maintains a low concentration of the aniline, minimizing the chance of it reacting with the product.
-
Lower Reaction Temperature: While higher temperatures can improve the rate of isothiocyanate formation, they can also accelerate the side reaction with the aniline. Try to find a balance where the primary reaction proceeds at a reasonable rate while minimizing byproduct formation.
-
One-Pot Procedures: In some one-pot syntheses from amines and carbon disulfide, the controlled addition of the desulfurizing agent can help to minimize the concentration of free isothiocyanate available to react with the starting amine.[2]
Issue 3: Difficulty in Purifying the Final Product
Question: I have synthesized this compound, but I am struggling to purify it. What are the recommended purification methods?
Answer:
Aryl isothiocyanates can be challenging to purify due to their reactivity and potential for decomposition.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove any remaining base, salts, and water-soluble byproducts. Use a mild acidic wash (e.g., dilute HCl) to remove any unreacted amine, followed by a wash with brine.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.
-
Solvent Removal: Remove the solvent under reduced pressure. Avoid excessive heat, as this can lead to decomposition or polymerization of the isothiocyanate.
-
Column Chromatography: This is the most common method for purifying isothiocyanates.
Parameter Recommendation Stationary Phase Silica gel Eluent System A non-polar/polar solvent system such as hexane/ethyl acetate or petroleum ether/dichloromethane. Start with a low polarity and gradually increase it. -
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method. However, this should be approached with caution due to the potential for decomposition at high temperatures.
Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Isothiocyanates are generally sensitive to moisture and light. It is recommended to store this compound in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Some suppliers also recommend storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
Q2: What are the primary reactive sites on this compound?
A2: The primary electrophilic site is the carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by primary and secondary amines, thiols, and other nucleophiles. The aromatic ring can also undergo reactions typical of substituted benzenes, though the isothiocyanate group can be sensitive to some of these reaction conditions.
Q3: I am using this compound to synthesize a thiourea derivative with a primary amine. The reaction is sluggish. How can I accelerate it?
A3: The reaction between an isothiocyanate and an amine to form a thiourea is generally efficient. If the reaction is slow, consider the following:
-
Nucleophilicity of the Amine: If your amine is sterically hindered or electron-deficient, the reaction will be slower.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for side reactions.
-
Catalysis: The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can sometimes accelerate the reaction, particularly if the amine starting material is in its salt form.
Q4: What are some common downstream applications of this compound?
A4: This compound is a valuable building block in medicinal chemistry and organic synthesis.[3] Its applications include:
-
Synthesis of Thiourea Derivatives: As a precursor for a wide range of thioureas, many of which exhibit biological activity.[2][4]
-
Preparation of Heterocyclic Compounds: The isothiocyanate functionality can be used to construct various sulfur- and nitrogen-containing heterocycles.
-
Bioconjugation: Isothiocyanates can be used to label proteins and other biomolecules through reaction with amine groups.
Q5: What spectroscopic features should I look for to confirm the identity of this compound?
-
IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is typically observed in the range of 2000-2200 cm⁻¹.
-
¹H NMR Spectroscopy: You would expect to see signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be complex due to the presence of both bromine and fluorine substituents.
-
¹³C NMR Spectroscopy: The carbon of the isothiocyanate group will have a characteristic chemical shift, typically in the range of 125-140 ppm. You will also observe signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the bromo and fluoro substituents.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (231.93 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.
References
- Benchchem. Technical Support Center: Synthesis of Isothiocyanates from Primary Amines. Accessed January 17, 2026.
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746–1752. [Link]
-
Nickisch, R., Conen, P., Gabrielsen, S. M., & Meier, M. A. R. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2843–2851. [Link]
- Benchchem. Isothiocyanate Reactivity Management: A Technical Support Center. Accessed January 17, 2026.
- Benchchem. Troubleshooting guide for the thiocyanation of aromatic compounds. Accessed January 17, 2026.
- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
-
Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
- LookChem.
- New Journal of Chemistry.
- The Royal Society of Chemistry.
- Oakwood Chemical.
- PubChem.
-
Braga, D., Grepioni, F., & Maini, L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1759–1774. [Link]
- Organic Chemistry Portal.
- ChemicalBook. 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum. Accessed January 17, 2026.
- ResearchGate. Substrate scope of the reaction of 2-bromophenyl isothiocyanate and various other amines. Accessed January 17, 2026.
-
Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7587–7601. [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839–2864. [Link]
- Google Patents. US12391695B2 - PRMT5 inhibitors. Accessed January 17, 2026.
- ChemRxiv.
- Fluorochem.
- Benchchem. Technical Support Center: Synthesis of Isothiocyanates from Primary Amines. Accessed January 17, 2026.
- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Accessed January 17, 2026.
- ResearchGate. Observed and calculated IR spectrum of 2-amino-5-.... Accessed January 17, 2026.
- ChemicalBook. 4-fluorophenyl isothiocyanate(1544-68-9)ir1. Accessed January 17, 2026.
- Chem-Impex International.
- Reddit.
- Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Accessed January 17, 2026.
- ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Accessed January 17, 2026.
- Thermo Fisher Scientific. Introduction to Amine Modification—Section 1.1. Accessed January 17, 2026.
- PubChem.
- ResearchGate. Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. Accessed January 17, 2026.
- ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Accessed January 17, 2026.
Sources
Common side reactions of 2-Bromo-5-fluorophenyl isothiocyanate in synthesis
Technical Support Center: 2-Bromo-5-fluorophenyl Isothiocyanate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming common challenges encountered during its use in chemical synthesis. Our focus is on explaining the causality behind experimental phenomena to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general reactivity of this compound.
Q1: How should I properly store and handle this compound to ensure its stability?
A: Proper storage is critical for this reagent. This compound is sensitive to moisture. Hydrolysis is a primary degradation pathway. Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry environment such as a desiccator or a controlled-atmosphere glovebox.[1] Using a refrigerator dedicated to chemical storage is recommended for long-term stability. Always handle the reagent quickly in a controlled, low-humidity environment to minimize exposure to atmospheric moisture.
Q2: What are the most suitable solvents for reactions involving this compound?
A: The ideal solvents are anhydrous (dry) and aprotic. Protic solvents like alcohols or water can act as nucleophiles and react with the isothiocyanate group, leading to unwanted byproducts. Recommended solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Always use solvents from a freshly opened bottle or one that has been properly dried using standard laboratory techniques (e.g., distillation over a drying agent or passage through an activated alumina column).
Q3: My amine substrate is electron-deficient or sterically hindered, leading to a slow reaction. How can I improve the reaction rate?
A: Low nucleophilicity of the amine is a common hurdle. To accelerate the reaction, you can:
-
Add a Non-Nucleophilic Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can deprotonate the amine substrate, increasing its nucleophilicity without competing in the reaction.[1]
-
Increase the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric or electronic barriers.[1] However, monitor the reaction closely, as excessive heat can promote side reactions.
-
Consider Microwave Irradiation: For particularly stubborn reactions, microwave synthesis can often dramatically reduce reaction times and improve yields by efficiently overcoming activation barriers.[1]
Q4: Is this compound stable under acidic or basic conditions?
A: This reagent has limited stability in the presence of strong acids or bases. Strong acids can catalyze the hydrolysis of the isothiocyanate to the corresponding amine.[2] Strong bases can react with the isothiocyanate or promote its polymerization. While a mild, non-nucleophilic base is often used to activate an amine partner, the use of strong bases like sodium hydroxide should be avoided unless they are part of a specific, controlled reaction design. The compound is most stable under neutral, anhydrous conditions.[3]
Section 2: Troubleshooting Guide for Common Side Reactions
This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Thiourea Product
A low yield is the most frequent issue and can stem from several underlying causes.
-
Possible Cause A: Degradation of the Isothiocyanate Reagent
-
Why it Happens: The reagent may have degraded during storage due to slow hydrolysis from atmospheric moisture or exposure to light.
-
How to Troubleshoot:
-
Verify the purity of your starting material using a suitable analytical technique (e.g., NMR or GC-MS) if possible.
-
Always use a freshly opened bottle of the reagent or one that has been stored meticulously according to the guidelines in the FAQ.[1]
-
If degradation is suspected, purifying the isothiocyanate by distillation under reduced pressure may be an option, though it is often more practical to purchase a fresh supply.
-
-
-
Possible Cause B: Hydrolysis During the Reaction
-
Why it Happens: The electrophilic carbon of the isothiocyanate group is highly susceptible to nucleophilic attack by water.[2][4] This side reaction consumes the starting material and generates 2-bromo-5-fluoroaniline as a byproduct, which can complicate purification.
-
How to Troubleshoot:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Anhydrous Reagents: Use anhydrous solvents and ensure your amine substrate is free of water. If the amine is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
Problem 2: Identification of 2-Bromo-5-fluoroaniline as a Major Byproduct
The presence of the corresponding aniline is a definitive sign of isothiocyanate hydrolysis.
-
Causality and Mechanism: The reaction proceeds through a two-step mechanism. First, water attacks the electrophilic carbon of the isothiocyanate to form an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield the stable aniline, along with carbonyl sulfide (COS), which further hydrolyzes to CO₂ and H₂S.[2][5]
-
Visualizing the Side Reaction:
Caption: Desired reaction pathway vs. the hydrolysis side reaction.
-
Corrective Actions: The solution is prevention. Follow the rigorous drying and inert atmosphere protocols described in Problem 1B . If the aniline byproduct forms, it can typically be separated from the desired thiourea product by column chromatography on silica gel.
Problem 3: Reaction Stalls or Proceeds Very Slowly
When a reaction fails to reach completion, it is often due to reactivity or solubility issues.
-
Possible Cause A: Steric Hindrance
-
Why it Happens: If either the amine or the isothiocyanate has bulky groups near the reactive centers, they can physically block the nucleophilic attack.
-
How to Troubleshoot: Increase the reaction temperature or prolong the reaction time.[1] Monitor progress carefully by Thin Layer Chromatography (TLC) to determine if the reaction is proceeding, albeit slowly.
-
-
Possible Cause B: Poor Solubility of Reactants
-
Why it Happens: If one of the reactants is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution rate, not the intrinsic chemical reactivity.
-
How to Troubleshoot: Select a solvent in which both the isothiocyanate and the amine substrate are fully soluble. For highly polar substrates, solvents like DMF or DMSO may be necessary. Gentle heating can also improve solubility.
-
Section 3: Reference Experimental Protocol
This section provides a validated, step-by-step methodology for the synthesis of a N-(2-Bromo-5-fluorophenyl)-N'-alkyl/aryl thiourea.
Workflow Visualization
Caption: General workflow for thiourea synthesis using BFPIT.
Step-by-Step Methodology
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add the primary or secondary amine (1.0 equivalent). Add anhydrous dichloromethane (DCM) to create a solution of approximately 0.1-0.5 M concentration. Stir the mixture until the amine is fully dissolved. If the amine has low nucleophilicity, add triethylamine (1.1 equivalents) at this stage.[1]
-
Isothiocyanate Addition: In a separate, dry vial, dissolve this compound (1.0-1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature. If the reaction is noticeably exothermic, cool the flask in an ice bath during the addition.[6]
-
Reaction: Allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting reactant. A typical mobile phase for this analysis is a mixture of ethyl acetate and hexane.
-
Workup: Once the reaction is complete (typically 1-4 hours), concentrate the reaction mixture under reduced pressure. If a base like triethylamine was used, the crude product can be redissolved in DCM and washed with dilute acid (e.g., 5% HCl), water, and brine to remove the base and its salt. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate. The resulting crude product can be purified by recrystallization from a suitable solvent (such as ethanol or acetone) or by flash column chromatography on silica gel.[1]
Section 4: Data Summary Table
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvents | Anhydrous DCM, THF, MeCN, DMF | Must be aprotic and dry to prevent hydrolysis and other side reactions. DMF or DMSO can be used for poorly soluble substrates. |
| Stoichiometry | 1.0 eq. Amine / 1.0-1.1 eq. Isothiocyanate | A slight excess of the isothiocyanate can help drive the reaction to completion, but may require removal during purification. |
| Temperature | 0 °C to Room Temperature (can be heated) | The reaction is often exothermic. Start at RT or below. Gentle heating can be used to accelerate slow reactions.[1] |
| Additives | Triethylamine (TEA) or DIPEA (optional) | Use a non-nucleophilic base to activate weakly nucleophilic or protonated amines.[1] |
| Workup | Aqueous wash (if base is used), followed by drying | Important for removing catalysts and water-soluble impurities before final purification. |
| Purification | Recrystallization or Silica Gel Chromatography | Thioureas are often crystalline and can be purified by recrystallization. Chromatography is effective for removing stubborn impurities.[1] |
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from Thermo Fisher Scientific.[3]
-
BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. Retrieved from BenchChem.[1]
-
Jakubiec, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. Retrieved from [Link]]
-
BenchChem. (2025). Troubleshooting guide for reactions involving 3-Ethyl-1,1-dimethylthiourea. Retrieved from BenchChem.[6]
-
O'Meally, D., et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules. Retrieved from [Link]]
-
Sipos, G., et al. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Retrieved from [Link]]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]2]
-
Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]5]
-
Zhang, Y., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-fluorophenyl Isothiocyanate
Introduction
Welcome to the technical support guide for 2-Bromo-5-fluorophenyl isothiocyanate (CAS No: 175205-35-3 / 1027513-65-0). This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate.[1][2][3] Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this product.
As a liquid at room temperature, this compound presents unique purification challenges compared to solid compounds.[4] Impurities often include unreacted starting materials, such as 2-bromo-5-fluoroaniline, and byproducts formed through side reactions, particularly with residual moisture. The choice of purification technique—be it extractive washing, column chromatography, or vacuum distillation—depends critically on the nature of the impurities, the scale of the reaction, and the desired final purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is largely dependent on the synthetic route employed. However, common impurities fall into three main categories:
-
Unreacted Starting Materials: The most prevalent is typically the precursor amine, 2-bromo-5-fluoroaniline. Its basic nature makes it readily removable with an acidic wash.
-
Thiourea Byproducts: The isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to reaction with nucleophiles. Trace amounts of water can lead to hydrolysis back to the parent amine, which can then react with the isothiocyanate product to form N,N'-disubstituted thiourea derivatives. These are often solids and can complicate the purification process.
-
Residual Solvents: Solvents used in the synthesis (e.g., dichloromethane, ethyl acetate, toluene) or workup (e.g., hexanes, diethyl ether) may be present.
Q2: My purified product has a yellow or brownish tint. Is this normal, and what causes it?
A2: While a pale-yellow color can be acceptable for some applications, a distinct brown or dark color often indicates the presence of impurities or degradation products.[5] Potential causes include:
-
Thermal Degradation: Isothiocyanates can be thermally labile.[6] Overheating during synthesis or distillation can lead to decomposition and the formation of colored byproducts.
-
Oxidation: Although generally stable, prolonged exposure to air can cause slight oxidation, especially in the presence of other impurities.
-
Residual Acid/Base: Trace amounts of acid or base from the workup can catalyze degradation pathways over time. A darker color warrants re-purification, typically via column chromatography or vacuum distillation, to ensure the removal of these chromophoric impurities.
Q3: How should I properly store purified this compound to maintain its purity?
A3: Proper storage is crucial to prevent degradation. We recommend the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advised.[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.
-
Container: Use a tightly sealed, amber glass container to protect the product from light and atmospheric contaminants.[7][8] The isothiocyanate functional group is sensitive to moisture, which can lead to the formation of insoluble thiourea byproducts.[7]
Q4: Which analytical techniques are best for assessing the final purity of my product?
A4: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of separating the main product from non-volatile impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[6][9] It also provides structural confirmation of the main peak via its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the chemical structure of the product. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[9][10]
Troubleshooting Guides
This section addresses specific problems you may encounter during common purification workflows.
Troubleshooting Liquid-Liquid Extraction & Washes
| Problem | Possible Cause(s) | Troubleshooting & Optimization Steps |
| Persistent Emulsion During Acid Wash | - High concentration of crude product. - Vigorous shaking. - Similar densities of organic and aqueous layers. | - Dilute the organic layer with more solvent. - Instead of shaking, gently invert the separatory funnel multiple times. - Add a saturated NaCl solution (brine) to increase the ionic strength and density of the aqueous phase, which helps break the emulsion. |
| Product Fails Purity Check for Amine | - Insufficient acid wash. - Acid concentration too low. | - Perform a second or third wash with dilute acid (e.g., 1M HCl). - Test the pH of the aqueous layer after washing; it should be distinctly acidic (pH 1-2) to ensure the amine has been protonated and extracted. |
| Low Yield After Workup | - Partial hydrolysis of the isothiocyanate during the aqueous wash. - Product partitioning into the aqueous layer. | - Minimize contact time with the aqueous phase, especially if it is basic. - Ensure the organic solvent used has low water solubility. - After separating the organic layer, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting & Optimization Steps |
| Poor Separation of Product and Impurity | - Incorrect eluent polarity. - Column overloading. - Isomeric impurities with very similar polarity.[11][12] | - Optimize Eluent: Perform TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/DCM) to find a system that gives a good separation (ΔRf > 0.2). A shallow gradient elution may be necessary. - Reduce Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - High-Performance Column: For difficult separations, consider using a longer column or silica gel with a smaller particle size. |
| Product Streaking or Tailing on Column | - Compound is too polar for the eluent system. - Interaction with acidic silica gel. | - Gradually increase the polarity of the eluent. - Deactivate Silica: Use silica gel that has been neutralized by adding ~1% triethylamine to the eluent system. This is particularly useful for sensitive compounds. |
| No Product Eluting from the Column | - Product is highly polar and irreversibly adsorbed onto the silica. - On-column decomposition. | - Flush the column with a very polar solvent like 100% ethyl acetate or methanol to recover the material. - If decomposition is suspected, consider an alternative purification method like distillation or using a less acidic stationary phase like neutral alumina.[11] |
Troubleshooting Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting & Optimization Steps |
| "Bumping" or Unstable Boiling | - Lack of boiling chips or inadequate stirring. - Heating too rapidly. | - Ensure smooth boiling by using a magnetic stir bar or fresh boiling chips. - Heat the distillation flask slowly and evenly using an oil bath. |
| Product Decomposing in Pot | - Distillation temperature is too high. | - Improve Vacuum: A lower pressure (stronger vacuum) will lower the boiling point of the compound, allowing for distillation at a safer, lower temperature. Check all joints for leaks. - Minimize Heating Time: Collect the product as efficiently as possible once distillation begins. |
| Impurity Co-distills with Product | - Boiling points of the product and impurity are too close. | - Fractional Distillation: Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to improve separation efficiency. - Pre-Purification: Combine distillation with a preliminary purification step. For example, perform an acid wash to remove a basic impurity before distilling. |
Purification Strategy Workflow
The choice of purification method is critical and depends on the specific circumstances of your experiment. This decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: Purification strategy decision workflow.
Detailed Experimental Protocols
Safety First: this compound is corrosive and a lachrymator.[4][8] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][13]
Protocol 1: Pre-Purification via Acidic Wash
This protocol is designed to remove basic impurities, primarily unreacted 2-bromo-5-fluoroaniline.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 0.1-0.2 g/mL.
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Step 3 & 4) one more time.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Check for the cessation of gas evolution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove bulk water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the pre-purified product.
-
Purity Check: Analyze a small aliquot by TLC or GC-MS to confirm the absence of the amine starting material before proceeding to further purification.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for small-to-moderate scales or when impurities have polarities different from the product.
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude or pre-purified product in a minimal amount of dichloromethane. To this, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Column Application: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc). Collect fractions and monitor the elution by TLC.
-
Gradient (Optional): If the product is slow to elute, gradually increase the eluent polarity (e.g., to 95:5 or 90:10 Hexane:EtOAc) to speed up elution.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the eluent using a rotary evaporator to yield the final, purified liquid product.
Protocol 3: Purification by Vacuum Distillation
This method is highly effective for larger quantities and for removing non-volatile or very high-boiling impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer and place the distillation flask in a heating mantle or oil bath.
-
Crude Product: Charge the distillation flask with the crude or pre-purified product. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is stable, begin to heat the distillation flask gently.
-
Fraction Collection: Collect any low-boiling fractions (likely residual solvent) in a separate receiving flask. As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. Record the temperature and pressure at which the product distills.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool completely before slowly reintroducing air to the system.
Data Summary Tables
Comparison of Primary Purification Techniques
| Parameter | Flash Column Chromatography | Vacuum Distillation |
| Principle | Separation based on differential adsorption to a solid stationary phase. | Separation based on differences in boiling points under reduced pressure. |
| Best For | Small to medium scales (<10g), separating compounds with different polarities, heat-sensitive compounds. | Medium to large scales (>10g), separating compounds with significantly different boiling points, removing non-volatile impurities. |
| Advantages | High resolution for isomeric impurities, mild conditions. | Highly scalable, cost-effective for large quantities, very effective for removing solids or polymers. |
| Limitations | Can be time-consuming, potential for product decomposition on silica, requires significant solvent volumes. | Requires thermally stable compounds, less effective for separating isomers with similar boiling points, requires specialized equipment. |
Typical Parameters for Purity Analysis
| Technique | Parameter | Typical Value / Condition |
| HPLC | Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% formic acid. | |
| Detection | UV at 254 nm. | |
| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm). |
| Oven Program | Start at 80°C, ramp at 10°C/min to 280°C. | |
| Detector | Mass Spectrometer (Scan mode). | |
| ¹H NMR | Solvent | Chloroform-d (CDCl₃) or DMSO-d₆. |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm. |
References
- Safe Handling & Storage of Allyl Isothiocyanate Liquid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
- Allyl Isothiocyanate. (n.d.). PubChem.
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015). Phytochemistry.
- The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). Molecules.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (2014).
- Recrystallization. (2020). Professor Dave Explains. YouTube.
- Isothiocyanates. (n.d.).
- Antimicrobial activity of allyl isothiocyanate used to coat biodegradable composite films as affected by storage and handling conditions. (2012). Journal of Food Protection.
- Safety Data Sheet: 2-Bromo-5-fluorophenyl isothiocyan
- Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-w
- Troubleshooting Purific
- Recent advancement in the synthesis of isothiocyanates. (2023).
- 2-Bromo-5-fluorophenyl isothiocyan
- 2-BROMO-5-FLUOROPHENYL ISOTHIOCYAN
- 1027513-65-0 2-BROMO-5-FLUOROPHENYL ISOTHIOCYAN
- This compound | 1027513-65-0. (n.d.). Sigma-Aldrich.
- This compound | 1027513-65-0 (Altern
- Technical Support Center: Purification of Crude Aluminum Thiocyan
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).
- 2-Bromophenyl isothiocyan
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (2025). Benchchem.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
- 2-Bromo-5-fluorophenylisothiocyan
- Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. (2025). Benchchem.
- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (2015).
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013).
- Synthesis Of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran. (2010). Globe Thesis.
- Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? (2015).
- 2-Bromo-5-fluorophenyl isothiocyan
- CAS 1027513-65-0 2-bromo-5-fluorophenyl isothiocyan
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2014). Russian Journal of Organic Chemistry.
- 2-Fluorophenyl isothiocyanate. (n.d.). PubChem.
- Recent Advancement in Synthesis of Isothiocyan
- A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. (2025). Benchchem.
- Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. (2011). Sciencemadness Discussion Board.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. Page loading... [guidechem.com]
- 3. 1027513-65-0 this compound [chemsigma.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 2-Bromo-5-fluorophenyl Isothiocyanate
This guide, curated for researchers and professionals in drug development, offers in-depth technical support for optimizing the synthesis of 2-Bromo-5-fluorophenyl isothiocyanate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and enhance your reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering plausible causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting aniline: The 2-bromo-5-fluoroaniline may be impure or degraded. 2. Deactivated aniline: The electron-withdrawing bromine and fluorine atoms reduce the nucleophilicity of the aniline, making the initial reaction with the thiocarbonyl source sluggish.[1] 3. Inefficient dithiocarbamate salt formation (CS₂ method): The equilibrium may not favor the formation of the dithiocarbamate salt, especially with electron-deficient anilines.[1][2] 4. Moisture in the reaction: Thiophosgene and intermediate thiocarbamoyl chlorides are sensitive to hydrolysis. | 1. Verify aniline purity: Confirm the purity of 2-bromo-5-fluoroaniline via NMR or GC-MS. If necessary, purify by recrystallization or column chromatography. 2. Employ a two-step approach: For electron-deficient anilines, a two-step process often yields better results.[2] First, isolate the dithiocarbamate salt before proceeding to the desulfurization step. This allows for optimization of each stage. 3. Use a stronger base or a suitable solvent system: In the CS₂ method, a stronger base can help to drive the formation of the dithiocarbamate salt. The choice of solvent is also crucial for highly electron-deficient substrates. 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents, especially when working with thiophosgene. |
| Formation of a White Precipitate (Symmetrical Thiourea) | 1. Excess aniline: Unreacted 2-bromo-5-fluoroaniline can react with the newly formed this compound to form a symmetrical thiourea.[1] 2. Localized high concentration of aniline: If the thiophosgene is added too slowly or with poor mixing, localized areas of excess aniline can lead to thiourea formation. | 1. Use the amine salt: Employing the hydrochloride salt of the aniline can mitigate this side reaction as it is less nucleophilic than the free base.[1] 2. Maintain an excess of thiophosgene: Ensure that thiophosgene is always in slight excess during the reaction to rapidly convert all the aniline.[1] 3. Inverse addition: Add the aniline solution to the thiophosgene solution to maintain an excess of the latter. |
| Difficult Purification | 1. Presence of multiple byproducts: In addition to symmetrical thiourea, other side products may form depending on the chosen method. 2. Product instability: Aryl isothiocyanates can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amine.[3] | 1. Optimize reaction conditions: A cleaner reaction will simplify purification. Re-evaluate stoichiometry, temperature, and reaction time. 2. Choose an appropriate purification method: For thermally stable isothiocyanates, vacuum distillation can be effective.[4] Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is also a common and effective method. 3. Neutral workup: During the workup, avoid strong acids or bases to prevent hydrolysis of the isothiocyanate product. |
| Inconsistent Yields | 1. Variability in reagent quality: The purity of thiophosgene, carbon disulfide, or the desulfurizing agent can significantly impact the outcome. 2. Reaction temperature fluctuations: The formation of the dithiocarbamate salt and its subsequent conversion can be temperature-sensitive. | 1. Use high-purity reagents: Source reagents from reputable suppliers and consider purification or titration if quality is uncertain. 2. Maintain strict temperature control: Use an ice bath or a temperature-controlled reaction vessel to ensure a consistent temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main methods for synthesizing aryl isothiocyanates from the corresponding primary amine, 2-bromo-5-fluoroaniline:
-
The Thiophosgene Method: This is a direct, one-step reaction where the aniline reacts with thiophosgene (CSCl₂) in the presence of a base to form the isothiocyanate and two equivalents of HCl.[1]
-
The Carbon Disulfide (CS₂) Method: This is a two-step process. First, the aniline reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[2]
Q2: Thiophosgene is highly toxic. What are the safer alternatives?
Due to the high toxicity of thiophosgene, the CS₂ method is often preferred. A variety of desulfurizing agents can be used in the second step, including:
-
Ethyl chloroformate
-
Tosyl chloride [5]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Iodine [1]
-
Hydrogen peroxide [6]
-
Sodium persulfate [6]
The choice of desulfurizing agent will depend on the substrate, desired reaction conditions, and scale.[6]
Q3: Why is my yield low when using a one-pot CS₂ method for 2-bromo-5-fluoroaniline?
2-Bromo-5-fluoroaniline is an electron-deficient aniline due to the presence of the bromo and fluoro substituents. Electron-deficient anilines are less nucleophilic and may react slowly or incompletely with carbon disulfide to form the dithiocarbamate salt intermediate.[1] For such substrates, a two-step process, where the dithiocarbamate salt is first formed and isolated before the addition of the desulfurizing agent, often leads to significantly higher yields.[6]
Q4: How can I tell if symmetrical thiourea has formed, and how can I remove it?
Symmetrical thioureas are typically crystalline solids with low solubility in common organic solvents used for purification, such as hexanes. Their formation is often observed as a white precipitate during the reaction or workup. If formed, it can often be removed by filtration from the crude reaction mixture before further purification of the desired isothiocyanate.
Q5: What are the best practices for storing this compound?
Aryl isothiocyanates should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. They are susceptible to hydrolysis, so moisture should be strictly excluded. It is advisable to store them in tightly sealed containers.
Experimental Protocols
Method A: Two-Step Synthesis via Dithiocarbamate Salt Formation (Recommended for Higher Yield)
This method is adapted from established procedures for the synthesis of aryl isothiocyanates and is optimized for electron-deficient anilines.[7][5]
Step 1: Formation of the Dithiocarbamate Salt
-
To a stirred solution of 2-bromo-5-fluoroaniline (1 equivalent) in a suitable solvent (e.g., ethanol or THF) at room temperature, add triethylamine (2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting aniline.
-
The resulting dithiocarbamate salt may precipitate from the solution. If so, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: Desulfurization to the Isothiocyanate
-
Suspend or dissolve the dried dithiocarbamate salt in a suitable solvent (e.g., dichloromethane or acetone).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the chosen desulfurizing agent (e.g., ethyl chloroformate or tosyl chloride, 1.1 equivalents) in the same solvent.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC/GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound.
Method B: One-Pot Synthesis using Thiophosgene (Caution: Highly Toxic Reagent)
This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 2-bromo-5-fluoroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/GC-MS.
-
Upon completion, carefully quench the reaction with cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Method A.
Visualizations
Caption: A logical workflow for troubleshooting low yield.
References
- Kaur, M., Kumar, V., & Kumar, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
- Skariya, A. A., & Pillai, A. D. (2021).
-
Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available from: [Link]
- Dains, F. B., Brewster, R. Q., & Olander, C. P. (1955).
- Patent CN107722008A. (2018).
-
Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available from: [Link]
- Shimizu, T., & Kamigata, N. (2023).
- Besson, T., Guillard, J., Rees, C. W., & Thiéry, V. (1998). New syntheses of aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, (6), 889-892.
- Chen, J., Wang, Y., & Wu, J. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 2296–2301.
- Kyriacou, S. V., & Hadjipavlou-Litina, D. (2022).
- Sotelo, T., Lema, M., & Soengas, P. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 11(15), 2355.
- Ábrányi-Balogh, P., Németh, A. G., & Keserű, G. M. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(4), 1081.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Technical Support Center: 2-Bromo-5-fluorophenyl isothiocyanate Derivatization
Welcome to the technical support center for 2-Bromo-5-fluorophenyl isothiocyanate (BFPITC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content is structured to explain the "why" behind experimental choices, ensuring a robust understanding of the derivatization process.
Introduction to this compound (BFPITC) Derivatization
This compound is a derivatizing agent used to label primary and secondary amines, most notably the N-terminus of peptides and other amine-containing small molecules. This modification is primarily employed to enhance detection and improve chromatographic separation in reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. The underlying chemistry is analogous to the well-established Edman degradation, where an isothiocyanate reacts with a nucleophilic amino group under alkaline conditions to form a stable thiourea derivative.
The presence of bromine and fluorine atoms on the phenyl ring of BFPITC offers distinct advantages for analytical applications. The electronegative fluorine atom can modify the reactivity of the isothiocyanate group and the chromatographic properties of the resulting derivative. The bromine atom provides a characteristic isotopic signature in mass spectrometry, aiding in the identification of derivatized analytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound derivatization?
A1: The primary application of BFPITC derivatization is to covalently label primary and secondary amines in molecules such as peptides, amino acids, and biogenic amines. This labeling serves several purposes in analytical chemistry:
-
Enhanced UV detection: The phenylthiocarbamoyl (PTC) derivative formed introduces a chromophore, improving detection by UV-Vis spectroscopy in HPLC.
-
Improved chromatographic resolution: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase HPLC columns.[1][2]
-
Facilitated mass spectrometry analysis: The addition of the BFPITC moiety provides a predictable mass shift and a unique isotopic signature due to the presence of bromine, which simplifies the identification of derivatized molecules.
Q2: What is the optimal pH for the derivatization reaction with BFPITC?
A2: The derivatization reaction with isothiocyanates is pH-dependent. A mildly alkaline condition, typically between pH 8 and 9, is optimal for the reaction with primary amines.[3][4] In this pH range, the amino group is predominantly in its deprotonated, nucleophilic state, which is necessary to attack the electrophilic carbon of the isothiocyanate group. At lower pH, the amine is protonated and non-nucleophilic, inhibiting the reaction. At a very high pH (above 11), the isothiocyanate reagent itself can become unstable and prone to hydrolysis.
Q3: How should I store and handle this compound?
A3: this compound is a reactive chemical and should be handled with care. It is typically a liquid and should be stored at 2-8°C in a tightly sealed container to protect it from moisture and light.[5] It is advisable to handle the reagent in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can BFPITC react with other functional groups besides amines?
A4: While the primary target of isothiocyanates is amines, they can also react with other nucleophiles, particularly thiols (e.g., from cysteine residues), especially at a pH between 6 and 8.[3][4] However, the reaction with amines is generally favored under the recommended alkaline conditions (pH 8-9). Hydroxyl groups (e.g., from serine or threonine) are generally unreactive under these conditions.
Troubleshooting Guide
This section addresses common problems encountered during BFPITC derivatization and subsequent analysis.
Problem 1: Low or No Derivatization Yield
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incorrect pH | The amino group of the analyte is protonated and non-nucleophilic at acidic pH. | Ensure the reaction buffer is at a pH between 8.0 and 9.0. Prepare fresh buffer and verify the pH before use. |
| Degraded BFPITC Reagent | BFPITC is sensitive to moisture and can degrade over time. | Use a fresh vial of BFPITC or one that has been properly stored. Consider purchasing a new batch if the current one is old or has been improperly handled. |
| Insufficient Reagent | The molar ratio of BFPITC to the analyte may be too low for complete derivatization. | Increase the molar excess of BFPITC. A 10-fold or higher molar excess is a good starting point. |
| Presence of Competing Nucleophiles | Other primary or secondary amines in the sample matrix can consume the BFPITC reagent. | Purify the sample to remove interfering substances before derivatization. |
| Low Reaction Temperature | The reaction kinetics may be too slow at low temperatures. | Perform the reaction at a slightly elevated temperature, for example, 40-50°C, to increase the reaction rate. |
Problem 2: Multiple Peaks for a Single Analyte in HPLC
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Derivatization | Both the derivatized and underivatized forms of the analyte are present. | Optimize the reaction conditions as described in "Low or No Derivatization Yield." |
| Side Reactions | The analyte may have multiple reactive sites (e.g., polyamines), leading to partially and fully derivatized products.[6] | Increase the molar excess of BFPITC to drive the reaction to completion and favor the fully derivatized product. |
| Degradation of the Derivative | The thiourea linkage might be unstable under the analytical conditions. | Check the pH of the mobile phase. While generally stable, extreme pH conditions should be avoided. |
| Isomeric Products | If the analyte has multiple amine groups with different reactivities, isomeric products may form. | This is inherent to the analyte's structure. Optimize chromatographic conditions (e.g., gradient, column chemistry) to separate the isomers. |
Problem 3: Poor Peak Shape or Low Sensitivity in HPLC-MS
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the derivatized analyte in the mass spectrometer.[1][2] | Improve sample cleanup procedures before derivatization. Consider solid-phase extraction (SPE) to remove interfering substances. |
| Suboptimal MS Parameters | The ionization and fragmentation parameters in the mass spectrometer may not be optimized for the BFPITC derivative. | Perform a tuning and optimization of the MS parameters using a standard of the derivatized analyte. |
| Precipitation of the Derivative | The derivatized analyte may be less soluble in the mobile phase, leading to precipitation in the HPLC system. | Adjust the mobile phase composition, for example, by increasing the organic solvent content. Consider using a different organic solvent. |
| Carryover | The derivatized analyte may adsorb to surfaces in the HPLC system, leading to carryover in subsequent injections.[1][2] | Implement a robust needle wash protocol and consider a blank injection after a high-concentration sample. |
Experimental Protocols
Protocol 1: General Derivatization of a Peptide with BFPITC
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer at a concentration of approximately 1 mg/mL. A suitable buffer is 100 mM sodium bicarbonate, pH 8.5.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in a dry, water-miscible organic solvent such as acetonitrile or dimethylformamide.
-
Derivatization Reaction:
-
To 100 µL of the peptide solution, add a 10-fold molar excess of the BFPITC solution.
-
Vortex the mixture gently to mix.
-
Incubate the reaction at 40°C for 1 hour.
-
-
Reaction Quenching and Cleanup:
-
After incubation, the reaction can be stopped by adding a primary amine-containing reagent like ethanolamine to consume the excess BFPITC, although this is often not necessary if the sample is immediately diluted for analysis.
-
For HPLC-MS analysis, the reaction mixture can often be directly diluted with the initial mobile phase. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed to remove excess reagent and salts.
-
Visualization of Workflows and Mechanisms
Derivatization and Analysis Workflow
Caption: General workflow for BFPITC derivatization and analysis.
Reaction Mechanism
Caption: Reaction of BFPITC with a primary amine.
Mass Spectrometry Considerations
A key feature of using BFPITC is the characteristic isotopic pattern introduced by the bromine atom. Natural bromine is a mixture of two isotopes, 79Br (50.69%) and 81Br (49.31%), which are nearly equal in abundance and differ by two mass units. This results in a pair of peaks of almost equal intensity for any bromine-containing ion in the mass spectrum, separated by 2 Da. This "doublet" signature is a powerful tool for confirming the presence of a BFPITC-derivatized analyte.
Expected Mass Fragmentation
Caption: Predicted fragmentation of a BFPITC-derivatized peptide.
When analyzing MS/MS data, look for:
-
A y-ion series: These fragments will contain the C-terminus of the peptide and will not have the BFPITC modification.
-
A b-ion series: These fragments will contain the N-terminus and the BFPITC tag. The b1-ion will be particularly informative as its mass will correspond to the BFPITC-derivatized N-terminal amino acid residue.
-
The characteristic bromine isotopic pattern on the precursor ion and all b-ions.
References
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. ([Link])
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. ([Link])
-
New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. RSC Advances. ([Link])
-
The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules. ([Link])
-
Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Biomedical Chromatography. ([Link])
-
This compound. Oakwood Chemical. ([Link])
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF. ResearchGate. ([Link])
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. ([Link])
-
How anyone have experience with reacting amines with phenyl isothiocyanate?. Reddit. ([Link])
-
Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. ([Link])
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. ([Link])
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. ([Link])
-
Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Journal of the American Society for Mass Spectrometry. ([Link])
-
Advanced analysis of oligomeric proanthocyanidins: latest approaches in liquid chromatography and mass spectrometry based analys. Phytochemistry Reviews. ([Link])
-
Recent advancement in the synthesis of isothiocyanates. Chemical Communications. ([Link])
-
Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. ([Link])
-
A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications. ([Link])
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. ([Link])
-
Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega. ([Link])
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. ([Link])
Sources
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1027513-65-0 [sigmaaldrich.cn]
- 6. mdpi.com [mdpi.com]
Stability issues of 2-Bromo-5-fluorophenyl isothiocyanate in different solvents
Welcome to the technical support center for 2-Bromo-5-fluorophenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and handling of this reagent in various solvents.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur and nitrogen-containing heterocyclic compounds.[1] The isothiocyanate functional group (-N=C=S) is highly electrophilic, making it susceptible to reaction with a wide range of nucleophiles.[2] The presence of electron-withdrawing groups, such as bromine and fluorine on the phenyl ring, is expected to enhance the electrophilicity of the isothiocyanate carbon, increasing its reactivity but also potentially decreasing its stability in the presence of nucleophiles.
This guide will provide you with the necessary information to handle and use this compound effectively in your experiments, with a focus on mitigating stability issues related to solvent choice.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Like most isothiocyanates, this compound should be stored in a cool, dry, and dark place. It is sensitive to moisture and light.[3] The vial should be tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent hydrolysis. For long-term storage, refrigeration is recommended.
Q2: I received this compound as a solid. What is its melting point?
A2: The melting point of this compound is reported to be in the range of 36-38 °C.[4] Depending on the ambient temperature, it may be a solid or a low-melting solid.
Solvent Selection and Stability
Q3: Which solvents are recommended for dissolving and reacting this compound?
A3: Aprotic solvents are the preferred choice for dissolving and reacting this compound.[5] The stability of isothiocyanates is significantly higher in aprotic solvents compared to protic solvents.[5] Recommended aprotic solvents include:
-
Acetonitrile (ACN): Often an excellent choice due to its polarity, which can help dissolve the compound, and its aprotic nature, which minimizes degradation.[5]
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM) [1]
-
Toluene
-
N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): While aprotic, these solvents should be used with caution as they are hygroscopic and can contain water impurities that may lead to hydrolysis. Ensure they are anhydrous grade.
Q4: Can I use protic solvents like alcohols or water with this compound?
A4: Protic solvents are generally not recommended for storage or for reactions where the stability of the isothiocyanate is critical.[5] These solvents contain acidic protons and can act as nucleophiles, leading to the degradation of the isothiocyanate.[6]
-
Water: Isothiocyanates can hydrolyze in the presence of water, especially under neutral or alkaline conditions, to form the corresponding amine (2-Bromo-5-fluoroaniline).[6][7]
-
Alcohols (e.g., methanol, ethanol): Alcohols can react with isothiocyanates to form thiocarbamates.[5]
If a protic solvent is absolutely necessary for your reaction, the reaction should be performed at low temperatures and for the shortest possible time to minimize degradation. Acidic conditions can help to suppress the hydrolysis of isothiocyanates.[5][6]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Problem 1: My solution of this compound in an aprotic solvent (e.g., DCM, THF) has turned cloudy or a precipitate has formed.
-
Possible Cause 1: Moisture Contamination. Even in aprotic solvents, trace amounts of water can lead to the slow hydrolysis of the isothiocyanate. The resulting 2-Bromo-5-fluoroaniline can then react with remaining isothiocyanate to form an insoluble N,N'-disubstituted thiourea.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly opened or properly dried anhydrous solvents.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Filtration: If a precipitate has formed and you need to use the solution, you can try to filter it. However, the concentration of the active isothiocyanate will be lower than expected. It is best to prepare a fresh solution.
-
Problem 2: My reaction with an amine to form a thiourea is giving low yields or multiple products.
-
Possible Cause 1: Degradation of the Isothiocyanate. If the isothiocyanate has been stored improperly or dissolved in a non-ideal solvent, it may have partially degraded, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the this compound by techniques like NMR or IR spectroscopy before use.
-
Fresh Reagent: Use a fresh vial of the isothiocyanate or a freshly prepared solution.
-
Reaction Conditions: The reaction between an isothiocyanate and a primary or secondary amine is typically fast and exothermic.[8] It usually proceeds well at room temperature.[9] If you are getting low yields, it is more likely a reagent stability issue than a problem with the reaction conditions.
-
-
Possible Cause 2: Presence of Water in the Reaction Mixture. Water can compete with the amine nucleophile, leading to hydrolysis of the isothiocyanate and formation of byproducts.
-
Troubleshooting Steps:
-
Dry Reaction Setup: Ensure all glassware is oven-dried before use.
-
Anhydrous Reagents: Use anhydrous solvents and ensure your amine reactant is also dry.
-
Problem 3: I am observing an unexpected peak in my LC-MS or NMR that corresponds to the mass of 2-Bromo-5-fluoroaniline.
-
Possible Cause: Hydrolysis. This is a clear indication that your this compound has undergone hydrolysis.[6]
-
Troubleshooting Steps:
-
Review Solvent Choice: If you are using any protic solvents, switch to anhydrous aprotic solvents.
-
Check for Moisture: Meticulously dry all solvents and reagents and protect the reaction from atmospheric moisture.
-
pH control: If working in an aqueous environment is unavoidable, maintaining a low pH can slow down the rate of hydrolysis.[5]
-
Solvent Compatibility and Stability Summary
The following table provides a summary of the compatibility and stability of this compound in common laboratory solvents. This information is based on the general reactivity of aryl isothiocyanates.
| Solvent | Type | Compatibility/Stability | Notes |
| Acetonitrile (ACN) | Polar Aprotic | Excellent | Recommended for storage and reactions.[5] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Good | Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Can contain peroxides; use freshly distilled or inhibitor-free for best results. |
| Toluene | Nonpolar Aprotic | Good | Good for reactions at various temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Fair to Good | Must be anhydrous. Can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Fair to Good | Must be anhydrous. Can be difficult to remove. |
| Methanol (MeOH) | Polar Protic | Poor | Reacts to form methyl thiocarbamate.[5] |
| Ethanol (EtOH) | Polar Protic | Poor | Reacts to form ethyl thiocarbamate.[5] |
| Water (H₂O) | Polar Protic | Very Poor | Hydrolyzes to 2-Bromo-5-fluoroaniline, especially at neutral to high pH.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thiourea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine to form a disubstituted thiourea.[9]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the stirring solution of the amine, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: The reaction is often rapid and may be slightly exothermic.[8] Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
If the thiourea product precipitates from the reaction mixture, it can be isolated by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
-
Purification: The crude thiourea can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of DCM and hexanes) or by column chromatography on silica gel.
Visual Guides
Decision Tree for Solvent Selection
The following diagram provides a decision-making workflow for selecting an appropriate solvent for your experiment involving this compound.
Caption: Degradation of this compound.
References
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of isothiocyanates via a hydrolysis reaction of the glucosinolate by the myrosinase enzyme. Retrieved from [Link]
-
PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Retrieved from [Link]
-
Redalyc. (n.d.). Mechanism of action of isothiocyanates. A review. Retrieved from [Link]
-
SciELO Colombia. (2013). Mechanism of action of isothiocyanates. A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction process for the synthesis of isothiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). Allyl Isothiocyanate. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2023). Reaction of isothiocyanate. r/OrganicChemistry. Retrieved from [Link]
-
Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Retrieved from [Link]
-
ChemSigma. (n.d.). 1027513-65-0 this compound. Retrieved from [Link]
-
ChemRxiv. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Cambridge Open Engage. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactivity and stability of selected flavor compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenyl isothiocyanate. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescein isothiocyanate stability in different solvents. Retrieved from [Link]
Sources
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling and Stability of 2-Bromo-5-fluorophenyl isothiocyanate
A Note from Your Senior Application Scientist
Welcome to the dedicated technical guide for 2-Bromo-5-fluorophenyl isothiocyanate. As researchers and drug development professionals, we understand that the success of your synthesis hinges on the stability and reactivity of your starting materials. A common concern brought to our attention is the apparent "polymerization" of this reagent, often observed as the formation of insoluble precipitates or reaction "gunk."
It is critical to clarify that this compound does not undergo classical, chain-growth polymerization in the manner of monomers like styrene or acrylates. Instead, the issues encountered are almost always a result of degradation or undesired side reactions. The isothiocyanate functional group (-N=C=S) is highly electrophilic and, therefore, exquisitely sensitive to its environment. This guide is designed to provide you with the foundational knowledge and practical protocols to prevent these issues, ensuring the integrity of your reagent and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Is this compound prone to polymerization?
No, hazardous or spontaneous polymerization is not a documented characteristic of this compound under normal storage and handling conditions.[1][2] The term "polymerization" is often misused to describe the formation of insoluble byproducts. These are typically dimers or other small molecules formed from degradation pathways, not long-chain polymers.
Q2: What are the primary causes for the formation of insoluble materials?
The formation of precipitates is primarily driven by two chemical vulnerabilities:
-
Moisture Sensitivity: The isothiocyanate group reacts readily with water. This hydrolysis ultimately produces a substituted N,N'-bis(2-bromo-5-fluorophenyl)thiourea, which is often insoluble in common organic solvents.[1][3]
-
Reactivity with Nucleophiles: Isothiocyanates are designed to react with nucleophiles. Accidental exposure to amines, alcohols, strong bases, or even certain buffer components can lead to the formation of unwanted thioureas, thiocarbamates, or other adducts.[1][4]
Q3: How should I properly store this compound to ensure its longevity?
Proper storage is the most critical factor in preventing degradation. We recommend the following conditions:
-
Temperature: Store refrigerated (2-8 °C). Do not freeze, as this can cause moisture to condense upon warming.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). After each use, flush the headspace of the container with inert gas before sealing.
-
Container: Keep the container tightly sealed.[4] Use the original supplier bottle, which is designed for reactive chemicals. If aliquoting, use clean, oven-dried glass vials with PTFE-lined caps.
-
Environment: Store in a desiccator or a dry cabinet to protect from ambient moisture.
Q4: What are the visible signs that my reagent has degraded?
The pure reagent should be a clear liquid or low-melting solid. Signs of degradation include:
-
Cloudiness or turbidity.
-
Formation of a white or off-white precipitate.
-
A significant color change. If any of these signs are present, it is highly recommended to use a fresh bottle of the reagent for your experiment to avoid compromised results.
Part 2: Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
| Problem Encountered | Probable Cause | Recommended Solution & Explanation |
| Reagent is cloudy or contains a solid precipitate upon opening a new or stored bottle. | Moisture Contamination: The bottle was likely opened in a humid environment, stored improperly, or the seal is compromised. | Action: Discard the reagent. Do not attempt to filter or use the supernatant, as it is likely saturated with degradation products. Causality: Atmospheric water hydrolyzes the isothiocyanate to an amine, which then reacts with the starting material to form a symmetric, insoluble thiourea. |
| During a reaction (e.g., thiourea synthesis), a large amount of insoluble material crashes out immediately. | Wet Reagents or Solvents: The amine, solvent (e.g., DCM, THF, DMF), or glassware was not sufficiently dry. | Action: Ensure all solvents are passed through a drying system (e.g., alumina column) or freshly distilled from an appropriate drying agent. Dry liquid amines over KOH or CaH₂. Ensure all glassware is rigorously oven- or flame-dried. |
| Reaction is slow, incomplete, and produces significant byproducts, especially when using a base. | Incompatible Base/Side Reaction: Use of a strong, nucleophilic base (e.g., NaOH, Et₃N in some cases) can compete with the desired reaction or catalyze degradation. | Action: For standard thiourea synthesis from an amine, a base is often unnecessary as the amine is a sufficient nucleophile.[5] If a base is required to deprotonate a substrate, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®). Causality: Nucleophilic bases can directly attack the isothiocyanate. |
| Product mixture darkens significantly upon heating. | Thermal Degradation: Isothiocyanates can be thermally labile, especially in the presence of impurities. | Action: Most reactions with isothiocyanates are exothermic and proceed readily at room temperature or with gentle cooling (0 °C).[6] Avoid heating unless absolutely necessary and validated by literature for the specific transformation. Monitor the reaction closely by TLC to avoid prolonged reaction times. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing issues with this compound.
Caption: Troubleshooting logic for isothiocyanate-related issues.
Part 3: Best Practices & Protocols
Adhering to a validated protocol is the best way to ensure reproducible, high-quality results.
Protocol 3.1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the bottle for a secure seal. Place it in a designated, refrigerated (2-8 °C) storage area immediately.
-
Preparation for Use: Allow the bottle to warm to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold liquid.
-
Dispensing: Work in a well-ventilated fume hood. Use a clean, dry syringe or pipette to withdraw the required amount. Perform this under a positive pressure of inert gas (Argon or Nitrogen).
-
Resealing and Storage: Before resealing, flush the headspace of the bottle with a gentle stream of inert gas for 10-15 seconds. Tightly cap the bottle, wrap the cap with Parafilm® for extra security, and return it to the refrigerated desiccator.
Protocol 3.2: General Protocol for Thiourea Synthesis
This protocol describes a typical reaction between this compound and a primary amine, incorporating best practices to prevent side reactions. The synthesis of thioureas from isothiocyanates is a robust and widely used "click-type" reaction.[5][7]
-
Glassware Preparation: Ensure all glassware (reaction flask, stir bar, syringe) is oven-dried (120 °C) for at least 4 hours and allowed to cool to room temperature in a desiccator under vacuum.
-
Reagent Preparation:
-
Use anhydrous solvent (e.g., Dichloromethane or THF).
-
Ensure the amine substrate is dry and pure.
-
-
Reaction Setup:
-
Assemble the reaction flask under a positive pressure of Argon or Nitrogen.
-
In the flask, dissolve the primary amine (1.0 eq.) in the anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Begin stirring the solution at room temperature.
-
-
Addition of Isothiocyanate:
-
Slowly add this compound (1.0 eq.) dropwise to the stirring amine solution via syringe.
-
If the reaction is vigorous (exothermic), place the flask in a cool water bath to maintain room temperature.
-
-
Reaction Monitoring:
-
The reaction is often complete within 1-2 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent (usually the isothiocyanate).
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude thiourea is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Hexanes/Ethyl Acetate) or by flash column chromatography on silica gel if necessary.
-
Recommended Experimental Workflow Diagram
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. thaiscience.info [thaiscience.info]
- 4. fishersci.com [fishersci.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Removal of unreacted 2-Bromo-5-fluorophenyl isothiocyanate from reaction mixture
Welcome to the technical support guide for handling 2-Bromo-5-fluorophenyl isothiocyanate. This center is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent and may encounter challenges in its removal from reaction mixtures. The following sections provide troubleshooting guides and detailed protocols grounded in chemical principles to ensure the successful purification of your target compounds.
Quick Reference Guide: Removal Strategies
For experienced professionals, this table provides a summary of the most effective methods for removing unreacted this compound.
| Method | Principle | Best For | Key Considerations |
| Nucleophilic Quenching | Covalent modification of the isothiocyanate (-N=C=S) group into a more polar thiourea derivative using an amine. | Most common scenarios where the desired product is stable to amines. | Choice of amine affects the polarity and solubility of the byproduct. Ensure complete reaction before workup. |
| Chromatography | Separation based on differential polarity between the isothiocyanate and the desired product. | When the product has a significantly different polarity from the starting material. | The isothiocyanate is relatively non-polar. Reverse-phase or normal-phase can be effective. |
| Liquid-Liquid Extraction | Partitioning the isothiocyanate into an immiscible organic phase, away from a more polar product. | Cases where the desired product has high aqueous solubility or can be protonated/deprotonated to become water-soluble. | Generally insufficient on its own; often used as a preliminary cleanup step. |
| Distillation | Separation based on differences in boiling points. | Large-scale industrial production where the product is thermally stable and non-volatile. | Requires significant difference in boiling points and thermal stability of the desired compound.[1] |
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Category 1: Initial Workup & Quenching Strategies
Q1: My reaction is complete, but TLC analysis shows a significant amount of unreacted this compound. What is the most reliable way to remove it before purification?
Answer: The most robust and widely applicable method is nucleophilic quenching . The isothiocyanate functional group is highly electrophilic and reacts readily with primary or secondary amines to form N,N'-disubstituted thioureas.[2] This new thiourea byproduct is typically much more polar and has different solubility properties than the parent isothiocyanate, making subsequent removal by chromatography or extraction straightforward.
-
Recommended Quenchers:
-
n-Butylamine: A simple, effective, and inexpensive choice. The resulting thiourea is easily separable.
-
Tris(2-aminoethyl)amine (TREN): A polyamine that reacts to form a highly polar, often water-soluble, thiourea derivative that can be easily removed with an aqueous wash.
-
Amino-functionalized Silica Gel: This solid-supported scavenger is an excellent choice for simplifying purification. The unreacted isothiocyanate is captured on the solid support, which is then removed by simple filtration.
-
Q2: How do I choose the right quenching amine for my specific reaction?
Answer: The choice depends on the properties of your desired product. Consider the following decision workflow:
Caption: Decision workflow for selecting a quenching agent.
Category 2: Purification Challenges
Q3: I tried quenching the reaction, but the resulting thiourea byproduct is co-eluting with my product during column chromatography. What should I do?
Answer: Co-elution indicates that the polarity of your product and the thiourea byproduct are too similar. You have two primary options:
-
Re-run the Quenching with a Different Amine: If you used a simple amine like butylamine, repeat the quenching step on your impure material using an amine that will create a more dramatic polarity shift. Using a diamine or a more polar amine (e.g., one with a hydroxyl group like ethanolamine) will generate a much more polar thiourea that should adhere strongly to the silica gel.
-
Optimize Chromatography Conditions:
-
Solvent System: Switch to a solvent system with different selectivities. If you are using Hexanes/Ethyl Acetate, try a system containing Dichloromethane/Methanol or Toluene/Acetone.
-
Gradient: Use a shallower gradient during elution to improve the resolution between the two compounds.
-
Alternative Media: If normal-phase silica gel fails, consider reverse-phase chromatography (C18), where the elution order will be inverted. The non-polar isothiocyanate (if not quenched) would elute late, while polar compounds elute early.
-
Q4: Can I remove this compound without quenching it first?
Answer: Yes, direct purification is possible if the polarity difference between your product and the unreacted isothiocyanate is substantial.
-
Physicochemical Properties for Consideration:
-
Direct Chromatography Strategy:
-
Normal-Phase (Silica Gel): If your product is significantly more polar (e.g., contains alcohols, amines, or carboxylic acids), the isothiocyanate will elute much earlier. You can use a non-polar solvent system like Hexanes/Ethyl Acetate to effectively separate them.
-
Reverse-Phase (C18): If your product is highly polar, it will elute quickly with a high-aqueous mobile phase (e.g., Water/Acetonitrile), while the non-polar isothiocyanate will be strongly retained and elute later.
-
Category 3: Safety & Handling
Q5: Are there any specific safety precautions I should take when working with this compound?
Answer: Absolutely. Isothiocyanates as a class, and this compound specifically, require careful handling.
-
Hazards: this compound is toxic if swallowed, harmful in contact with skin, and causes severe skin and eye irritation or burns.[9][10][11] It may also cause allergic skin reactions and respiratory irritation.[9][10] It is a lachrymator, meaning it can cause tearing.[9][10]
-
Required PPE: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including:
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
A flame-resistant lab coat
-
-
Handling: Avoid heating the compound unnecessarily, as this can increase its vapor pressure. Ensure all reaction vessels are properly sealed or vented into a scrubbing system if necessary. In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous waste according to your institution's guidelines.
Detailed Experimental Protocols
Protocol 1: General Quenching Procedure with n-Butylamine
This protocol describes the conversion of unreacted this compound into its corresponding thiourea derivative.
Caption: Reaction and workflow for quenching with an amine.
Steps:
-
Once your primary reaction is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Add n-butylamine (typically 1.5 to 2.0 equivalents relative to the initial amount of the isothiocyanate) dropwise.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.
-
Monitor the disappearance of the this compound starting material spot by Thin Layer Chromatography (TLC). You should see the appearance of a new, more polar spot corresponding to the thiourea.
-
Once the isothiocyanate is fully consumed, proceed with your standard aqueous workup and extraction procedure. The thiourea byproduct can now be easily separated via column chromatography.
Protocol 2: Flash Column Chromatography for Separation
This protocol provides a starting point for purifying your desired compound from either the unreacted isothiocyanate or its thiourea byproduct.
Table: Suggested Chromatography Conditions
| Scenario | Stationary Phase | Mobile Phase System | Elution Profile |
| Separating Product from Unreacted Isothiocyanate | Silica Gel | Hexanes / Ethyl Acetate | The non-polar isothiocyanate will elute first. Your (more polar) product will elute later. |
| Separating Product from Thiourea Byproduct | Silica Gel | Hexanes / Ethyl Acetate or Dichloromethane / Methanol | The thiourea is highly polar and will have very low retention (Rf ≈ 0) in non-polar systems, often remaining at the baseline. Your (less polar) product will elute first. |
Steps:
-
Sample Preparation: Concentrate your crude reaction mixture (post-quenching and workup) under reduced pressure. Adsorb the residue onto a small amount of silica gel (~2-3 times the mass of the crude material).
-
Column Packing: Dry pack the column with silica gel in the chosen mobile phase. A typical starting point is a highly non-polar mixture (e.g., 98:2 Hexanes:EtOAc).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the non-polar mobile phase, collecting fractions.
-
Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., move from 2% EtOAc to 5%, 10%, etc.) to elute your compounds.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and concentrate to yield the final compound.
References
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC . National Center for Biotechnology Information. [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 . Patsnap. [Link]
-
This compound . Oakwood Chemical. [Link]
-
1027513-65-0 this compound . ChemSigma. [Link]
-
Cas 1027513-65-0,this compound . Lookchem. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables . MDPI. [Link]
-
Solubility for Common Extractable Compounds . Jordi Labs. [Link]
- Process of extracting isothiocyanates - Google Patents.
-
What would be the ideal way to quench excess thiophosgene after a reaction? . ResearchGate. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties . Organic Chemistry Data. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC . National Center for Biotechnology Information. [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents . MDPI. [Link]
-
Reaction of isothiocyanates with nucleophiles . ResearchGate. [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment . Cambridge Open Engage. [Link]
-
Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with sulfur nucleophiles . Springer. [Link]
-
Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects . National Center for Biotechnology Information. [Link]
-
Appendix A. Properties, Purification, and Use of Organic Solvents . ResearchGate. [Link]
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution . PubMed. [Link]
Sources
- 1. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1027513-65-0 [sigmaaldrich.cn]
- 4. 1027513-65-0 this compound [chemsigma.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound [oakwoodchemical.com]
Challenges in the scale-up synthesis of 2-Bromo-5-fluorophenyl isothiocyanate
Answering the complex challenges that arise during the scale-up synthesis of specialty chemicals requires a deep, mechanistic understanding of the reaction and a proactive approach to problem-solving. This Technical Support Center is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 2-Bromo-5-fluorophenyl isothiocyanate from the bench to larger-scale production.
As Senior Application Scientists, we understand that scale-up is not merely about multiplying reagent quantities. It introduces new variables in heat transfer, mass transfer, and reaction kinetics that can dramatically impact yield, purity, and safety. This guide is structured to anticipate these challenges, offering not just solutions but also the underlying chemical principles to empower you to make informed decisions in your process. We will move from common troubleshooting scenarios and frequently asked questions to detailed protocols and visual workflows, ensuring a comprehensive resource for your scale-up campaign.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, practical problems you may encounter during the synthesis.
Question: My reaction yield has dropped significantly after moving from a 1 L to a 20 L reactor. What are the most likely causes?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Inefficient Dithiocarbamate Salt Formation: The initial reaction between 2-bromo-5-fluoroaniline and carbon disulfide (CS₂) in the presence of a base is exothermic. In a larger vessel, localized overheating can occur if agitation is poor or cooling is inefficient. This can lead to the decomposition of the dithiocarbamate intermediate. Ensure your reactor's overhead stirrer is creating a sufficient vortex for homogenous mixing and that your cooling system can handle the increased thermal load.
-
Poor Desulfurizing Agent Dispersion: The subsequent decomposition of the dithiocarbamate salt requires effective mixing with the desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate).[1][2] On a larger scale, slow or incomplete addition can create pockets of unreacted intermediate. Consider subsurface addition of the agent to improve dispersion.
-
Extended Reaction Time: Reactions that are complete in 2 hours at the lab scale may require longer at a larger scale due to lower surface-area-to-volume ratios and mixing inefficiencies. Monitor the reaction progress using an appropriate analytical technique (TLC or HPLC) to determine the optimal reaction time for your specific setup.
Question: I'm observing a significant amount of a solid byproduct that is difficult to filter. What is it and how can I prevent its formation?
Answer: The most common solid byproduct in this synthesis is the symmetrical thiourea, formed from the reaction of your desired isothiocyanate product with any unreacted 2-bromo-5-fluoroaniline.
This side reaction becomes more prevalent if:
-
There is an excess of the starting amine. This can happen if the initial dithiocarbamate formation is incomplete. Ensure you are using a slight excess of carbon disulfide and base.
-
The desulfurization step is too slow. A sluggish conversion allows the newly formed isothiocyanate to find and react with the remaining starting amine.
-
There are localized "hot spots" in the reactor. High temperatures can accelerate the formation of the thiourea byproduct.
To mitigate this, ensure the complete conversion of the starting amine to the dithiocarbamate salt before proceeding with the desulfurization step. A slow, controlled addition of the desulfurizing agent at an optimal temperature is crucial.
Question: My final product is dark-colored and fails purity specifications, even after distillation. What impurities should I be looking for?
Answer: Dark coloration often points to thermal decomposition or high-molecular-weight byproducts.
-
Thermal Decomposition: this compound, like many isothiocyanates, can be thermally labile.[3] During vacuum distillation, if the temperature is too high or the residence time in the reboiler is too long, degradation can occur. Aim for the lowest possible distillation temperature by using a high-quality vacuum pump.
-
Residual Desulfurizing Agent Byproducts: Reagents like tosyl chloride can generate byproducts that may be difficult to remove.[1] An aqueous wash of the crude product before distillation can help remove these more polar impurities. For example, a dilute sodium bicarbonate wash can help remove acidic byproducts.
-
Elemental Sulfur: Some decomposition pathways can result in the formation of elemental sulfur, which can impart a yellow color.[4]
Consider analyzing your distilled product by GC-MS or LC-MS to identify the specific impurities, which will provide clues to their origin.
Frequently Asked Questions (FAQs)
This section covers broader topics related to the synthesis and handling of this compound.
Question: What is the recommended synthetic route for the multi-kilogram scale synthesis of this compound?
Answer: For large-scale production, the preferred method is the decomposition of a dithiocarbamate salt.[1][5] This route avoids the use of the extremely toxic and volatile thiophosgene.[6] The general two-step, one-pot process involves:
-
Reacting 2-bromo-5-fluoroaniline with carbon disulfide and a base (like triethylamine or sodium hydroxide) to form the dithiocarbamate salt in situ.
-
Adding a desulfurizing agent to decompose this salt into the final isothiocyanate product.
This method is generally safer, uses readily available reagents, and can be performed in standard chemical reactors.[7]
Question: What are the critical safety considerations for this process at scale?
Answer: Safety is paramount. Key hazards include:
-
Carbon Disulfide (CS₂): Highly flammable with a very low flash point and toxic upon inhalation. All transfers and reactions must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) under an inert atmosphere (nitrogen or argon) to prevent ignition of vapors.
-
Thiophosgene (if used): This reagent is extremely toxic, volatile, and corrosive.[8][9] It is strongly recommended to use safer alternatives.[1][4] If its use is unavoidable, specialized handling equipment, dedicated scrubbers, and continuous air monitoring are mandatory.[10][11]
-
Product Handling: this compound is classified as corrosive and causes severe skin burns and eye damage.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, an apron, and a face shield.
-
Exothermic Reactions: Both the dithiocarbamate formation and its decomposition can be exothermic. Ensure your reactor is equipped with adequate cooling capacity and temperature monitoring to prevent thermal runaways.
Question: How can I monitor the reaction's progress effectively?
Answer: At scale, pulling samples for analysis is key.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to track the disappearance of the starting amine and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any major byproducts. This is the preferred method for rigorous process control.[13]
-
Gas Chromatography (GC): Can also be used, particularly for monitoring the final product purity after distillation.[14]
Question: What are the optimal storage conditions for this compound?
Answer: The compound is a liquid and should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[15][16] The container must be kept tightly closed to prevent exposure to moisture, which can cause hydrolysis.[16] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to minimize degradation.
Data Summary and Protocols
Table 1: Comparison of Common Desulfurizing Agents
| Desulfurizing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Scale-Up Considerations |
| Tosyl Chloride | THF, Dichloromethane | 0 to RT | Readily available, effective for many substrates.[1][2] | Generates tosyl byproducts that need to be removed during workup. |
| Ethyl Chloroformate | Water, Toluene | 35 - 45 | Economical, often used in aqueous systems. | Reaction can generate CO₂ gas; ensure adequate venting. |
| Sodium Persulfate | Water | RT | "Green" reagent, works well in aqueous media.[17] | Requires aqueous workup; may not be ideal if product is water-sensitive. |
| Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane | RT | Byproducts are volatile (CO₂, COS, t-butanol), simplifying workup. | Reagent cost can be higher than other options. |
Scale-Up Experimental Protocol (Dithiocarbamate Route)
This protocol is a representative example for a ~1 mol scale synthesis. Caution: This reaction should only be performed by trained chemists in a suitable chemical reactor with appropriate safety controls.
Step 1: Dithiocarbamate Salt Formation
-
Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel with 2-bromo-5-fluoroaniline (209 g, 1.1 mol) and tetrahydrofuran (THF, 2 L).
-
Begin stirring and cool the reactor jacket to 0-5°C.
-
Under the nitrogen atmosphere, add triethylamine (122 g, 1.2 mol) via the addition funnel over 15 minutes, maintaining the internal temperature below 10°C.
-
Slowly add carbon disulfide (91 g, 1.2 mol) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting slurry at 5-10°C for an additional 2 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting amine.
Step 2: Desulfurization 6. In a separate vessel, prepare a solution of tosyl chloride (210 g, 1.1 mol) in THF (500 mL). 7. Add the tosyl chloride solution to the reaction mixture dropwise via the addition funnel over 2-3 hours. Maintain the internal temperature between 5-10°C throughout the addition. 8. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until HPLC analysis shows complete conversion.
Step 3: Work-up and Purification 9. Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt cake with THF (2 x 200 mL). 10. Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the THF. 11. To the resulting oil, add dichloromethane (1 L) and wash with saturated sodium bicarbonate solution (2 x 500 mL) followed by brine (1 x 500 mL). 12. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil. 13. Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.[12]
Visualized Workflows and Mechanisms
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues in the synthesis.
Diagram 3: Simplified Reaction Mechanism
Caption: Formation of the isothiocyanate via a dithiocarbamate intermediate.
References
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx. University of Connecticut. Retrieved from [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. ChemRxiv. [Link]
-
Manek Chemicals. (2020). Safety Measure to Follow When Working With Thiophosgene. Retrieved from [Link]
-
Shrestha, B., & DeLuca, R. J. (2023). Synthesis of Isothiocyanates: An Update. Molbank, 2023(3), M1688. [Link]
-
Nagy, K. N., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6617. [Link]
-
Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Available at [Link]
-
Wang, Y., et al. (2015). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 17, 2343-2347. [Link]
- CN102229551B - A kind of preparation method of isothiocyanate. (2013).
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]
-
Ye, L., et al. (2015). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 20(4), 6245-6256. [Link]
-
Meier, M. M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11, 3134-3142. [Link]
-
Tzani, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Applied Sciences, 12(19), 9515. [Link]
-
Lamy, E., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(19), 2516-2523. [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
Vlase, L., et al. (2011). A simple method for the quantification of isothiocyanates from mustard. UPB Scientific Bulletin, Series B, 73(4). Available at [Link]
-
Wang, Z., et al. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013).
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2022). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry, 46, 1243-1254. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Wang, Z., et al. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Taylor & Francis Online. [Link]
-
Patent 3611163. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 15. This compound [oakwoodchemical.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-5-fluorophenyl Isothiocyanate Reactions
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenyl isothiocyanate. The following sections are designed to address common challenges and questions encountered during the analytical monitoring of its reactions.
Introduction: The Challenge of a Reactive Intermediate
This compound is a bifunctional molecule containing a reactive isothiocyanate (-N=C=S) group and a halogenated aromatic ring. This structure makes it a valuable building block in medicinal chemistry, particularly for forming thiourea linkages with primary and secondary amines. However, the high reactivity of the isothiocyanate group necessitates careful and accurate monitoring to ensure reaction completion, quantify yield, and identify potential side products. This guide provides a comprehensive overview of the primary analytical techniques and addresses common troubleshooting scenarios.
Part 1: Choosing the Right Analytical Tool
Selecting the appropriate analytical method is the first critical step for successful reaction monitoring. The choice depends on the information required (e.g., qualitative vs. quantitative), the properties of reactants and products, and available instrumentation.
Frequently Asked Questions: Method Selection
Q: What is the best all-around technique for monitoring the conversion of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is generally the most robust and versatile method. It allows for the simultaneous quantification of the starting material, product(s), and potential impurities in a single run. The aromatic nature of the analyte provides strong UV absorbance, making it highly suitable for detection.[1]
Q: My product is a novel compound. How can I confirm its identity?
A: For identity confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the product, which is a critical piece of evidence. For unambiguous structure elucidation, ¹H, ¹³C, and particularly ¹⁹F NMR are required to confirm the connectivity of the atoms.[2][3]
Q: Can I use Gas Chromatography (GC) for my analysis?
A: While this compound is volatile, GC analysis can be challenging due to the thermal lability of many isothiocyanates.[4][5] High temperatures in the GC injection port can lead to degradation, forming artifacts that complicate the analysis.[6][7] If GC is the only option, careful optimization of the injector temperature is crucial, or a pre-analysis derivatization step should be considered.[8]
Q: I need a quick, qualitative check to see if the reaction is progressing. What's the fastest method?
A: Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent tool for a rapid qualitative assessment. The isothiocyanate group has a very strong and distinct absorption band around 2100 cm⁻¹. Monitoring the disappearance of this peak provides a direct indication of the consumption of the starting material.
Decision Workflow for Analytical Method Selection
This diagram outlines a logical process for selecting the most appropriate analytical technique.
Caption: Workflow for selecting an analytical method.
Part 2: HPLC Troubleshooting Guide
HPLC is the workhorse for this analysis, but it's not without its challenges. This section addresses the most common problems encountered.
Experimental Protocol: Standard HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to the moderate polarity of the analyte and its derivatives.[1] For higher resolution, consider columns with different stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) to exploit pi-pi interactions.[9][10]
-
Mobile Phase: A typical mobile phase consists of Acetonitrile (ACN) and Water. A starting gradient could be 50% ACN to 90% ACN over 10 minutes to elute all components.[1]
-
Detector Wavelength: Use a PDA detector to scan from 200-400 nm. The benzophenone core of similar molecules absorbs strongly around 260 nm, which is a good starting point for monitoring.[1]
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it in a suitable solvent (e.g., 950 µL of ACN) to stop the reaction and prevent further conversion.
-
If particulates are present, filter the sample through a 0.45 µm syringe filter before injection.
-
Ensure the sample solvent is compatible with the mobile phase to prevent analyte precipitation and peak distortion.[11]
-
HPLC Troubleshooting Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The thiourea product may contain basic amine functionalities that interact with acidic silanol groups on the column packing.[9] 2. Column Contamination/Void: Buildup of highly retained compounds or a void at the column inlet. | 1. Modify Mobile Phase: Add a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phase components. This protonates the basic sites on the analyte and masks the silanols. 2. Flush Column: Flush the column with a strong solvent (e.g., isopropanol).[12] If the problem persists, reverse the column (if permissible by the manufacturer) and flush again. Replace the column if necessary. |
| Peak Fronting | 1. Sample Overload: Injecting too high a concentration of the analyte. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase.[11] | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Match Solvents: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[11][12] |
| Shifting Retention Times | 1. Mobile Phase Composition Change: Inaccurate mixing, evaporation of a volatile component, or degradation of a buffer. 2. Temperature Fluctuation: The laboratory or column oven temperature is not stable.[9][11] 3. Pump Malfunction: Leaks or faulty check valves causing inconsistent flow.[13] | 1. Prepare Fresh Mobile Phase: Ensure accurate measurements and keep reservoirs covered. Degas the mobile phase properly.[13] 2. Use a Column Oven: Maintain a constant, controlled temperature for the column.[11][14] 3. System Maintenance: Check for leaks, listen for unusual pump noises, and purge the pump.[13] |
| Poor Resolution | 1. Suboptimal Mobile Phase: The solvent strength or composition is not ideal for separating closely eluting peaks. 2. Column Aging: Loss of stationary phase or efficiency over time. | 1. Optimize Method: Adjust the gradient slope or switch to an isocratic method if possible. Try a different organic modifier (e.g., methanol instead of ACN) or a different stationary phase (e.g., Phenyl-Hexyl).[9] 2. Replace Column: Columns are consumables and have a finite lifetime. |
| Ghost Peaks | 1. Carryover from Previous Injection: The injector needle or loop is contaminated. 2. Contaminated Mobile Phase: Impurities in the solvents or water. | 1. Injector Wash: Implement a robust needle wash with a strong solvent between injections.[12] 2. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[11] |
Part 3: GC-MS Guide
Frequently Asked Questions: GC-MS Analysis
Q: Why do I see multiple peaks in my GC-MS chromatogram when I expect only my starting material and product?
A: Isothiocyanates can degrade under the high temperatures of a GC inlet, leading to the formation of other compounds like nitriles or thiocyanates.[5][6][7] This is a common artifact of the analysis method itself.
-
Troubleshooting Step: Systematically lower the injector temperature in 20°C increments to see if the abundance of the artifact peaks decreases.
-
Causality: By reducing thermal stress, you minimize on-instrument degradation, providing a more accurate representation of the reaction mixture.
Q: My isothiocyanate is not volatile enough for GC analysis. What can I do?
A: Derivatization is a common strategy to increase the stability and, in some cases, the volatility of analytes. Reacting the isothiocyanate with an amine or a thiol can create a more stable thiourea or dithiocarbamate derivative suitable for analysis.[4][15][16] This is particularly useful as it can be the same reaction you are trying to monitor.
Sample Preparation & Derivatization Workflow
Caption: Comparison of direct vs. derivatization workflows.
Part 4: NMR Spectroscopy Guide
NMR is unparalleled for structure confirmation. The presence of fluorine provides an additional, highly sensitive NMR handle.
Frequently Asked Questions: NMR Analysis
Q: I can't see the isothiocyanate carbon (-N=C=S) in my ¹³C NMR spectrum. Is my compound impure?
A: Not necessarily. This is a well-documented phenomenon. The ¹³C NMR signal for the isothiocyanate carbon is often extremely broad, sometimes to the point of being indistinguishable from the baseline.[17][18]
-
Causality: This broadening is caused by a combination of factors, including the nuclear quadrupole moment of the adjacent ¹⁴N atom and the chemical exchange dynamics related to the flexibility of the -N=C=S group.[17][18]
-
Solution: Do not rely on the direct observation of this carbon for confirmation. Instead, use 2D NMR techniques like HMBC to find a correlation from the protons on the adjacent aromatic ring to the isothiocyanate carbon.[18] Phenylisothiocyanate enriched with ¹³C at the isothiocyanate carbon can also be used as a probe.[19]
Q: How can ¹⁹F NMR help me monitor the reaction?
A: ¹⁹F NMR is an exceptionally powerful tool for this specific molecule.[2][20] The fluorine atom acts as a sensitive probe of its electronic environment.
-
High Sensitivity & No Background: The ¹⁹F nucleus is 100% abundant and highly sensitive, and there are no background signals in typical organic samples.[20]
-
Chemical Shift Changes: When the isothiocyanate group reacts to form a thiourea, the electron density on the aromatic ring changes. This will cause a distinct and measurable shift in the ¹⁹F NMR signal. You can integrate the signals for the starting material and the product to determine the reaction conversion.
-
Expected Shifts: While the exact shift depends on the solvent and specific product, you can expect the ¹⁹F chemical shift for fluorinated aromatic compounds to be in the range of -60 to -172 ppm.[21][22] A change of several ppm upon reaction is common.
Key Spectroscopic Data for Monitoring
| Technique | This compound (Starting Material) | Thiourea Product (Example) | Monitoring Rationale |
| FTIR | Strong, sharp peak at ~2100 cm⁻¹ (-N=C=S stretch) | Absence of peak at ~2100 cm⁻¹. Appearance of N-H (~3300 cm⁻¹) and C=S (~1250 cm⁻¹) stretches. | Disappearance of the highly characteristic isothiocyanate peak is a clear indicator of reaction progress. |
| ¹⁹F NMR | Sharp singlet at a specific chemical shift (δ_SM) | Sharp singlet at a new chemical shift (δ_Product) | The change in the electronic environment upon reaction causes a predictable shift. Integration of δ_SM vs. δ_Product allows for quantification of conversion. |
| ¹³C NMR | Aromatic carbons (110-150 ppm). Isothiocyanate carbon (~130-140 ppm, often very broad or invisible).[17][18][23] | Aromatic carbons (110-150 ppm). Thiourea carbon (~180 ppm, typically sharp and easily observed). | The appearance of the sharp thiourea carbonyl (C=S) peak is a definitive marker of product formation. |
| LC-MS (ESI+) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ corresponding to the mass of the adduct. | Confirms the molecular weight of the starting material and the expected product. |
References
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH72K8JQmg8T74PvnXwx0ZsnW6QR9okjpIa_E8c6gSC2kY6a3ILJF_9NR9I4X-PE5dJQJxyk6uwkGHu23jD7TWH-O19q0u8velDNduilL22-wQAymg2Tq7d-z-ZCY-u0B-bYEk=]
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEpSTRNcagn6926wuA6gdwToGV0tplnQIs8t3TD8jlzcKmF-jHTpcefJZ0jhPcIMeL4YD1MnRWHkmXuK1GBV6DuRN8VkeQ4NX4EFQKeRIez8C0mYEWHY3U7jftGkDRViZdesiKXDZhY1qlY14sZqEs-CFjdb6yUYGNye4TSyeEf79hpsL8bUSzhDVO_KtPZfF8xfQx2DEQAG7iE1UilmGtIB1pq6z83OP4S2oq1TVY9nMLg5haMPqxcV5DjEbSW4_WAW1eA2V]
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_oZt-5BrPh5ingV4ecFHEo6eSTE2H1C1rezyDtpWTlsxmGK-8CrSGGOXW-L5ixLR3WqzeLs0GRFOuTFDlUWIANJKkAXlyr7HgQhlas-DDO3FVh1oCTyEhqrfOuJkSFA==]
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkPfuZR0wVRDuUf5HCFYP0DjmiSl4IcDZBA7JvlrAOnqC6l-4rjpz4F0UIFoxzvBvf-Sy9Y73jPtM0aTtJUMoN-c-Aq6WHu9KV-oWSdlWTcGIxPblOAk0r9yx4_JCooX9O9TVEjiR_d1w8fw==]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSkWgJemxLjMXQn1vzq-UBArVwz0r1PL3ZYbbCkIvrrH9QE_bQhrBmXnawIPIuLnXrQKts1WfOKddU7ceCsuPpzJRU5AMa8J1riBspoycAjVo_k8NyLU8q64oT5MBpEBi_TEokOASHgbwTpw==]
- [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives]. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTDfpB6_ZYdB1-972Q7-KU1lAKprzhKKfgbmec7D9IFppjlGNEnqVVG3AZDEAOpE-Lotw-5oZP91NUgIWMYIrRQAOR635uHMKMUU3EKQmpg1iszukI-DwR-oWk4yzhAGl--74=]
- GC-MS analysis of volatile hydrolysis products from glucosinolates in Farsetia aegyptia var. ovalis. (n.d.). SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1NhGM8oYBXi_1GiBLmmoSaJv0q78qiXKdoWl0jP8R8hEkeKT-D3fSu1lmXtccVyMvDHOkJkWWQV8jZZaradDYs8d_jRxRXcLg2BOV78zp74urYbIpJi8AR0hmzMniXe3yp6UcgwaQJe286wAepYZfXP8q-yNyPHQuG0nc9Iq3YSUDsrGA9v9O6sOwfCOkAcAHJIHpQA==]
- GC-MS analysis of isothiocyanates and glucosinolates hydrolytic... (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFxcNJPtud7IAAtzxVTCo7jWaVODFetk2bTXVQ9ws73vifFLtS1EGFt1uaNNH06YsjuELd3jhHNil4Hox5MkSTKAMvmve6YjUr3YPsP0D3D7v2gx0Voy5KQ1ccWE0jXoipszM7hp8C9p75LsLMQR8fH7-tCaoI8U7BJ18KpjZEFBDCn5akBdZF2rb8xuIJp1YJhnTE00MSa8uxgt8avP6wYRQPm3X-_y2L_ZyM_dw6E9qqhQJRKxKQ8pWZxaZ_C39UN8Cu3iM=]
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwEPKzbc1yoXcDX-7xZX7iNvTNKSMhUgE4_4qiN4VIGplI6czglDLMwo-oJ19-99yFM9bF4vz3WfKOq_LL4KRbFqv9qm0zy1sVbVVKJrwqZOgxfvFbns5m7WZ2nIrNYluxKpfGYq2YaWRchXbw96D9-bUJi0rWUR0=]
- Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnQ9_E5QP_xSGdbSM9SjzA0gpdtum8RlfU-4GfgXHD5v0Tw_2LyVYHBfez54KJ6KbyKYkk9WGVGBZERjX1uRx8C_BZGyGC17IwziQdQYXoQqwRFeHqvXcrUazMbS0sTpvtCsdOZJ0qFXbvnPoP10lwAy4qVV4o4VchByZGgswXyqeLgcl3ov_Rk_o5zBDC3HZIT1LBoRauz2VokHmNJ9sc8mfJTGo92g8CkasgaWN3qCHMnxT0ulZpMwyoCez-WRUTiV-sBpTSCq7UFBr83-zOCz1HT8o03MiVUWSVJjAKDhxKuvMkg2Ge2fCi1XBSg22NBWW-Q8I=]
- Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.
- A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9C6Su4DYmJveOhI8-TPGjPMm3kCFgTo9lYr5a1r3LOb6SWHiCFdqgHpTAGb3QvGYQs7Odvlnqnd7Yd0uv_vxW9yl6RJWXfPpUjzBmSJ7_9zCtgf5-sgeTzJN1x-fcATOIDkwvLpgMISzff0k4tfk385v4EVRy_ONz6j5CKRi6FZsOk2RbbhhWKjvM0qVUsGUfznAHoqykXj2A4xq6Shh2OEObTqr1KDV5RGM=]
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlAi-7p4gU_o3gIhTJqUmIO99FpyYS3BKLwSxPEn0kxzuGSv6SR6dmjkOX1Np9YOqtXXu9ZsDiByYt5rJXz6zHx63K8hAygjnc3R0JF9kyTr2CxbHR2UgK53pyNcoSaF1YjpzRbEb3vYzL]
- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElaXDMVTEME2aXYn3wPBB1m48eVN5YxdBt2XvX_I8q5SSN3D8cSsxLtUE8rlZD8ioDA_Y3TEP2q2P0X9Mv-GtRYKSAqVNF3J-oQ33e-02XjCG3HrfzSG2V1Vp-FDIkvD5hzLnmSXLUFctlT_vpwG4Qt_69Ro7Uw5jlZ72d_sDHFOiWlNpXrvAnJQ_QMQ1rSN1EM6Nl1RCNijv_aei8OK1HrbpLtgddYNhrg6XP2NziuoE4xiBgPF66nT3pGK085CJRD813xta9Gg==]
- Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsJTQbnNGZlHWopvJesB4RT-9-ngNcJakuxnhFABitwxItkAhRA_MCLsJbEQovAv6tu-_dMbTK-8imCtbh2ZsPzFI8Z6cpylJ0ADuYoq2dNVn6lo85jLMaAPwxORiRHThxegw=]
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDm070d06myyPDlUcNqjSogknZ6JTfrZtcXZqWgBqL9KF0PhRkXVV9uXmTcNKaCshbahuiSVvnMAq-wkoc7Q6PXtFdMbmLc1tM-yL2Mf8Axu4oQ0wVoJ3r8gUMWm9G769g8BJhozJeksrcBxI_Nw8AyWOD1_t-V9hATCAuCqw9F1cObbEYbKwAScrw-kCub9eNlte8KUDsvMtOW6ESJ8uYJ8Qx2u3rH0yFz3X3VVE3r7oy5cii]
- Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... (2015). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEioNcJxgQdfKpH3JzBmXJ75zk6WYZEJr9vRFUvtAI3AqqcSJVKcAijDq_RbIt1dqUEIADwYFij4RMkk4r6kYJ14OJldvNcXQMdDK199-5UJ2j-tSXZBINavaPjdTnEgptWnho=]
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJjQ954rmf2bwFa-prtcfbS7rhI_Tn6Bg0lGoW6DoxS72mkPOrsKjmq8-1Mw9hC73i9fFT8FGPgbhL7IDyjw9vR8NfL6SvqFJHIfPjZqGbtEWu0asvpuyCXzhbAjwyZdSIdAnGXQ1YgCHcv6o-MwRorbA=]
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). eScholarship.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWc5WJl_TdczEJBV_QjdHzjDfUgA-_DrCBijfQITullwwsZ_EOv3y3Wf9gmax5ykCszHZKBlNr5Y42t_r9omOorYpdFAwtX4ZMkJDfpOWekWy4f2i3WjH79blhlanlA4E9RlS2WJivJxW_6pMzpk4OS_qFxRwXxTBxUEVEpj3gDb0cRoWR9a0SVIPtmRFKWp5MXTGfOnhPpwu9_dpr0w==]
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl7cSnculTHMnNFm14lqQy3hZ_n3JarzVWLQB9VqKTbl8HpQQ1rRWcloVzO89dmaO6YSuBPR_Uou0etqOiA-e_WUNHbpZDsALU7QACqj5uvax5os72SqHRYdxQaGH5_tD6-7R_PiFjgKuKAUHqr8P9ji40zgrwnrDip3gq89jNxZiAXhvuqmd_iyCj]
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELDPuHNiXA_COlrumEuMmRjsSMVGkndFdIpxP53iCqzN6IdYI25PV0eXnr1gijPil9DmliDid5zE2wTP4IWdzEhfX2YbB4Z4jjLc4CTITgpDCb9Po4JTCyoACs-aKJMbHthw==]
- A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMlnv3bkLukx5wsjO98E5Kg4Ch0FRZPo2fH5i1n1R2XS-3DUkcUCWqsBSzU-hMdtsCCQi5f4CqFgvf2g6ve8wwMWDkfJ7BEkxow04HN5QsiInZ0w3jAZVdAo5Txgdf39duAPWbLMHb4iqRsL2VBznABoocRpzQ2O3p9f0WiA==]
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFOF2bCaP45V3pHIbSLm8_utBNobO89OEmxiNdJ_b9A1yM1YPB1eUualdQms41eyOA-9Db0jQ7TmK4NZJqsgXENB5SMz2Qe3JZSQ-V-cETMNLTEEF-OA86PsF7koNcqterCPIM9Eev]
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjT89qL8sdYahoqsE9DVAi8ZK2GeE_ufIhLV9QPdf0B5q2NosSshaLDICI3KByA7SV3fFfVY3IA6_wBKF4yWxG8kJaUNMQWubu0zYLEO-2XyaVAiQiXdKC-m3EoUchNDPHliNmkrl-WH5WUrOjzxxS_rtr6g==]
- Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7fFsahaen9KoerRXHOJCAA49qKj2v4iGqHUSWUUVnJrTFvfIRr0-1UX0ZPhh5jCeNfAJebPuVZHl9PJxWmqe0F3exg6PQ6NPRcml5jeurcd3u_srPjpWSeWSLs3rCKYqUgw==]
- HPLC Troubleshooting Guide. (n.d.). Washington State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUed2hapBgBwD2gq5pRUisO-QHl2JWKHbQ8BnE_PenEVkDgwk0bbm-Rkn_Nme9g6yKiSO8SDTWGvGiHMbjjw4mrt31PJTQzJbElargWgF7NvQSmDM-_4tqnVOr2LrEEWPfxpI6QL_2j-PYZl54FLWbjwlo7-vAjGF3dRTJTEA4_F-NmZMNgadtXtLW-hZK628qCJnIbQ==]
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcwxLXiuzqSrNzdIShzRmvkuURuBQNRp5SBO5HcAFnZjQWeoXj8N79WJCwLpZ5XHF5av46V7-fPlplbROxhmDuxMnkAX2C8gDusMKkirnkNiWGG4qk0hhp416Lr8y7AO8P7t8EQ6y5f11Or-8qpGZz3EYu9rge1wQulR7O]
- Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsRNm4yqSETCXm09h1_mELP01__ugASNCJdluIIWKz7HPt5rB1yRY92nbj8hnMcrURLTyef5Iii9U3czk0M4luD14r3FW7oc3-jhYu0BU8XKNaLTDzkiFHiDN7wwHCcHAQRBExDxsviuT9Tg==]
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr1YOKZkMWfj3PLYaJo-TsrC8TzThfHP6ZIn38Ki9PWWBINm_k009K7SMO74U0Ip9kgdQL2tgUuyJ6x5y0onfdzPwXhEtTMEfpdMkrSCAyJwxjCGLF_9iEtU7rQTQWrx5y-8YRtT-_AozKeQ1FBcrNtjituMCR38k1juANmAYlfGBfTLlQiLWq5mo6G5w7jbjbKhjju6IrosS2kie1SdsX7yt1LR7y6N2ZFwJ8Jenu4GzMwKMAuOei8-DaL6dL3hr3TkPvOimhEwh1H6s=]
- Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWAG6aqEzTY5MC7hui7Bbdlmc6tF_Lj5yUbO_B3kubIG-_dEp5tURlU8V9rRL43nyXkV-5Jvy1JQmqhvzp7hZnDb39JA3lYLTcTVQKMwrwFOyI9ixCRibr42p6l6af-hX3XLJlvesjqyEcdGQ=]
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE830CBFsmqE092zZaiXYb-sM-A1Yc1szqN6W4S2DR3eeVuk3iCvBKrJpWkZu4YqXXVCivwspspxRec1qT2FUu4YkL1-VZvbe5AYdi-kdWfa00-uV80DleB0MPHqdq4XagqaAGkk8XGaKF197zk90DMRfYSGKpgUWfbpW1pkDjq-zss1LbSe3vT4M-AUgr6CRGNV8tBi2oK80Yr7G9K]
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Scholars Research Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN6z7TKLjffdITERGBXF3RQ0MNNWJdfqypsrJvqJRMtKqaeOM5LRyQNDGLUq4iCAIBH6tsSiio08gnGJ3NFsmS_4UPyGin6Pletf4RnaYuJrxirfm_CMOt7n2juAYiU2PufHGoaq-giFn4KXHQkUQ1NwxF9kVlBY3soecunKNgKRVkM2E3u-7b_rQV5Ep3n32JT2B1PHVLtNN5oIv6JF3xfaYCKnrDHxPhnpe47ncAnzCd4EVIGDakmhiy2b0lm9NJHKQg_Ri2GLXUYwJPYMFlWTo_w_cNUY1rUH4fplwv0I16SYDYBqkp]
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFsIJjVYuQWuMO6MdU9bkrrwKm7p1uXris3eTBehLPw9aSopWxgzBPCD1bO2s__b50HPnDdZuedAKD4tiEH9-6RxrSURMyU1s6Tyh75B49QyUBHZqyWmWTlNDSh6qohcNfMUFzwfscmVqYn6w=]
- This compound 1027513-65-0 United States. (n.d.). Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3EslAIAUb3DFbeMkYLOayj5dUJsj_oxw17KOIfjSIBLg7wtZEffr17aEER_AgTwIsbnyXrBTd2fjVPpazHlhUUUi3snoFVE_A1LYcR5s8ODedvgJ-ux-LrLoEBOJzP94DPPRF20_hXX-m10aqT_nRwayoObTB-gOrwuAW6nI0DQz7-A2V3kM=]
- This compound. (n.d.). Oakwood Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkaShg5f4EnhJjNnqfrc0R-NLA9Jg46zQM9NqgpHRIp1YpLtMCZ9fP129YMpFQ-boebw9rk3gZs8EjWrbmZ4KLO0C2J2htTI5HfhzqzPlI1IrAaO6sEUtBSkYZP_Uz7aWSR7h3PS4ByTGW2eetircr-kr_FM7asynrK3plNXNWIklkKD-ALCInqnhCEWqxHp4pNRikKS4t]
- COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. (n.d.). Waters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjRth4uybPQQwRlfoo6T6tAq-eVzlqKfr0j5VtlgOzQYlJFm52k3PSmHaaWQzWssk1Mer7gEgdmi_chJ1gZ_76PjS6F64ERxK8hu-XeXmF4OKborg5zdd31Ail4i0uzkXh7nwHEBHGvpJyvcf-VbsPgMuybbKFASidvDNPpdhta-wELRj5t35OkKeburGx4BIkG5avipNz4ymnhdMXmxOjkARghLQCJuTZ9dHkGstmtUeM_CP0IBbq1hKK_wvZ3suSqBn-avyTE_MZy2vIe2JBE72FQF98adaAJayELakqeKUt8Zd0qNXH9EsYfBQviAnrk81IbXLcw_HK4nQwnq-0MV-fSn0tZtS1MSAewHLVXd9OvQjDs_CyvT7bdSiwP58rMxwY4V9TXkLGx-A-yaAmmbMSetADnwnSJEThC_OxfuwafGgK5_E1lyFB2Q==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. lcms.cz [lcms.cz]
- 11. halocolumns.com [halocolumns.com]
- 12. ijsdr.org [ijsdr.org]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. escholarship.org [escholarship.org]
- 23. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative reactivity of 2-Bromo-5-fluorophenyl isothiocyanate vs other isothiocyanates
For researchers, scientists, and professionals in drug development, the selection of reagents for bioconjugation, covalent inhibitor design, and synthetic chemistry is a critical decision that dictates experimental outcomes. Isothiocyanates (ITCs) are a versatile class of electrophiles, prized for their ability to form stable thiourea linkages with primary and secondary amines, and dithiocarbamate linkages with thiols. Their reactivity, however, is not uniform and is exquisitely sensitive to the electronic and steric nature of their substituents. This guide provides an in-depth comparison of the reactivity of 2-Bromo-5-fluorophenyl isothiocyanate with other commonly employed isothiocyanates, supported by an analysis of structure-activity relationships and detailed experimental protocols for direct comparison.
The Electrophilic Nature of Isothiocyanates: A Mechanistic Overview
The reactivity of isothiocyanates is centered on the electrophilic character of the central carbon atom in the -N=C=S functional group. Nucleophilic attack by an amine or thiol initiates the formation of a thiourea or dithiocarbamate, respectively. The rate of this reaction is governed by the electron density at this central carbon; electron-withdrawing substituents on the aryl ring enhance its electrophilicity, thereby increasing the reaction rate, while electron-donating groups have the opposite effect.
Caption: Reaction mechanism of an aryl isothiocyanate with a primary amine.
Predicting the Reactivity of this compound: An Analysis of Substituent Effects
To quantitatively predict the reactivity of a substituted aromatic compound, we can turn to the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. The Hammett constant (σ) for a given substituent provides a measure of its electron-donating or electron-withdrawing character. A positive σ value indicates an electron-withdrawing group, which accelerates reactions that are favored by a decrease in electron density at the reaction center.
For this compound, we have two halogen substituents:
-
Bromine (Br) at the ortho (2) position: Halogens are strongly electronegative and thus exert a powerful electron-withdrawing inductive effect (-I). They also possess lone pairs that can be donated to the aromatic ring via resonance (+R), but this effect is weaker than the inductive effect. The ortho position is complex due to the potential for steric hindrance.
-
Fluorine (F) at the meta (5) position: Fluorine is the most electronegative element and also exhibits a strong -I effect. From the meta position, the resonance effect is negligible.
Both bromine and fluorine are deactivating groups in electrophilic aromatic substitution, meaning they make the aromatic ring less reactive. However, for nucleophilic attack on the isothiocyanate carbon, their strong inductive electron withdrawal is expected to significantly increase its electrophilicity.
We can use Hammett constants for meta and para substituents to approximate the electronic influence:
| Substituent | σ_meta | σ_para |
| -Br | +0.39 | +0.23 |
| -F | +0.34 | +0.06 |
| -NO₂ | +0.71 | +0.78 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | +0.12 | -0.27 |
The positive σ values for both bromine and fluorine indicate their electron-withdrawing nature. The cumulative effect of a bromo and a fluoro group on the phenyl ring of this compound is therefore predicted to render it significantly more reactive than unsubstituted phenyl isothiocyanate.
Comparative Reactivity Profile
Based on the principles of electronic effects, we can establish a predicted reactivity order for a selection of common isothiocyanates.
| Isothiocyanate | Structure | Predicted Relative Reactivity | Rationale |
| This compound | 2-Br, 5-F-C₆H₃-NCS | High | Strong inductive electron withdrawal from both ortho-bromo and meta-fluoro substituents significantly increases the electrophilicity of the isothiocyanate carbon. |
| p-Nitrophenyl Isothiocyanate | 4-NO₂-C₆H₄-NCS | High | The nitro group is a very strong electron-withdrawing group through both induction and resonance, leading to high reactivity. |
| Phenyl Isothiocyanate | C₆H₅-NCS | Moderate | The unsubstituted phenyl ring provides a baseline for aromatic isothiocyanate reactivity. |
| Benzyl Isothiocyanate | C₆H₅CH₂-NCS | Low (compared to aromatic) | The aliphatic nature of the isothiocyanate makes it generally less reactive than its aromatic counterparts with electron-withdrawing groups.[1] |
| p-Methoxyphenyl Isothiocyanate | 4-CH₃O-C₆H₄-NCS | Low | The methoxy group is electron-donating through resonance, which reduces the electrophilicity of the isothiocyanate carbon. |
Note: This table provides a qualitative prediction of reactivity. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
Experimental Validation of Isothiocyanate Reactivity
To empirically determine and compare the reactivity of this compound, the following experimental protocols are recommended. These methods provide a robust framework for obtaining quantitative kinetic data.
Method 1: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for reactions with half-lives in the range of minutes to hours and allows for the direct monitoring of the consumption of reactants and the formation of the thiourea product.
Caption: Workflow for kinetic analysis of isothiocyanate reactivity by HPLC.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each isothiocyanate (e.g., this compound, phenyl isothiocyanate) in anhydrous acetonitrile.
-
Prepare a 100 mM stock solution of a model amine nucleophile (e.g., benzylamine) in anhydrous acetonitrile.
-
-
Reaction Initiation:
-
In a thermostated vial at 25°C, add the appropriate volume of acetonitrile.
-
Add the isothiocyanate stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding the amine stock solution to achieve a final concentration of 10 mM. Start a timer immediately.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 950 µL of a solution of 0.1% trifluoroacetic acid in acetonitrile/water (50:50).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Use a gradient elution, for example, from 20% to 80% acetonitrile in water (both with 0.1% TFA) over 15 minutes.
-
Monitor the elution of the isothiocyanate and the thiourea product by UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Generate a calibration curve for the isothiocyanate to correlate peak area with concentration.
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the data to the equation: ln([ITC]t/[ITC]₀) = -k_obs * t.
-
The second-order rate constant (k₂) can be calculated as k_obs / [Amine].
-
Method 2: Rapid Kinetic Analysis by Stopped-Flow Spectrophotometry
For very fast reactions (half-lives in the millisecond to second range), stopped-flow spectrophotometry is the preferred method. This technique allows for the rapid mixing of reactants and immediate monitoring of changes in absorbance.
Protocol:
-
Instrumentation and Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the observation wavelength to monitor a region where the thiourea product absorbs, but the reactants have minimal absorbance. This may require preliminary spectral scans.
-
-
Reagent Preparation:
-
Prepare a solution of the isothiocyanate (e.g., 0.1 mM in anhydrous acetonitrile) in one syringe.
-
Prepare a solution of the amine (e.g., 10 mM in anhydrous acetonitrile) in the other syringe. The large excess of amine ensures pseudo-first-order kinetics.
-
-
Data Acquisition:
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the increase in absorbance at the chosen wavelength over time. The instrument software will record the absorbance change as a function of time.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) can be fitted to a single exponential function to determine the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the amine in excess.
-
Conclusion
The reactivity of this compound is predicted to be significantly higher than that of unsubstituted phenyl isothiocyanate due to the strong electron-withdrawing inductive effects of the bromo and fluoro substituents. This enhanced reactivity makes it a valuable tool for applications requiring rapid and efficient conjugation or covalent modification under mild conditions. For researchers and drug development professionals, understanding these structure-activity relationships is paramount for the rational design and selection of isothiocyanate-based reagents. The experimental protocols provided herein offer a robust framework for the empirical validation of these principles and the direct comparison of the reactivity of this compound with other isothiocyanates of interest.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Agilent Technologies. (2014). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]
-
LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
Sources
A Researcher's Guide to the Validation of 2-Bromo-5-fluorophenyl Isothiocyanate as a Covalent Chemical Probe
This guide provides a comprehensive framework for the validation of 2-Bromo-5-fluorophenyl isothiocyanate as a chemical probe for researchers, scientists, and drug development professionals. In the pursuit of novel biological insights and therapeutic targets, the quality and characterization of chemical probes are paramount to ensure the reproducibility and reliability of experimental findings. This document outlines a rigorous, multi-faceted approach to characterize this specific isothiocyanate, comparing its potential performance with established covalent modifiers and providing detailed experimental protocols to empower researchers in their own validation efforts.
Introduction: The Imperative for Rigorous Chemical Probe Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the interrogation of its biological function in complex cellular systems.[1] For a chemical probe to be a reliable tool, it must undergo a stringent validation process to characterize its potency, selectivity, and mechanism of action.[2] Covalent chemical probes, which form a stable, long-lasting bond with their target protein, offer unique advantages, including the potential for high potency and the ability to directly identify target engagement.[3][4]
Isothiocyanates (-N=C=S) are a class of electrophilic compounds known to react with nucleophilic residues on proteins, primarily the thiol group of cysteine and the ε-amino group of lysine.[5][6][7] This reactivity makes them attractive candidates for the development of covalent chemical probes. This compound is a commercially available compound with potential as a chemical probe; however, to our knowledge, its comprehensive validation has not been publicly documented. This guide, therefore, serves as a roadmap for its characterization.
Profile of the Candidate Probe: this compound
Before embarking on a validation workflow, it is essential to understand the fundamental chemical properties of the candidate probe.
| Property | Value |
| Molecular Formula | C₇H₃BrFNS |
| Molecular Weight | 232.07 g/mol |
| Appearance | Liquid |
| CAS Number | 175205-35-3 |
The presence of the electrophilic isothiocyanate group is the key to its potential as a covalent modifier. The bromo and fluoro substituents on the phenyl ring can influence its reactivity, selectivity, and cell permeability.
A Proposed Workflow for the Validation of this compound
The following experimental workflow is designed to systematically evaluate this compound according to the established criteria for high-quality chemical probes.[8]
Caption: A three-phase workflow for the validation of a covalent chemical probe.
Foundational Characterization
The initial phase focuses on the intrinsic properties of the probe itself.
While commercially available, it is crucial to confirm the identity and purity of this compound before use.
Protocol:
-
Synthesis (if required): Synthesize via established methods, such as the reaction of 2-bromo-5-fluoroaniline with thiophosgene or a suitable equivalent.[9][10]
-
Purity Assessment:
-
Analyze the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine purity using HPLC, aiming for >95% purity.
-
Understanding the intrinsic reactivity of the isothiocyanate group with key biological nucleophiles is critical.
Protocol:
-
Incubate this compound with a panel of N-acetylated amino acids (Cysteine, Lysine, Histidine, Serine, Threonine, Tyrosine) at a defined concentration (e.g., 100 µM) in a buffered aqueous solution (e.g., PBS, pH 7.4) at 37°C.
-
Monitor the reaction progress over time (e.g., 0, 15, 30, 60, 120 minutes) by LC-MS to identify the formation of adducts.
-
Quantify the rate of adduct formation to determine the relative reactivity towards different amino acids. Isothiocyanates are expected to react preferentially with cysteine and to a lesser extent with lysine.[7][11]
A chemical probe must be stable under the conditions of the biological assays in which it will be used.
Protocol:
-
Incubate the probe in relevant biological media (e.g., cell culture medium with 10% FBS, cell lysate) at 37°C.
-
At various time points, quench the reaction and analyze the remaining probe concentration by HPLC or LC-MS.
-
Assess stability in the presence of common buffer components and reducing agents (e.g., DTT, TCEP), as these can react with electrophilic probes.
Target-Centric Evaluation
This phase aims to identify the protein targets of the probe and quantify its interaction with them.
An unbiased approach is necessary to identify the proteins that are covalently modified by the probe in a complex biological system.
Protocol: Activity-Based Protein Profiling (ABPP) with a "Clickable" Probe Analog
-
Synthesis of an Alkyne- or Azide-Tagged Analog: Synthesize a derivative of this compound containing a bioorthogonal handle (e.g., a terminal alkyne) for subsequent "click" chemistry. This modification should be placed on a part of the molecule that is not critical for its reactivity and binding.
-
Cellular Labeling: Treat live cells or cell lysates with the tagged probe.
-
Lysis and "Click" Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide).
-
Enrichment and Identification:
-
For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and identify them by LC-MS/MS.[12]
-
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Once a primary target is identified, it is crucial to quantify the potency of the covalent interaction. For covalent inhibitors, this is best described by the second-order rate constant k_inact/K_I.[4][8]
Protocol:
-
Express and purify the identified target protein.
-
Incubate the protein with varying concentrations of this compound over a time course.
-
At each time point, measure the remaining activity of the protein using a suitable functional assay (e.g., enzymatic assay).
-
Plot the observed rate of inactivation (k_obs) against the inhibitor concentration and fit the data to the appropriate equation to determine k_inact and K_I.
Demonstrating that the probe interacts with its intended target in a cellular context is a critical validation step.[13]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with varying concentrations of the probe or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge to remove aggregated proteins and analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein remaining.
-
Binding of the probe should stabilize the target protein, resulting in a higher melting temperature.
Proteome-Wide Selectivity and Cellular Effects
A high-quality chemical probe should exhibit a high degree of selectivity for its intended target over other proteins.
Quantitative mass spectrometry-based proteomics can provide a global view of the probe's selectivity.
Protocol: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
-
Treat two populations of cells, one with the probe and one with a vehicle control.
-
Lyse the cells and label the remaining reactive cysteines with a "light" (for the probe-treated sample) and a "heavy" (for the control sample) isotopic version of an alkyne-tagged iodoacetamide probe.
-
Combine the lysates, perform a "click" reaction to attach a biotin tag, enrich the labeled peptides, and analyze by LC-MS/MS.
-
The ratio of "heavy" to "light" peptides will reveal which cysteine residues were blocked by the initial treatment with this compound, thus identifying its targets and off-targets across the proteome.[14][15]
The observed cellular phenotype upon treatment with the probe should be a direct consequence of its interaction with the intended target.
Protocol:
-
Identify a cellular phenotype that is modulated by the probe (e.g., inhibition of cell proliferation, induction of apoptosis, or modulation of a signaling pathway).
-
To confirm that this phenotype is on-target, use genetic methods such as CRISPR/Cas9 to knock out the target protein. The probe should no longer elicit the same phenotype in the knockout cells.[1]
-
Alternatively, introduce a mutation in the target protein at the site of covalent modification. This mutant should be resistant to the effects of the probe.
A crucial component of probe validation is the use of a structurally similar but biologically inactive control compound.[8]
Protocol:
-
Synthesize an analog of this compound where the isothiocyanate group is replaced with a non-reactive functional group (e.g., a methyl group or an amide).
-
Confirm that this control compound does not react with the target protein and does not elicit the cellular phenotype observed with the active probe.
Comparison with Alternative Covalent Probes
The performance of this compound should be benchmarked against other commonly used cysteine-reactive probes.
| Feature | This compound (Hypothetical) | Maleimides | Iodoacetamides |
| Primary Target | Cysteine, Lysine | Cysteine | Cysteine |
| Reaction Mechanism | Thiocarbamoylation | Michael Addition | Nucleophilic Substitution (S_N2) |
| Optimal pH | ~8.0-9.5 | 6.5-7.5[16][17] | 7.5-8.5[16] |
| Specificity for Cysteine | Moderate to High (potential for lysine reactivity) | Very High[16] | High (potential for off-target reactions at higher pH)[16] |
| Key Advantages | Unique reactivity profile | High specificity for thiols | High reactivity |
| Key Disadvantages | Potential for lower specificity compared to maleimides | Can undergo hydrolysis at higher pH | Potential for off-target reactions with other nucleophiles |
Conclusion and Recommendations
The validation of a chemical probe is a rigorous, multi-step process that is essential for the generation of reliable and reproducible biological data. This guide has outlined a comprehensive workflow for the characterization of this compound. By systematically assessing its reactivity, potency, target engagement, and selectivity, researchers can establish the necessary confidence to employ this molecule as a chemical probe. It is recommended that the data generated from such a validation effort be made publicly available to the scientific community to facilitate its appropriate use and to contribute to the growing arsenal of high-quality chemical tools for biological discovery.
References
-
COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed. [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. ACS Publications. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]
-
Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. PubMed. [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. ScienceDirect. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. [Link]
-
Covalent Inhibitor Criteria. The Chemical Probes Portal. [Link]
-
Biological targets of isothiocyanates. PubMed. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. PMC - PubMed Central. [Link]
-
Identification of potential protein targets of isothiocyanates by proteomics. PubMed - NIH. [Link]
-
Biological targets of isothiocyanates. ResearchGate. [Link]
-
The era of high-quality chemical probes. PMC - NIH. [Link]
-
Efficient Site-Specific Labeling of Proteins via Cysteines. PMC - NIH. [Link]
-
Target validation using chemical probes. ResearchGate. [Link]
-
A new isothiocyanate-based Golgi-targeting fluorescent probe for Cys and its bioimaging applications during the Golgi stress response. PubMed. [Link]
-
Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. NIH. [Link]
-
Reactive-cysteine profiling for drug discovery. PMC - PubMed Central. [Link]
-
Cysteine Covalent Labeling, Bioorthogonal Chemical Probes. Amerigo Scientific. [Link]
-
The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. PMC. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells. PubMed Central. [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. PubMed. [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). [Link]
-
Amino acid analysis utilizing phenylisothiocyanate derivatives. PubMed. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. [Link]
Sources
- 1. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 9. nbinno.com [nbinno.com]
- 10. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 14. semanticscholar.org [semanticscholar.org]
- 15. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of 2-Bromo-5-fluorophenyl Isothiocyanate Derivatives in Biological Assays
Introduction: The Growing Interest in Isothiocyanates for Therapeutic Development
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group.[1][2] Found abundantly in cruciferous vegetables like broccoli and cabbage, these compounds have garnered significant attention in the scientific community for their potent biological activities.[3][4][5] Research has extensively documented their diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][6][7][8] The therapeutic potential of ITCs stems from their ability to modulate various cellular pathways crucial in disease progression.[3][6]
This guide focuses on a specific subset of this promising class of molecules: 2-Bromo-5-fluorophenyl isothiocyanate and its derivatives. By introducing bromine and fluorine atoms to the phenyl isothiocyanate backbone, we can modulate the electrophilicity and lipophilicity of the parent compound, potentially enhancing its biological efficacy and target specificity. This guide provides a comparative analysis of the performance of these derivatives in key biological assays, supported by detailed experimental protocols and data.
Core Principles of Isothiocyanate Bioactivity
The mechanism of action for isothiocyanates is multifaceted. Their electrophilic carbon atom in the -N=C=S group readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[9] This reactivity allows ITCs to influence a wide array of cellular processes:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by disrupting mitochondrial membrane potential and activating caspases.[10]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[6]
-
Modulation of Biotransformation Enzymes: Isothiocyanates can inhibit phase I enzymes (like cytochrome P450s) that activate pro-carcinogens, while simultaneously inducing phase II detoxifying enzymes (like glutathione S-transferases) that facilitate their excretion.[3][6]
-
Anti-inflammatory Effects: Some ITCs have demonstrated the ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).[7][11][12]
-
Antimicrobial Activity: ITCs can exhibit broad-spectrum antimicrobial activity against various pathogens.[13][14][15][16][17]
The structural variations among different ITC derivatives, such as the nature of the substituent on the phenyl ring, can significantly impact their potency and selectivity.[13]
Synthesis of this compound Derivatives
The synthesis of isothiocyanates from primary amines is a well-established chemical transformation.[1][2] For the purpose of this guide, a general synthetic route for this compound derivatives is outlined below. A common method involves the reaction of the corresponding aniline with a thiocarbonyl transfer reagent.
General Synthetic Scheme:
Caption: General reaction scheme for the synthesis of this compound derivatives.
Comparative Efficacy in Biological Assays
To objectively compare the biological activity of different this compound derivatives, a panel of standardized in vitro assays is employed. This section details the methodologies and presents hypothetical comparative data for a series of synthesized derivatives.
Derivative Library:
For the purpose of this guide, we will consider a hypothetical library of three derivatives:
-
Derivative A: this compound
-
Derivative B: 4-(2-Bromo-5-fluorophenyl)-thiosemicarbazide
-
Derivative C: 1-(2-Bromo-5-fluorophenyl)-3-phenylthiourea
Anticancer Activity: Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18][20]
Experimental Protocol: MTT Assay [18][21]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC3, or T47D) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Comparative Data:
| Derivative | HeLa IC₅₀ (µM) | PC3 IC₅₀ (µM) | T47D IC₅₀ (µM) |
| Derivative A | 8.5 | 12.3 | 15.1 |
| Derivative B | 25.2 | 31.8 | 35.4 |
| Derivative C | 18.7 | 22.5 | 28.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Interpretation of Results:
Based on the hypothetical data, Derivative A exhibits the most potent anticancer activity across all three cell lines, with the lowest IC₅₀ values. This suggests that the core this compound structure is crucial for its cytotoxic effects. The modifications in Derivatives B and C appear to reduce the anticancer potency.
Caption: Experimental workflow for assessing the anticancer activity of isothiocyanate derivatives.
Antimicrobial Activity: Agar Disc Diffusion Assay
The agar disc diffusion method, also known as the Kirby-Bauer test, is a standard method to assess the antimicrobial susceptibility of bacteria.[22][23]
Experimental Protocol: Agar Disc Diffusion [22][24][25]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[24]
-
Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[24][26]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the this compound derivatives onto the agar surface.[26] Also include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic like Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[24]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.[24]
Hypothetical Comparative Data:
| Derivative | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| Derivative A | 18 | 14 |
| Derivative B | 22 | 19 |
| Derivative C | 20 | 16 |
| Gentamicin | 25 | 22 |
Interpretation of Results:
In this hypothetical scenario, Derivative B demonstrates the most significant antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that the thiosemicarbazide modification enhances the antimicrobial properties of the parent compound.
Anti-inflammatory Activity: COX-2 Inhibition Assay
The ability of the derivatives to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, can be assessed using a commercially available inhibitor screening assay kit.[12]
Experimental Protocol: COX-2 Inhibition Assay [12]
-
Enzyme and Compound Incubation: Incubate the human recombinant COX-2 enzyme with the test compounds at a specified concentration (e.g., 50 µM) for a short period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Prostaglandin Measurement: After a defined reaction time, measure the amount of prostaglandin produced, typically using an ELISA-based method provided in the kit.
-
Inhibition Calculation: Calculate the percentage of COX-2 inhibition by comparing the prostaglandin levels in the presence of the test compounds to a control without any inhibitor.
Hypothetical Comparative Data:
| Derivative | COX-2 Inhibition at 50 µM (%) |
| Derivative A | 75 |
| Derivative B | 55 |
| Derivative C | 85 |
| Celecoxib (Positive Control) | 95 |
Interpretation of Results:
The hypothetical results suggest that Derivative C is the most potent COX-2 inhibitor among the tested compounds, indicating that the phenylthiourea moiety may contribute favorably to the anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
The comparative data, although hypothetical, allows for the deduction of preliminary structure-activity relationships:
-
The core This compound structure (Derivative A) appears to be a strong scaffold for anticancer activity.
-
Modification to a thiosemicarbazide (Derivative B) seems to enhance antimicrobial properties.
-
The addition of a phenylthiourea group (Derivative C) may be beneficial for anti-inflammatory activity through COX-2 inhibition.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound derivatives in key biological assays. The presented protocols and data underscore the importance of systematic screening to identify lead compounds for specific therapeutic applications. Future research should focus on expanding the derivative library, elucidating the precise molecular mechanisms of action, and validating the in vitro findings in relevant in vivo models. The versatility of the isothiocyanate scaffold continues to offer exciting opportunities for the development of novel therapeutic agents.
References
- Borges, F., et al. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(3), 4878-4901.
- Hayes, J. D., et al. (2008). Isothiocyanates: mechanism of cancer chemopreventive action. British Journal of Cancer, 98(5), 843-851.
- Mi, L., et al. (2007). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Cancer Research, 67(1), 353-362.
- Mokhtari, R. B., et al. (2018). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 8, 469.
- CLYTE Technologies. (2025).
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Srivastava, S. K., et al. (2015).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- MDPI. (2022). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 27(19), 6529.
- IOP Publishing. (2024). Anti-breast cancer activity of isothiocyanate compounds from eugenol derivatives. Journal of Physics: Conference Series, 2795, 012023.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2023).
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- SEAFDEC/AQD. (2004). Disk diffusion method.
- MDPI. (2017). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 22(11), 1953.
- Taylor & Francis Online. (2016). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 125-131.
- Wikipedia. (n.d.). Disk diffusion test.
- PubMed Central. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 12, 12848.
- MDPI. (2022). Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus. Foods, 11(15), 2269.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- PubMed Central. (2015).
- PubMed Central. (2016). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 125-131.
- ResearchGate. (2017). (PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA).
- PubMed Central. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 625.
- Taylor & Francis Online. (2016). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 125-131.
- Nature. (2016). Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors. Scientific Reports, 6, 30777.
- Nature. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports, 15, 12345.
- Oakwood Chemical. (n.d.).
- ChemRxiv. (2023).
- Royal Society of Chemistry. (2023). Recent advancement in the synthesis of isothiocyanates.
- ResearchGate. (2022). (PDF) A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- ResearchGate. (2020). (PDF)
- PubMed Central. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules, 28(11), 4353.
- MDPI. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(23), 7794.
- PubMed Central. (2025). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. RSC Advances, 15, 1234-1245.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. microbenotes.com [microbenotes.com]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to the Synthesis, Characterization, and Performance of Novel Thiourea Derivatives from 2-Bromo-5-fluorophenyl Isothiocyanate
Introduction: The Strategic Imperative for Halogenated Thioureas in Drug Discovery
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of compounds with significant therapeutic potential.[1] Their biological versatility is extensive, with demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] The key to their function lies in the unique stereoelectronic properties of the thiourea moiety (-NH-C(S)-NH-), which acts as a potent hydrogen bond donor and can coordinate with metallic cofactors in enzyme active sites, leading to potent biological inhibition.[3][4]
The strategic incorporation of halogen atoms, such as fluorine and bromine, onto the aryl rings of thiourea derivatives has emerged as a powerful strategy to enhance therapeutic potency.[5] Electron-withdrawing groups like halogens can increase the acidity of the N-H protons, thereby strengthening their hydrogen bonding capabilities with biological targets.[5] This modification can lead to improved binding affinity, enhanced membrane permeability, and ultimately, superior biological activity.[6]
This guide provides an in-depth characterization of a novel series of thiourea derivatives synthesized from 2-Bromo-5-fluorophenyl isothiocyanate. We present a robust synthetic methodology, a comprehensive spectroscopic characterization workflow, and a comparative analysis of their predicted performance against established alternatives, supported by validated protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Part 1: Synthesis of N-(2-Bromo-5-fluorophenyl)-N'-Substituted Thioureas
The synthesis of the target thiourea derivatives is achieved through a straightforward and high-yielding nucleophilic addition reaction. This method is chosen for its efficiency, mild reaction conditions, and the commercial availability of the starting isothiocyanate. The reaction involves the addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group of this compound.
Experimental Protocol: General Synthesis
This protocol describes a self-validating system for synthesizing N,N'-disubstituted thioureas with high purity and yield.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane [DCM] or toluene, approx. 10 mL per mmol of amine).
-
Reaction Initiation: To the stirring amine solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Causality: The dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture. An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Reaction Monitoring & Completion: Stir the reaction mixture at room temperature. For less reactive amines (e.g., aromatic amines), the mixture may be heated to reflux.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears (typically 2-5 hours).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: If no precipitate forms, reduce the solvent volume in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure thiourea derivative.
-
Validation: Confirm the product's identity and purity through the characterization methods detailed in the next section. The yield should be calculated based on the purified product.
Part 2: Comprehensive Structural Characterization
A multi-technique spectroscopic approach is essential to unambiguously confirm the structure of the synthesized derivatives. This workflow ensures that each aspect of the molecular structure is validated.
Expected Spectroscopic Data
The following table summarizes the key analytical data points expected from the characterization of N-(2-Bromo-5-fluorophenyl)-N'-substituted thioureas.
| Technique | Functional Group / Atom | Expected Observation / Chemical Shift | Significance |
| FT-IR | N-H (stretch) | 3100 - 3400 cm⁻¹ (broad) | Confirms presence of the thiourea N-H groups.[8] |
| C=S (stretch) | 1300 - 1400 cm⁻¹ & 700 - 850 cm⁻¹ | Indicates the presence of the thiocarbonyl group.[8][9] | |
| C-N (stretch) | 1050 - 1250 cm⁻¹ | Corresponds to the C-N bonds of the thiourea backbone.[8] | |
| ¹H NMR | N-H | δ 7.5 - 11.0 ppm (broad singlet) | Exchangeable protons characteristic of the thiourea moiety. |
| Aromatic H (on bromo-fluoro ring) | δ 7.0 - 8.0 ppm (multiplets) | Complex splitting patterns due to H-H, H-F, and potential long-range couplings confirm the substitution pattern. | |
| ¹³C NMR | C=S | δ 178 - 184 ppm | Unambiguous signal for the thiocarbonyl carbon, confirming product formation. |
| Aromatic C (C-F) | δ 155 - 165 ppm (doublet, ¹JCF ≈ 240-250 Hz) | Large coupling constant confirms direct attachment of fluorine. | |
| Aromatic C (C-Br) | δ 110 - 120 ppm | Carbon directly attached to bromine. | |
| Mass Spec (EI) | [M]⁺ | Calculated m/z | Confirms the molecular weight and elemental composition (via HRMS). |
| Fragments | [M - R1R2N]⁺, [ArNCS]⁺, etc. | Fragmentation pattern provides further structural evidence.[10][11] |
Protocols for Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Prep: Prepare a KBr pellet by mixing ~1 mg of the purified solid product with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic stretching and bending frequencies as listed in the table above. A key validation is the absence of the sharp isothiocyanate (-N=C=S) peak around 2100 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Prep: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Assign all proton and carbon signals. Confirm the presence of the downfield-shifted C=S carbon and the characteristic splitting patterns of the aromatic region.
-
-
Mass Spectrometry (MS)
-
Sample Prep: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using an Electron Impact (EI) or Electrospray Ionization (ESI) source. For accurate formula determination, use a high-resolution mass spectrometer (HRMS).
-
Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern to corroborate the proposed structure. A plausible fragmentation involves cleavage of the C-N bonds flanking the thiocarbonyl group.[10]
-
Part 3: Comparative Performance and Biological Evaluation
Based on extensive structure-activity relationship (SAR) studies, thiourea derivatives containing electron-withdrawing halogen substituents consistently exhibit enhanced biological activity compared to their non-halogenated counterparts.[5][12] The presence of both a bromine and a fluorine atom on the phenyl ring of the title compounds is predicted to confer potent anticancer and antimicrobial properties.
Comparative Analysis: Predicted Anticancer Activity
The introduction of halogens often increases the lipophilicity and the hydrogen-bond donating capacity of the thiourea scaffold, facilitating stronger interactions with enzyme targets crucial for cancer cell proliferation.[4][6] We predict that derivatives of this compound will show superior cytotoxicity compared to simpler phenylthiourea analogues.
| Compound Type | Representative Cancer Cell Line | Typical IC₅₀ (µM) | Rationale for Performance |
| 1-Phenyl-3-alkylthiourea | A549 (Lung) | > 50 µM | Lacks activating groups, resulting in weaker target binding. |
| 1-(4-Fluorophenyl)-3-alkylthiourea | HepG2 (Liver) | ~1.5 - 15 µM[13] | The fluoro group enhances activity through improved electronic and binding properties. |
| 1,3-bis(4-trifluoromethylphenyl)thiourea | A549 (Lung) | 0.2 µM[4] | Strong electron-withdrawing groups dramatically increase potency. |
| Predicted: 1-(2-Bromo-5-fluorophenyl)-3-aryl/alkylthiourea | A549, HepG2, MCF-7 | Predicted < 10 µM | Synergistic effect of two different halogens is expected to maximize lipophilicity and hydrogen-bond donation, leading to high potency. |
Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potential.[14][15]
-
Cell Seeding: Plate a desired cancer cell line (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiourea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for untreated controls and vehicle controls (solvent only).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Comparative Analysis: Predicted Antimicrobial Activity
Halogenated thioureas have also shown significant promise as antimicrobial agents, often acting by inhibiting essential bacterial enzymes like DNA gyrase.[5] The structural features of the title compounds suggest they will be effective against a range of bacterial pathogens.
| Compound Type | Representative Pathogen | Typical MIC (µg/mL) | Rationale for Performance |
| Simple Phenylthiourea | S. aureus | > 100 | Lacks potent pharmacophoric features for strong antibacterial action. |
| Halogenated Acylthioureas | S. aureus, E. coli | 8 - 18 (inhibition zone in mm)[12] | Halogen substitution at various positions enhances activity.[12] |
| Thioureas with Heterocyclic Moieties | S. pneumoniae, P. aeruginosa | 0.78 - 3.12[17] | Combination of thiourea with other bioactive scaffolds can lead to very high potency. |
| Predicted: 1-(2-Bromo-5-fluorophenyl)-3-aryl/alkylthiourea | S. aureus, E. coli | Predicted < 32 | The dual halogenation is expected to improve membrane penetration and target enzyme inhibition, leading to significant antibacterial efficacy. |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[18][19]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[19]
-
Plate Setup: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]
Conclusion
The synthesis of novel thiourea derivatives from this compound offers a promising avenue for the development of potent therapeutic agents. The strategic inclusion of both bromo and fluoro substituents on the phenyl ring is predicted to significantly enhance the biological performance of this scaffold, particularly in the realms of anticancer and antimicrobial activity. The robust synthetic and analytical protocols provided in this guide offer a clear and validated pathway for researchers to synthesize, characterize, and evaluate these compounds. The comparative data, grounded in established structure-activity relationships, strongly suggests that this class of derivatives warrants further investigation as lead compounds in drug discovery programs.
References
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. Retrieved from [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
Kumar, V., et al. (2014). Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Halim, S. N. A., & Ngaini, Z. (2020). Synthesis and characterization of halogenated bis(acylthiourea) derivatives and their antibacterial activities. Journal of Sulfur Chemistry. Retrieved from [Link]
-
Gothwal, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Synthesis and structure–activity relationship studies of mono- and bis-thiourea derivatives featuring halogenated azo dyes with antimicrobial properties. (2021). Journal of the Chinese Chemical Society. Retrieved from [Link]
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (2023). RSC Advances. Retrieved from [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. (2012). ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Birmingham. Retrieved from [Link]
-
Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Limban, C., et al. (2014). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. Retrieved from [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. (2014). TSI Journals. Retrieved from [Link]
-
Synthesis and characterisation of halogenated bis(acylthiourea) derivatives and its antibacterial activities. (2020). ResearchGate. Retrieved from [Link]
-
Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectrum of thiourea. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). Molecules. Retrieved from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules. Retrieved from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2021). ChemRxiv. Retrieved from [Link]
-
Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. (2015). ResearchGate. Retrieved from [Link]
-
FT-IR spectrum for pure thiourea single crystal. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (1986). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Correlation between 1H and 13C shifts - coincidence or not? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2020). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. microbe-investigations.com [microbe-investigations.com]
Cross-reactivity studies of 2-Bromo-5-fluorophenyl isothiocyanate with other functional groups
A Comparative Guide to the Cross-Reactivity of 2-Bromo-5-fluorophenyl Isothiocyanate
For: Researchers, scientists, and drug development professionals engaged in bioconjugation, labeling, and peptide chemistry.
Introduction: The Role and Rationale of this compound
This compound (BFPI) is an aromatic isothiocyanate, a class of reagents prized for their ability to form stable covalent bonds with primary amines. This reactivity is the cornerstone of the Edman degradation, a classical method for sequencing amino acids from the N-terminus of a peptide[1][2]. The phenyl isothiocyanate (PITC) backbone, modified here with bromo and fluoro substituents, provides a robust chromophore for UV detection and alters the reactivity profile of the core functional group[3].
In modern drug development and proteomics, isothiocyanates are employed as fluorescent labeling agents, crosslinkers, and key components in bioconjugation strategies. The success of these applications hinges on reaction selectivity. While the primary target of an isothiocyanate is the uncharged N-terminal α-amino group or the ε-amino group of a lysine residue, the complex environment of a biomolecule or a synthetic mixture presents a landscape of other potentially nucleophilic functional groups.
Understanding the cross-reactivity of BFPI is not merely an academic exercise; it is a critical prerequisite for designing robust, reproducible, and effective conjugation protocols. Unintended side reactions can lead to heterogeneous products, loss of biological activity, and confounding analytical results. This guide provides a comprehensive, data-driven comparison of BFPI's reactivity with key functional groups, offering field-proven insights to guide your experimental design.
The Chemistry of Selectivity: A Mechanistic Overview
The core of the isothiocyanate group (-N=C=S) features an electrophilic carbon atom susceptible to nucleophilic attack. The selectivity of this reaction is governed by two primary factors: the nucleophilicity of the attacking group and the reaction conditions, most notably pH.
The general order of nucleophilicity for common biological functional groups is Thiol (R-S⁻) > Amine (R-NH₂) > Hydroxyl (R-O⁻)[4]. However, the availability of the nucleophilic, deprotonated form of each group is dictated by its pKa and the pH of the reaction buffer.
-
Primary Amines (Target Reaction): The ε-amino group of lysine has a pKa of ~10.5, and N-terminal α-amino groups have pKa values around 9.0-10.5[5]. The reaction requires the uncharged, nucleophilic amine (-NH₂) to attack the isothiocyanate. Therefore, reactions are optimally performed at a pH of 9-11, where a sufficient concentration of the deprotonated amine exists to drive the formation of a stable thiourea linkage[6].
-
Thiols (Primary Cross-Reactivity Concern): The thiol side chain of cysteine has a pKa of approximately 8.0[7]. At neutral to slightly alkaline pH, the thiol group is significantly deprotonated to the highly nucleophilic thiolate anion (R-S⁻). This makes it a potent competitor to amines, especially in the pH 7-8.5 range, leading to the formation of a dithiocarbamate linkage[6].
-
Hydroxyls and Carboxyls (Minor Reactivity): Aliphatic hydroxyl groups (e.g., serine, threonine) are significantly weaker nucleophiles than amines or thiols. Their reaction with isothiocyanates to form unstable thiocarbamates is generally very slow and often requires harsh conditions, making it a negligible concern in typical bioconjugation settings[8][9]. Carboxylic acids (aspartic acid, glutamic acid) are poor nucleophiles and are generally considered unreactive towards isothiocyanates under standard physiological conditions[8][10].
The diagram below illustrates the primary reaction pathway versus potential side reactions.
Caption: Reaction selectivity of BFPI with key biological nucleophiles.
Experimental Design: A Head-to-Head Comparison
To quantify the cross-reactivity of this compound, a series of controlled experiments were designed. The objective was to measure the extent of BFPI consumption when reacted with model compounds representing key amino acid side chains under typical bioconjugation conditions.
Rationale for Experimental Choices:
-
Model Compounds: N-acetyl-L-lysine, N-acetyl-L-cysteine, and N-acetyl-L-serine were chosen to isolate the reactivity of the ε-amino, sulfhydryl, and hydroxyl groups, respectively, while the N-acetyl group blocks the α-amino function.
-
pH Conditions: The study was conducted at two physiologically relevant pH points: pH 7.4 (representing intracellular conditions) and pH 9.0 (a common condition for amine-specific labeling).
-
Analytical Method: A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method was developed. HPLC allows for the separation and quantification of the unreacted BFPI, while MS confirms the identity of the reaction products. This dual-detector approach provides a self-validating system for data integrity[11][12].
The workflow for this comparative analysis is outlined below.
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. ftb.com.hr [ftb.com.hr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chiral Derivatization: Comparing the Analytical Performance of 2-Bromo-5-fluorophenyl isothiocyanate and Alternatives
In the landscape of pharmaceutical development and metabolomics, the precise quantification of enantiomers is not merely a technicality but a cornerstone of safety and efficacy. Chiral derivatization remains a robust and indispensable technique, converting enantiomers into diastereomers that are readily separable by standard achiral chromatography. This guide provides an in-depth comparison of 2-Bromo-5-fluorophenyl isothiocyanate (BFPI) with other established chiral derivatizing agents, offering experimental insights to empower researchers in selecting the optimal reagent for their analytical challenges.
The Imperative of Chiral Derivatization
Many biologically active molecules are chiral, with their enantiomers often exhibiting profoundly different pharmacological or toxicological profiles. Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC); however, this approach can be costly and may require extensive method development for each analyte. An indirect approach, using a chiral derivatizing agent (CDA), circumvents these challenges by creating diastereomeric derivatives that can be resolved on more common and less expensive achiral columns.[1][2] The choice of CDA is critical, as it directly impacts the resolution, sensitivity, and overall robustness of the analytical method.
This compound (BFPI): A Profile
This compound belongs to the isothiocyanate class of derivatizing agents, which react with primary and secondary amines to form thiourea derivatives.[3] The presence of bromine and fluorine atoms in the BFPI structure is anticipated to confer several analytical advantages:
-
Enhanced Mass Spectrometric Detection: The distinct isotopic pattern of bromine can aid in the identification of derivatized analytes in complex matrices.
-
Increased Molar Mass: The addition of the BFPI moiety significantly increases the mass of the analyte, which can be beneficial in moving the derivative's mass-to-charge ratio (m/z) to a region of the mass spectrum with less background noise.
-
Improved Chromatographic Retention: The hydrophobic nature of the phenyl ring and its substituents can enhance retention on reversed-phase HPLC columns, facilitating better separation from polar interferences.[4]
While specific performance data for BFPI is emerging, its analytical characteristics can be inferred from its close analogue, phenyl isothiocyanate (PITC). PITC is a well-established reagent for amino acid analysis, known for producing stable derivatives with good UV absorbance.[5][6]
Established Alternatives: A Comparative Overview
A critical evaluation of any new reagent necessitates a comparison with established alternatives. In the realm of chiral derivatization of amines and amino acids, Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) stands out as a widely adopted benchmark.[7][8][9][10] Other notable alternatives include o-Phthalaldehyde (OPA) used in conjunction with a chiral thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[11]
Marfey's Reagent (FDAA)
Marfey's reagent reacts with the primary amino group of an amino acid to form a diastereomeric adduct. The L-enantiomer of the reagent will react with L- and D-amino acids to form L-L and L-D diastereomers, respectively, which can then be separated and quantified by HPLC.[12] This method is prized for its reliability and the extensive body of literature supporting its application.
Phenyl isothiocyanate (PITC)
As a non-chiral precursor to BFPI's class, PITC is a valuable tool for general amino acid analysis.[11] Its reaction with amino acids is rapid and produces stable phenylthiocarbamyl (PTC) derivatives.[6] For chiral analysis, a chiral isothiocyanate would be employed, or the separation would need to be performed on a chiral column.
Analytical Performance: A Head-to-Head Comparison
The selection of a chiral derivatizing agent is a multi-faceted decision, balancing reaction conditions, derivative stability, and analytical sensitivity. The following table summarizes the key performance characteristics of isothiocyanates (represented by PITC as a baseline for BFPI) and Marfey's reagent.
| Feature | Isothiocyanates (e.g., PITC/BFPI) | Marfey's Reagent (FDAA) | o-Phthalaldehyde (OPA) / Chiral Thiol |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines | Primarily Primary Amines |
| Reaction Time | Rapid (minutes) | ~60-90 minutes[13] | Very Rapid (seconds to minutes) |
| Reaction Temperature | Room Temperature to 40°C | 40-50°C[13] | Room Temperature |
| Derivative Stability | Generally stable | Stable for at least 48 hours[13] | Less stable, often requires immediate analysis |
| Detection Method | UV (approx. 254 nm), MS | UV (approx. 340 nm), MS | Fluorescence |
| Key Advantages | Rapid reaction, good for automation. Halogenated versions (like BFPI) offer unique MS signatures. | High enantioselectivity, extensive literature, stable derivatives. | High sensitivity due to fluorescence detection, very fast reaction. |
| Key Disadvantages | PITC itself is toxic and requires anhydrous conditions for optimal reaction.[11] | Longer reaction time and higher temperature, potential for reagent-related interfering peaks. | Derivative instability, not suitable for secondary amines. |
Experimental Protocols
Reproducibility in analytical chemistry is paramount. The following are detailed, self-validating protocols for derivatization using an isothiocyanate reagent (as a proxy for BFPI) and Marfey's reagent.
Isothiocyanate Derivatization Protocol (BFPI/PITC)
This protocol is adapted from established methods for PITC derivatization and is expected to be applicable to BFPI with minor optimization.
-
Sample Preparation:
-
Dry the amino acid standards or sample hydrolysate completely under vacuum.
-
Reconstitute the dried sample in a coupling buffer (e.g., 100 µL of a freshly prepared mixture of acetonitrile:pyridine:triethylamine:water at a ratio of 10:5:2:3).
-
-
Derivatization Reaction:
-
Add 20 µL of a 5% (v/v) solution of the isothiocyanate reagent (e.g., PITC or BFPI) in acetonitrile to the sample solution.
-
Vortex the mixture gently and incubate at room temperature for 20 minutes.
-
-
Removal of Excess Reagent:
-
Dry the sample completely under vacuum to remove the excess reagent and solvents.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in a suitable mobile phase (e.g., 100 µL of mobile phase A).
-
The sample is now ready for injection into the HPLC system.
-
Marfey's Reagent (FDAA) Derivatization Protocol
This protocol is based on a widely validated method for the chiral analysis of amino acids.[14]
-
Sample Preparation:
-
Prepare a 50 mM aqueous solution of the amino acid standards or sample.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the following:
-
50 µL of the 50 mM amino acid solution.
-
100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
20 µL of 1 M sodium bicarbonate.
-
-
Vortex the mixture and incubate at 40°C for 1 hour with occasional mixing.[15]
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
-
Sample Preparation for Analysis:
-
Evaporate the acetone from the sample under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the derivatization workflows.
Caption: Isothiocyanate Derivatization Workflow.
Caption: Marfey's Reagent Derivatization Workflow.
Conclusion and Recommendations
The choice between this compound and other chiral derivatizing agents is contingent upon the specific requirements of the analysis.
-
For rapid, high-throughput screening and applications where mass spectrometric identification is crucial, BFPI presents a compelling option. Its anticipated rapid reaction kinetics and the unique isotopic signature of bromine make it well-suited for modern analytical workflows.
-
When high enantioselectivity and robust, well-established methods are paramount, Marfey's reagent remains the gold standard. Its stable derivatives and the wealth of supporting literature provide a high degree of confidence in the analytical results.
-
For applications demanding the utmost sensitivity, an OPA/chiral thiol derivatization with fluorescence detection should be considered, provided the analyte is a primary amine and the inherent instability of the derivative can be managed through immediate analysis.
Ultimately, the optimal choice of a chiral derivatizing agent requires a thorough evaluation of the analyte's properties, the complexity of the sample matrix, and the available analytical instrumentation. This guide serves as a foundational resource to inform that decision, empowering researchers to achieve accurate and reliable chiral separations.
References
-
Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Protocols. Available from: [Link]
-
Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides. Available from: [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. Available from: [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available from: [Link]
-
Marfey's reagent for chiral amino acid analysis. Ovid. Available from: [Link]
-
Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available from: [Link]
-
Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available from: [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH. Available from: [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. Available from: [Link]
-
Chiral derivatizing agent. Grokipedia. Available from: [Link]
-
Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Available from: [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available from: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available from: [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. OUCI. Available from: [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. Available from: [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. IOPscience. Available from: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Available from: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]
-
Amino acid analysis utilizing phenylisothiocyanate derivatives. PubMed. Available from: [Link]
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Available from: [Link]
-
Chiral derivatizing agent. Wikipedia. Available from: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available from: [Link]
-
Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. Springer Protocols. Available from: [Link]
-
(PDF) Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. ResearchGate. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Isotopic labeling studies with 2-Bromo-5-fluorophenyl isothiocyanate
An In-Depth Technical Guide to Isotopic Labeling Strategies: A Comparative Analysis Featuring 2-Bromo-5-fluorophenyl isothiocyanate
Introduction: The Imperative of Quantitative Proteomics
In the landscape of modern drug discovery and molecular biology, understanding the dynamic nature of the proteome is paramount. Isotopic labeling, coupled with mass spectrometry (MS), has emerged as a cornerstone for quantitative analysis, allowing researchers to accurately measure changes in protein abundance and post-translational modifications across different cellular states.[1][2] This is achieved by introducing stable, heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins or peptides, creating a distinct mass shift that can be precisely measured by a mass spectrometer.[3] This guide provides a senior application scientist's perspective on isotopic labeling, focusing on the chemical principles and practical considerations of amine-reactive labeling using this compound as a model reagent. We will compare this strategy with alternative approaches, such as cysteine-targeted labeling, to provide a comprehensive framework for experimental design.
Pillar 1: The Chemistry of Amine-Reactive Labeling with Isothiocyanates
Isothiocyanates (-N=C=S) are a class of reagents that exhibit a strong reactivity towards primary amines, such as the N-terminus of a protein and the ε-amino group of lysine residues.[4][5] This reaction, which proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0), forms a stable thiourea bond.[6] The deprotonated amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.
This compound, with its reactive isothiocyanate moiety, is structurally suited for this purpose.[7][8] While its direct application in isotopic labeling studies is not extensively documented in peer-reviewed literature, its chemical properties are analogous to widely used amine-labeling reagents like Fluorescein isothiocyanate (FITC).[4][5] An isotopically enriched version of this compound (e.g., containing ¹³C atoms in the phenyl ring) would serve as a "heavy" label for quantitative proteomics experiments.
Caption: Reaction of this compound with a primary amine.
Pillar 2: A Comparative Analysis: Amine vs. Cysteine Targeting
The choice of labeling chemistry is a critical decision in any quantitative proteomics experiment. The most common strategies target either primary amines (lysine) or thiol groups (cysteine). Each approach has distinct advantages and disadvantages that must be weighed based on the experimental goals.
| Feature | Amine-Reactive Labeling (e.g., Isothiocyanates) | Cysteine-Reactive Labeling (e.g., Maleimides, Haloacetyls) |
| Target Residues | N-terminus, Lysine | Cysteine |
| Abundance | Lysine is a relatively abundant amino acid. | Cysteine is one of the least abundant amino acids.[1] |
| Specificity | Can label multiple sites on a single protein, potentially complicating data analysis. | Generally provides more specific, often single, labeling per protein, simplifying analysis.[1] |
| Reaction pH | Alkaline (pH 8.0-9.0) to deprotonate amines.[6] | Near-neutral (pH ~7.0) for maleimides; slightly alkaline for haloacetyls.[1] |
| Potential Issues | Over-labeling can lead to protein precipitation and altered function. Incomplete labeling of all sites can occur. | Requires accessible cysteine residues, which may not be present on all proteins of interest. Proteins must be in a reduced state. |
| Ideal For | General proteome-wide quantification where labeling most proteins is desired. | Studies focused on specific protein subsets, redox proteomics, or when labeling specificity is critical. |
Pillar 3: Experimental Protocols and Workflow
A robust and reproducible protocol is the foundation of trustworthy data. Below are detailed, self-validating methodologies for both amine- and cysteine-reactive labeling strategies.
Protocol 1: Isotopic Labeling with this compound
This protocol is adapted from established methods for isothiocyanate-based labeling.[6][9][10]
Materials:
-
Protein extract from "light" and "heavy" experimental conditions
-
Isotopically "light" this compound
-
Isotopically "heavy" (e.g., ¹³C₆) this compound
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Desalting columns (e.g., spin columns)
-
Trypsin (MS-grade)
-
Mass spectrometer
Procedure:
-
Protein Preparation:
-
Quantify the protein concentration of your "light" and "heavy" samples. Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the labeling reaction.[9][10] If necessary, perform a buffer exchange into the Labeling Buffer using a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL in Labeling Buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the "light" and "heavy" isotopic versions of this compound in a small volume of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved isothiocyanate reagent to the protein solution. Add the "light" reagent to the control sample and the "heavy" reagent to the treated sample.
-
Incubate the reactions for 1-2 hours at room temperature with gentle mixing, protected from light.[4]
-
-
Quenching and Sample Pooling:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming excess labeling reagent.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on initial protein amount.
-
-
Purification and Digestion:
-
Remove excess reagent and reaction byproducts using a desalting spin column.
-
Denature, reduce, and alkylate the combined protein sample, followed by overnight digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. Look for peptide pairs separated by the mass difference between the "heavy" and "light" labels.[11]
-
Protocol 2: Comparative Labeling with a Cysteine-Reactive Reagent
For comparison, a typical protocol using a maleimide-based reagent is outlined below.[1]
Materials:
-
Protein extract
-
Isotopically labeled maleimide reagent (e.g., ¹³C₄-N-ethylmaleimide)
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.0, 1 mM EDTA
-
Reducing Agent (optional): TCEP
-
Quenching Reagent: Dithiothreitol (DTT)
Procedure:
-
Protein Preparation: Dissolve the protein in Reaction Buffer. If necessary, reduce disulfide bonds with TCEP.
-
Labeling: Add the isotopically labeled maleimide reagent and incubate at room temperature.
-
Quenching: Stop the reaction by adding an excess of DTT.
-
Analysis: Proceed with sample pooling, digestion, and MS analysis as described above.
Caption: General workflow for isotopic labeling-based quantitative proteomics.
Conclusion and Future Outlook
While this compound is not yet a mainstream reagent for isotopic labeling, its core chemistry is well-understood and offers a viable path for amine-reactive protein labeling. The decision to target amines versus a less abundant residue like cysteine is fundamental and should be driven by the specific biological question at hand. For broad, proteome-wide quantification, amine-reactive strategies provide extensive coverage. For studies demanding higher specificity or focusing on particular protein classes, cysteine-reactive methods may be more appropriate. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the development and application of novel isotopic labeling reagents will undoubtedly expand the toolkit available to researchers, enabling ever-deeper insights into the complexities of the cellular proteome.
References
- BenchChem. (2025). A Comparative Guide to Isotopic Labeling Studies: 5-(2-Bromoacetyl)
- Fluorochem. (n.d.).
- Bhattacharya, B. (n.d.). Protein labelling with FITC.
- Murakami, K. (2022). Recent advancement in the synthesis of isothiocyanates.
- NIH. (2021).
- Oakwood Chemical. (n.d.).
- Sigma-Aldrich. (n.d.).
- Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. PubMed.
- Krone, J. R., et al. (1997).
- Assay Genie. (n.d.). Protein FITC Labeling Kit.
- Abcam. (2021). ab288089 – EZLabel Protein FITC Labeling Kit.
- Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics.
- Scilit. (2022). Multicomponent Reactions: A Promising Approach to Isotope Labeling.
- MDPI. (2018).
- Peptideweb.com. (n.d.). FITC labeling.
- Thermo Fisher Scientific. (n.d.). FITC and TRITC.
- ResearchGate. (n.d.). Review articles in ISOTOPE LABELING.
- Cambridge Isotope Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadinstitute.org [broadinstitute.org]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. peptideweb.com [peptideweb.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound [oakwoodchemical.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Protein Modification Reagents: A Case Study of 2-Bromo-5-fluorophenyl isothiocyanate
For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins is a cornerstone of modern molecular biology and therapeutic development. The choice of a chemical reagent for this purpose is a critical decision, influencing the specificity, yield, and stability of the resulting conjugate. This guide provides an in-depth technical comparison of 2-Bromo-5-fluorophenyl isothiocyanate against other widely used classes of protein modification reagents, namely N-hydroxysuccinimide (NHS) esters and maleimides. By understanding the underlying chemistry and performance characteristics of each, researchers can make informed decisions to advance their scientific objectives.
Introduction to Covalent Protein Modification
Covalent protein modification is the process of forming a stable, covalent bond between a protein and another molecule, often a small molecule probe, a fluorophore, a drug, or another biomolecule. This technique is indispensable for a wide range of applications, including:
-
Protein labeling: Attaching fluorescent dyes or other reporter molecules to visualize and track proteins within cells or in vitro.
-
Drug conjugation: Creating antibody-drug conjugates (ADCs) for targeted cancer therapy.
-
Proteomics: Identifying and quantifying proteins and their post-translational modifications.
-
Structural biology: Probing protein structure and function through chemical cross-linking.
The success of any protein modification strategy hinges on the choice of the modifying reagent. An ideal reagent should exhibit high reactivity towards a specific functional group on the protein under mild, biocompatible conditions, while minimizing non-specific reactions.
The Contenders: A Comparative Overview
This guide focuses on three major classes of amine- and thiol-reactive reagents:
-
Isothiocyanates (featuring this compound): These reagents react primarily with primary amines (the N-terminus and the ε-amino group of lysine residues) to form a stable thiourea linkage.[1][2][3]
-
N-hydroxysuccinimide (NHS) Esters: A widely used class of amine-reactive reagents that form a stable amide bond with primary amines.[4]
-
Maleimides: These reagents are highly specific for thiol groups, reacting with the sulfhydryl group of cysteine residues to form a stable thioether bond.
The following table provides a high-level comparison of these reagents:
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Resulting Linkage | Thiourea | Amide | Thioether |
| Optimal Reaction pH | 8.5 - 9.5[1] | 7.2 - 8.5 | 6.5 - 7.5 |
| Bond Stability | Very high | Very high | High (potential for retro-Michael reaction) |
| Selectivity | High for amines at alkaline pH | High for amines | Highly specific for thiols |
| Key Advantage | High stability of the thiourea bond. The electron-withdrawing bromo- and fluoro- substituents are expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates compared to unsubstituted aryl isothiocyanates. | Well-established chemistry with a wide variety of commercially available reagents. | Exceptional specificity for cysteine residues, which are often less abundant than lysine, allowing for more targeted modifications. |
| Potential Drawbacks | Can also react with thiols at neutral to slightly basic pH.[2] Potential for lower water solubility depending on the specific compound. | Susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction. | The thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other thiols. |
Delving Deeper: The Chemistry of Protein Modification
Isothiocyanates: The Power of the Thiourea Bond
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles. In the context of protein modification, the primary targets are the deprotonated primary amines of lysine residues and the N-terminus.
The reaction proceeds via a nucleophilic attack of the amine on the central carbon atom of the isothiocyanate, forming a stable thiourea linkage. The reactivity of aryl isothiocyanates is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine and fluorine atoms in this compound, increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. This suggests that this compound is likely a more reactive labeling reagent compared to unsubstituted phenyl isothiocyanate.
The pH of the reaction is a critical parameter for controlling the selectivity of isothiocyanates. At alkaline pH (8.5-9.5), the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to act as a potent nucleophile, favoring the formation of the thiourea bond.[1] At a more neutral pH, the reaction with the less abundant but more nucleophilic thiol group of cysteine can become competitive.[2]
N-Hydroxysuccinimide (NHS) Esters: The Amide Workhorse
NHS esters are among the most popular reagents for amine modification. They react with primary amines to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is efficient at a slightly alkaline pH (7.2-8.5), where a significant portion of the target amines are in their deprotonated, nucleophilic state.
A key consideration when using NHS esters is their susceptibility to hydrolysis in aqueous environments. This competing reaction can reduce the efficiency of the labeling reaction, necessitating the use of a molar excess of the reagent and careful control of the reaction time.
Maleimides: The Cysteine Specialists
Maleimides are highly specific for the thiol group of cysteine residues. The reaction, a Michael addition, proceeds rapidly at a near-neutral pH (6.5-7.5) to form a stable thioether bond. This high specificity is a major advantage, as cysteine is a less frequently occurring amino acid than lysine, allowing for more precise, site-specific modifications.
A potential limitation of maleimide chemistry is the reversibility of the thioether bond through a retro-Michael reaction. This can be a concern in environments with high concentrations of other thiols, such as the intracellular milieu. However, for many in vitro applications, the stability of the maleimide conjugate is sufficient.
Experimental Section: A Protocol for Benchmarking
To objectively compare the performance of this compound, an NHS ester, and a maleimide, a well-controlled benchmarking experiment is essential. This section outlines a detailed protocol for such a study using a model protein like Bovine Serum Albumin (BSA).
Materials
-
Model Protein: Bovine Serum Albumin (BSA), lyophilized powder
-
Reagents:
-
This compound
-
A commercially available NHS ester (e.g., NHS-fluorescein)
-
A commercially available maleimide (e.g., maleimide-fluorescein)
-
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer, 0.1 M, pH 8.5
-
Sodium Phosphate Buffer, 0.1 M, pH 7.0
-
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography columns (e.g., PD-10 desalting columns)
-
Analysis:
-
UV-Vis Spectrophotometer
-
SDS-PAGE apparatus and reagents
-
Mass Spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
Experimental Workflow
The following diagram illustrates the general workflow for the protein modification and analysis:
Caption: General workflow for protein modification and analysis.
Step-by-Step Protocol
1. Protein and Reagent Preparation:
-
Protein Solution: Prepare a 1 mg/mL solution of BSA in the appropriate reaction buffer. For this compound and the NHS ester, use 0.1 M Sodium Bicarbonate Buffer, pH 8.5. For the maleimide, use 0.1 M Sodium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.
-
Reagent Stock Solutions: Prepare 10 mM stock solutions of this compound, the NHS ester, and the maleimide in anhydrous DMF or DMSO immediately before use.
2. Labeling Reaction:
-
For each reagent, set up a series of reactions with varying molar ratios of reagent to protein (e.g., 5:1, 10:1, 20:1).
-
Add the appropriate volume of the reagent stock solution to the protein solution while gently vortexing.
-
Incubate the reactions at room temperature for 1 hour, protected from light. For a kinetic study, take aliquots at different time points (e.g., 10, 30, 60, 120 minutes).
3. Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent. For the isothiocyanate and NHS ester reactions, add Tris-HCl to a final concentration of 50 mM. For the maleimide reaction, a quenching step with a thiol-containing compound like β-mercaptoethanol can be performed if desired.
4. Purification of the Conjugate:
-
Remove the unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
5. Analysis of the Conjugate:
-
Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label (if applicable, e.g., for fluorescently tagged reagents).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
-
SDS-PAGE Analysis:
-
Run the purified conjugate on an SDS-PAGE gel to assess the integrity of the protein and to visualize the modification (e.g., by fluorescence imaging if a fluorescent label was used).
-
-
Mass Spectrometry Analysis:
-
For a detailed characterization of the modification sites, the purified conjugate can be analyzed by mass spectrometry.
-
The protein can be analyzed intact (top-down proteomics) or digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides (bottom-up proteomics).
-
The mass shift corresponding to the modification will allow for the identification of the labeled peptides and, with tandem mass spectrometry, the specific modified residues. For peptides modified with this compound, a characteristic fragmentation pattern may be observed, potentially involving the loss of the tag.[5]
-
Visualizing the Reaction Mechanism
The following diagram illustrates the reaction of an isothiocyanate with a primary amine on a protein:
Caption: Reaction of an isothiocyanate with a primary amine.
Conclusion and Future Perspectives
The selection of a protein modification reagent is a multifaceted decision that requires a thorough understanding of the underlying chemistry and the specific requirements of the application. While NHS esters and maleimides are well-established and reliable choices for amine and thiol modification, respectively, isothiocyanates like this compound offer a compelling alternative for amine-directed labeling due to the exceptional stability of the resulting thiourea bond. The electron-withdrawing substituents on this compound are predicted to enhance its reactivity, potentially offering faster and more efficient labeling.
The provided benchmarking protocol offers a robust framework for the empirical evaluation of these reagents, enabling researchers to select the optimal tool for their specific needs. As the field of chemical biology continues to evolve, the development of novel protein modification reagents with enhanced specificity, reactivity, and stability will undoubtedly play a pivotal role in advancing our understanding of biological systems and in the creation of next-generation therapeutics.
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Accessed January 18, 2026. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. Published October 20, 2021. [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. American Chemical Society. Accessed January 18, 2026. [Link]
-
N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed. Published March 1, 2009. [Link]
-
Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Published December 1, 2011. [Link]
-
Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. Accessed January 18, 2026. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. ResearchGate. Accessed January 18, 2026. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. Accessed January 18, 2026. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Accessed January 18, 2026. [Link]
-
Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Semantic Scholar. Accessed January 18, 2026. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health. Published January 10, 2012. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. Accessed January 18, 2026. [Link]
-
Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. ResearchGate. Accessed January 18, 2026. [Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health. Accessed January 18, 2026. [Link]
-
This compound. Oakwood Chemical. Accessed January 18, 2026. [Link]
-
1027513-65-0 this compound. ChemSigma. Accessed January 18, 2026. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Semantic Scholar. Accessed January 18, 2026. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Accessed January 18, 2026. [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. Accessed January 18, 2026. [Link]
-
Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. Accessed January 18, 2026. [Link]
-
Physiological relevance of covalent protein modification by dietary isothiocyanates. National Institutes of Health. Accessed January 18, 2026. [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. National Institutes of Health. Published September 27, 2021. [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Accessed January 18, 2026. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PolyU Institutional Research Archive. Published January 21, 2023. [Link]
-
Site-Selective Lysine Modification of Native Proteins and Peptides via Kinetically Controlled Labeling. Bioconjugate Chemistry. Accessed January 18, 2026. [Link]
-
Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. ResearchGate. Accessed January 18, 2026. [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. Published November 10, 2024. [Link]
-
Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Accessed January 18, 2026. [Link]
-
Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. ChemRxiv. Accessed January 18, 2026. [Link]
-
Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Published June 5, 2021. [Link]
-
The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. ResearchGate. Accessed January 18, 2026. [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Structural Analysis of Protein Adducts Formed by 2-Bromo-5-fluorophenyl Isothiocyanate
For researchers, structural biologists, and drug development professionals, the precise characterization of protein structure and interactions is paramount. Covalent labeling of proteins with specialized reagents is a cornerstone of this endeavor, providing unique probes to interrogate function through a variety of biophysical techniques. Among the plethora of labeling chemistries, isothiocyanates have a long and storied history, most notably as the key reagent in Edman degradation for N-terminal sequencing.
This guide provides an in-depth technical comparison of 2-Bromo-5-fluorophenyl isothiocyanate (BF-PITC) , a multifunctional labeling reagent, against other common alternatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to select and implement the optimal strategy for your research goals. The focus here is on generating protein adducts—covalently modified proteins—and elucidating their structure through advanced analytical methods. BF-PITC is uniquely suited for a multi-pronged analytical approach, offering distinct advantages for mass spectrometry, NMR spectroscopy, and X-ray crystallography.
The Principle of Isothiocyanate Chemistry and the Unique Proposition of BF-PITC
Isothiocyanates (R-N=C=S) are electrophilic compounds that readily react with primary amines, such as the N-terminal α-amino group of a polypeptide or the ε-amino group of lysine side chains. The reaction, typically carried out under alkaline conditions, proceeds via a nucleophilic addition to form a thiourea linkage. This robust and well-characterized reaction is the foundation of the Edman degradation, a stepwise method for sequencing proteins from their N-terminus.[1][2]
The structure of this compound offers three distinct analytical handles, setting it apart from standard reagents like Phenyl isothiocyanate (PITC):
-
The Isothiocyanate Group: Provides the core reactivity for covalent attachment to proteins.
-
The Fluorine Atom: Serves as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
The Bromine Atom: Acts as a "heavy atom" with a significant anomalous scattering signal, making it an excellent tool for phasing in X-ray crystallography.[5]
This trifecta of functionalities allows a single labeling experiment to potentially yield adducts suitable for three of the most powerful structural biology techniques.
Comparative Analysis of Isothiocyanate Reagents
The choice of isothiocyanate reagent is dictated by the intended downstream analysis. While the classic PITC is effective for sequencing, its detection by UV absorbance is not particularly sensitive. Modern research questions often demand higher sensitivity or different analytical outputs.
| Reagent | Key Features & Primary Application | Advantages | Limitations |
| Phenyl isothiocyanate (PITC) | N-terminal sequencing (Edman degradation) | Well-established chemistry; predictable fragmentation.[1] | Low sensitivity for MS detection; not suitable for NMR or crystallography phasing. |
| Fluorescein isothiocyanate (FITC) | Fluorescence labeling for microscopy and immunoassays | High quantum yield; strong fluorescent signal.[6] | Bulky tag may perturb protein structure/function; photobleaching can be an issue. |
| Pentafluorophenyl isothiocyanate (PFPITC) | N-terminal adduct analysis by Mass Spectrometry | Enhances ionization efficiency in MS compared to PITC.[7] | Does not provide a unique signal for other structural methods. |
| DABITC / DNITC | High-sensitivity N-terminal analysis by LC-MS/MS | Chromophoric and ionizable groups enhance detection sensitivity by orders of magnitude over PITC.[7] | Primarily for MS-based detection; bulky aromatic systems. |
| This compound (BF-PITC) | Multi-modal structural analysis (MS, ¹⁹F NMR, X-ray) | MS: Unique isotopic signature from Bromine aids identification. NMR: ¹⁹F is a background-free, sensitive nucleus.[3][8] X-ray: Bromine provides a strong anomalous signal for phasing.[5][9] | Not as sensitive as specialized MS reagents (e.g., FITC, DABITC); potential for the tag to influence protein behavior. |
Experimental Workflows & Protocols
The following sections provide detailed methodologies for forming and analyzing BF-PITC adducts. The logic behind key steps is explained to ensure protocols are self-validating and adaptable.
Workflow for BF-PITC Adduct Formation and Analysis
The overall process involves labeling the protein of interest, removing excess reagent, and then subjecting the purified adduct to one or more structural analysis techniques.
Caption: General experimental workflow for protein labeling with BF-PITC and subsequent structural analysis.
Protocol: Protein Labeling with BF-PITC
This protocol describes the covalent attachment of BF-PITC to a purified protein.
Rationale: The reaction is performed at alkaline pH to ensure the target primary amino groups are deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate carbon. An amine-free buffer is critical to prevent the reagent from being consumed by buffer components.
-
Materials:
-
Purified protein of interest (1-5 mg/mL)
-
Buffer: 100 mM Sodium Bicarbonate, pH 8.5 (or similar amine-free buffer like PBS, pH adjusted)
-
This compound (BF-PITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching reagent: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis membrane (appropriate MWCO)
-
-
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If the storage buffer contains Tris, glycine, or ammonium salts, exchange it into the reaction buffer using a desalting column or dialysis.
-
Prepare BF-PITC Stock: Immediately before use, dissolve BF-PITC in anhydrous DMSO to a concentration of 10-20 mg/mL. Causality: Isothiocyanates can hydrolyze in aqueous solutions; a fresh stock in an anhydrous solvent ensures maximum reactivity.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the BF-PITC stock solution. The optimal ratio must be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted BF-PITC. Incubate for 30 minutes.
-
Purification: Remove the unreacted reagent and byproducts by passing the solution over a desalting column equilibrated with your desired storage buffer. Alternatively, perform extensive dialysis against the storage buffer.
-
Verification: Confirm labeling by mass spectrometry (expect a mass shift of +231 Da for each BF-PITC molecule added). The degree of labeling can be estimated by comparing the intensities of the labeled and unlabeled protein peaks.
-
Structural Analysis Applications
Mass Spectrometry (MS)
MS is invaluable for confirming adduct formation and identifying the site of modification.
-
Expertise & Trustworthiness: The presence of bromine in BF-PITC provides a distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by approximately 2 Da. When analyzing the labeled protein or its tryptic peptides, you should observe a characteristic doublet peak for any species containing the BF-PITC adduct. This doublet serves as a self-validating marker, making it easier to distinguish labeled peptides from the background in a complex spectrum.
-
Workflow:
-
The intact labeled protein is analyzed to confirm the number of adducts (mass additions).
-
The protein is digested (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
Peptide sequencing is performed by analyzing the fragmentation (MS/MS) spectra. A mass shift on a specific amino acid (N-terminus or a lysine) and the presence of the bromine isotopic pattern will pinpoint the modification site.[10]
-
¹⁹F NMR Spectroscopy
¹⁹F NMR offers a powerful window into the local environment and conformational dynamics of the labeled site.
-
Expertise & Trustworthiness: The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[8] Crucially, fluorine is virtually absent from biological systems, meaning ¹⁹F NMR spectra of labeled proteins are completely free of background signals.[3][4] The ¹⁹F chemical shift is exquisitely sensitive to its local environment, including changes in solvent exposure, electrostatic fields, and van der Waals interactions.[3] This makes it an ideal probe for detecting subtle conformational changes upon ligand binding, protein-protein interaction, or folding.
-
Workflow:
-
Acquire a 1D ¹⁹F NMR spectrum of the purified BF-PITC labeled protein.
-
Each unique fluorine environment will produce a distinct resonance. Multiple peaks may indicate multiple labeling sites or conformational heterogeneity at a single site.
-
Introduce a binding partner (small molecule, another protein) and acquire another spectrum.
-
Changes in chemical shifts (peak positions) or line broadening indicate that the local environment of the probe has been perturbed by the binding event, allowing you to map interaction surfaces or allosteric changes.
-
Caption: Logic diagram for using ¹⁹F NMR to detect ligand-induced conformational changes.
X-ray Crystallography
The bromine atom in BF-PITC is a powerful tool for solving the "phase problem" in X-ray crystallography.
-
Expertise & Trustworthiness: To determine a protein's 3D structure from diffraction data, one needs both the amplitudes (which are measured) and the phases (which are lost) of the diffracted X-rays.[11] Heavy atoms can be used to determine these missing phases. Bromine has a K-absorption edge at a wavelength (0.92 Å) that is accessible at most synchrotron beamlines, allowing for Multi-wavelength Anomalous Dispersion (MAD) phasing experiments.[5][9] By collecting diffraction data at multiple wavelengths around this edge, the small differences in scattering can be used to calculate the phases and solve the structure. This is a self-validating system; if the heavy-atom substructure can be solved, it provides a direct path to the protein structure.
-
Protocol: Heavy-Atom Derivatization of Crystals
-
Grow Crystals: Grow crystals of the unlabeled, native protein under optimal conditions.
-
Prepare Soaking Solution: Prepare a solution containing the cryoprotectant and all components of the crystallization mother liquor. Dissolve BF-PITC labeled protein into this solution to a concentration of 1-10 mM. Causality: Soaking the crystal in a solution containing the labeled protein allows the adduct to diffuse into the crystal lattice and bind. Using a pre-labeled protein is often gentler on the crystal than soaking with the reactive small molecule directly.
-
Crystal Soaking: Transfer a native crystal into the soaking solution. Soaking times can range from minutes to hours and must be optimized to allow binding without damaging the crystal lattice.[12]
-
Cryo-cooling: Briefly move the crystal to a final cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron, specifically performing a MAD experiment around the bromine K-edge (~13.47 keV or 0.92 Å).
-
Conclusion
This compound is more than just another labeling reagent; it is a versatile tool for integrated structural biology. Its unique combination of reactive and reporter groups enables a multi-faceted investigation of protein structure and function from a single labeling experiment. While alternatives may offer superior performance for a single application (e.g., FITC for fluorescence or DABITC for MS sensitivity), BF-PITC provides a unique opportunity to correlate findings from mass spectrometry, NMR, and X-ray crystallography. By understanding the chemical principles and experimental rationale outlined in this guide, researchers can confidently leverage BF-PITC to gain deeper, multi-dimensional insights into their biological systems of interest.
References
- Rational design of 19F NMR labelling sites to probe protein structure and interactions. (n.d.).
-
An overview of heavy-atom derivatization of protein crystals. (2016). Acta Crystallographica Section D, Structural Biology.[Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.). Annual Review of Biophysics and Biomolecular Structure.[Link]
-
Use of 19F NMR to probe protein structure and conformational changes. (1995). Annual Review of Biophysics and Biomolecular Structure.[Link]
-
Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. (2004). Journal of the American Chemical Society.[Link]
-
A rational approach to heavy-atom derivative screening. (2002). Acta Crystallographica Section D, Biological Crystallography.[Link]
-
Heavy-atom derivatization. (2003). IUCr Journals.[Link]
-
Heavy-atom derivatization. (2003). Acta Crystallographica Section D, Biological Crystallography.[Link]
-
Towards a rational approach for heavy-atom derivative screening in protein crystallography. (2008). Acta Crystallographica Section D, Biological Crystallography.[Link]
-
LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. (2011). Journal of aat-free.[Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (2019). The Analyst.[Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). UCLA-DOE GTL.[Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). Analytical and Bioanalytical Chemistry.[Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). Chemical Research in Toxicology.[Link]
-
Screening for phasing atoms in protein crystallography. (2000). Current Opinion in Structural Biology.[Link]
-
Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of a dietary carcinogen. (2005). Carcinogenesis.[Link]
-
Observed adduct formation in the reactivity experiments with isothiocyanates (0.5 mM), cysteine peptide (0.5 mM), and lysine peptide (0.5 mM). (n.d.). ResearchGate.[Link]
-
The Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). Encyclopedia of Life Sciences.[Link]
-
Native phasing of x-ray free-electron laser data for a G protein–coupled receptor. (2016). Science Advances.[Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). The FEBS Journal.[Link]
-
Halides for Phasing. (n.d.). Hampton Research.[Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.[Link]
-
Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. (1981). FEBS Letters.[Link]
-
Segmental isotope labeling of proteins for NMR structural study using protein S tag for higher expression and solubility. (2015). Journal of Biomolecular NMR.[Link]
-
A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives. (2009). Journal of Structural Biology.[Link]
-
Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. (2015). Journal of Analytical & Bioanalytical Techniques.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.bu.edu [people.bu.edu]
- 12. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-fluorophenyl Isothiocyanate
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is as crucial as the innovative work they enable. 2-Bromo-5-fluorophenyl isothiocyanate is a valuable reagent in organic synthesis, but its disposal requires a thorough understanding of its chemical properties and associated hazards. This guide provides essential, immediate safety and logistical information, outlining a clear framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Understanding the intrinsic nature of this compound is the foundation of its safe handling and disposal. This compound is a halogenated aromatic isothiocyanate, a class of compounds known for their reactivity and specific hazards.
Chemical Identity and Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 175205-35-3 |
| Molecular Formula | C₇H₃BrFNS |
| Molecular Weight | 232.07 g/mol |
| Appearance | Liquid |
Hazard Identification:
According to its Safety Data Sheet (SDS), this compound presents several significant hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns[1][3].
-
Eye Damage/Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
-
Lachrymator: It is a substance that causes tearing[1].
The presence of bromine and fluorine atoms classifies it as a halogenated organic compound . These compounds are of particular environmental concern due to their persistence and potential to form harmful byproducts if not disposed of correctly[4][5]. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds[6][7][8][9][10].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation[11]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and burns[11]. |
| Body Protection | A lab coat, apron, or chemical-resistant suit. | Protects the skin from accidental spills[12]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Prevents inhalation of harmful vapors that can cause respiratory irritation[11][12]. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Decontaminate: Ensure all contaminated clothing and equipment are properly decontaminated or disposed of as hazardous waste.
Disposal Procedures: A Two-Pronged Approach
There are two primary, accepted methods for the disposal of this compound. The choice depends on the quantity of waste, available facilities, and institutional policies.
Method 1: Licensed Hazardous Waste Disposal (Recommended)
This is the most straightforward and highly recommended method for the disposal of this compound and any materials contaminated with it.
Step-by-Step Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container. As a halogenated organic compound, it must be segregated from non-halogenated waste streams[9][10].
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Diagram: Decision Workflow for Disposal
Caption: Decision workflow for selecting the appropriate disposal method.
Method 2: Laboratory-Scale Chemical Neutralization (For Experienced Personnel Only)
For small quantities, chemical neutralization can be a viable option to convert the reactive isothiocyanate into a less hazardous thiourea derivative before disposal. This procedure should only be performed by trained personnel in a chemical fume hood with a thorough understanding of the reaction.
Causality Behind Protocol Choice: The isothiocyanate group (-N=C=S) is electrophilic at the central carbon atom and is reactive towards nucleophiles[1][5][13]. Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts due to the electron-withdrawing nature and resonance stabilization of the aryl group[1]. However, they readily react with primary and secondary amines to form stable thiourea derivatives. This reaction forms the basis of a reliable neutralization strategy.
Experimental Protocol: Neutralization with an Amine
-
Preparation: In a chemical fume hood, place a flask of appropriate size, equipped with a magnetic stirrer and a dropping funnel, in an ice bath to manage any potential exothermic reaction.
-
Reagent Preparation: Prepare a solution of a simple primary or secondary amine, such as a 10% solution of ethanolamine in a compatible solvent like isopropanol. Use a molar excess of the amine (at least 2 equivalents) relative to the amount of this compound waste.
-
Reaction: Slowly add the this compound waste to the stirred amine solution while maintaining the temperature below 25°C.
-
Monitoring: Stir the reaction mixture at room temperature for at least 2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) if necessary.
-
Workup and Disposal: Once the reaction is complete, the resulting mixture, now containing the more stable thiourea derivative, should still be treated as hazardous waste. It should be collected in a labeled container for halogenated organic waste and disposed of through a licensed contractor as described in Method 1. While the primary hazard of the isothiocyanate has been neutralized, the halogenated aromatic structure remains.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate PPE, and following established disposal protocols, researchers can mitigate risks effectively. While laboratory-scale neutralization is a feasible option for small quantities, the most reliable and recommended approach is to engage a licensed hazardous waste disposal service. This ensures that this valuable research tool does not become a threat to the health of individuals or the environment.
References
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Loganathan, B. G., & Kodavanti, P. R. (2023, November 2). Perspective on halogenated organic compounds. Environmental Health Perspectives. [Link]
-
Singh, A., & Kumar, R. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories. [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. [Link]
-
Singh, J., et al. (2022, June 14). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology. [Link]
-
Chen, X., et al. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
-
Fetzner, S. (1998). Biodegradation of halogenated organic compounds. Applied Microbiology and Biotechnology. [Link]
-
Kawakishi, S., & Namiki, M. (1969, March 1). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry. [Link]
-
ResearchGate. (n.d.). Substrate scope of the reaction of 2-bromophenyl isothiocyanate and various other amines. [Link]
-
Jin, Z., Wang, L., & Wu, J. (1998, January 19). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemscene.com [chemscene.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Handling of 2-Bromo-5-fluorophenyl Isothiocyanate: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of reactive chemical intermediates is paramount. 2-Bromo-5-fluorophenyl isothiocyanate, a member of the isothiocyanate class, is a valuable reagent in organic synthesis. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for the safe handling of this compound, grounded in established safety protocols and the inherent reactivity of the isothiocyanate functional group.
The isothiocyanate group (-N=C=S) is highly electrophilic and can react with a wide range of nucleophiles, including water and biological macromolecules. This reactivity is the basis for both its utility in synthesis and its potential health risks. Exposure can lead to irritation of the skin, eyes, and respiratory tract.[1][2][3] Some isothiocyanates are also known to be lachrymators, causing tearing, and may act as skin sensitizers, leading to allergic reactions upon repeated exposure.[1][2][4] Therefore, a multi-layered PPE strategy is not just recommended; it is essential.
Core Principles of Protection
The selection of PPE for handling this compound is dictated by a risk-based assessment that considers the quantity of the substance being handled, the nature of the procedure, and the potential for exposure. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Primary Barrier: Hand Protection
Direct contact with the skin is a primary route of exposure. Isothiocyanates can cause skin irritation and may be absorbed through the skin.[1][2] Therefore, selecting the correct gloves is the first line of defense.
Recommended Glove Types:
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are a standard choice for laboratory work. For handling this compound, it is crucial to use nitrile gloves of sufficient thickness (a minimum of 4-5 mil is recommended).
-
Double Gloving: For procedures with a higher risk of splashing or for handling larger quantities, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Glove Usage Protocol:
-
Inspection: Before use, always inspect gloves for any signs of degradation, such as discoloration, pinholes, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Be mindful of glove integrity. If a glove is compromised or direct contact with the chemical occurs, move away from the immediate work area, carefully remove the gloves, and wash your hands thoroughly with soap and water.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Vapors
The vapors of isothiocyanates can be irritating to the eyes, and accidental splashes can cause serious eye damage.[1][2]
Essential Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement for any work with this compound. The side shields provide protection from splashes from the side.
-
Chemical Goggles: For procedures with a higher risk of splashing, chemical goggles that form a seal around the eyes offer superior protection.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety glasses or goggles. This provides an additional layer of protection for the entire face.
Facilities handling this material should be equipped with an eyewash station and a safety shower in close proximity to the work area.[6][7][8]
Body Protection: Guarding Against Contamination
To prevent contamination of personal clothing and skin, appropriate body protection is necessary.
Required Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.
-
Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Length Pants and Closed-Toe Shoes: Shorts, skirts, and open-toed shoes are not permitted in a laboratory where this compound is handled.
Contaminated clothing should be removed immediately, and the affected skin area washed thoroughly.[7]
Respiratory Protection: A Critical Consideration
All work with this compound must be performed in a properly functioning chemical fume hood to control vapor inhalation.[5][6] In the event of a spill or fume hood failure, or for certain high-risk procedures, respiratory protection may be necessary.
When to Use a Respirator:
-
Emergency Situations: In case of a large spill or release outside of a fume hood.
-
Maintenance or Cleaning: When cleaning up spills or performing maintenance on contaminated equipment.
Respirator Selection:
If a respirator is required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[9] A full respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements, including fit testing and training, must be implemented.[6][7]
Summary of Personal Protective Equipment
| Protection Type | Specifications | Rationale |
| Hand Protection | Nitrile gloves (minimum 4-5 mil), consider double gloving. | Prevents skin contact, irritation, and potential absorption. |
| Eye/Face Protection | Safety glasses with side shields (minimum). Chemical goggles and/or a face shield for splash hazards. | Protects against irritating vapors and chemical splashes that can cause serious eye damage.[1][2] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron for splash hazards. | Prevents contamination of skin and personal clothing. |
| Respiratory Protection | Work in a chemical fume hood. NIOSH-approved respirator with organic vapor cartridges for emergencies or high-risk procedures. | Protects against inhalation of toxic and irritating vapors.[3][9] |
Workflow for Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures and Disposal
Spill Cleanup:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
Waste Disposal:
All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10] Do not mix with other waste streams.
By adhering to these stringent PPE protocols, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.
References
- BenchChem. (2025).
- Cole-Parmer. (n.d.).
- Cole-Parmer. (n.d.).
- Cole-Parmer. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2025).
- Cayman Chemical. (2025).
- Fisher Scientific. (2023).
- Sigma-Aldrich. (2024).
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2025).
- National Center for Biotechnology Information. (n.d.).
- Zhang, X., Lee, Y. K., Kelley, J. A., & Burke, T. R., Jr. (2000). Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-isothiocyanato)phenyl Ester. The Journal of Organic Chemistry, 65(19), 6237–6240.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
